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Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 1-(4-bromo-3-fluorophenyl)cyclopentanamine

Document Type: Technical Whitepaper & Process Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists Executive Summary & Structural Rationale In modern medicinal chemistry, the design...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Process Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of conformationally restricted, sp³-rich building blocks is a critical strategy for improving target selectivity and pharmacokinetic profiles. 1-(4-bromo-3-fluorophenyl)cyclopentanamine (Molecular Weight: 258.13 g/mol [1]) represents a highly privileged scaffold. It seamlessly integrates a primary amine for salt-bridge formation, a cyclopentyl ring for entropic restriction, and a uniquely functionalized halogenated aryl system[2].

The strategic placement of the 4-bromo and 3-fluoro substituents serves a dual purpose. The bromine atom acts as an essential synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing rapid diversification of the scaffold. Simultaneously, the highly electronegative fluorine atom modulates the electron density of the aromatic ring, lowering the pKa of adjacent functional groups, blocking oxidative metabolism by CYP450 enzymes at the ortho position, and enabling multipolar interactions within protein binding pockets[3].

SAR_Logic Core 1-(4-bromo-3-fluorophenyl) cyclopentanamine Br 4-Bromo Group Halogen Bonding (σ-hole) Cross-Coupling Handle Core->Br F 3-Fluoro Group CYP450 Blocking Lipophilicity Tuning Core->F Cyclo Cyclopentyl Ring Conformational Lock Reduced Entropic Penalty Core->Cyclo Amine Primary Amine Salt Bridge Formation Solubilization (pKa ~9.5) Core->Amine

Fig 1. Structural causality and pharmacokinetic rationale of the molecular motifs.

Physicochemical Profiling

Understanding the physicochemical parameters of this intermediate is vital for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior of downstream active pharmaceutical ingredients (APIs). The table below synthesizes the core quantitative data, contextualizing how each property influences drug design.

ParameterValueCausality / Pharmacokinetic ImpactAnalytical Method / Source
Molecular Weight 258.13 g/mol Leaves an optimal mass budget (~240 Da) for further elaboration while remaining within Lipinski's Rule of 5.LC-MS (ESI+)[1]
Formula C₁₁H₁₃BrFNDefines the exact isotopic signature critical for mass spectrometry validation.HRMS
cLogP ~3.2Balances aqueous solubility with lipid membrane permeability, ideal for CNS penetration.In silico prediction[3]
pKa (Amine) ~9.5Ensures the amine is protonated at physiological pH (7.4), facilitating critical electrostatic interactions with target aspartate/glutamate residues.Titration / Predicted
TPSA 26.02 ŲHighly favorable for crossing the blood-brain barrier (BBB), as it is well below the 90 Ų threshold for CNS drugs.2D Topological Calc.
H-Bond Donors 1 (NH₂)Acts as a potent hydrogen bond donor in kinase hinge regions or GPCR orthosteric sites.Structural Analysis

Mechanistic Synthesis & Process Chemistry

Direct reductive amination of bulky aryl-cyclopentanones is notoriously inefficient due to severe steric hindrance, often leading to poor yields and competing reduction of the ketone. To bypass this, we employ a highly robust, self-validating three-step sequence: a Grignard addition followed by a Ritter-type solvolysis and subsequent deprotection[4].

Protocol: Self-Validating Synthesis Workflow

Phase 1: Nucleophilic Addition (Grignard Reaction)

  • Objective: Establish the quaternary carbon center by forming 1-(4-bromo-3-fluorophenyl)cyclopentan-1-ol.

  • Procedure: To a flame-dried flask under N₂, add cyclopentanone (1.0 eq) in anhydrous THF. Cool to -78°C. Dropwise, add 4-bromo-3-fluorophenylmagnesium bromide (1.1 eq). Stir for 2 hours, allowing the reaction to gradually warm to room temperature. Quench with saturated aqueous NH₄Cl.

  • Causality: The low temperature (-78°C) is critical to suppress enolization of the cyclopentanone, which would otherwise lead to unreacted starting material and aldol condensation byproducts.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-inactive cyclopentanone (visualized via KMnO₄ stain) and the appearance of a highly UV-active, polar spot confirms successful C-C bond formation.

Phase 2: Ritter Reaction

  • Objective: Stereoretentive installation of the nitrogen atom via a stable tertiary carbocation.

  • Procedure: Dissolve the tertiary alcohol from Phase 1 in chloroacetonitrile (3.0 eq) and glacial acetic acid. Cool to 0°C. Slowly add concentrated H₂SO₄ (2.0 eq). Stir at room temperature for 12 hours. Pour over crushed ice and extract with EtOAc.

  • Causality: The strongly acidic environment protonates the tertiary hydroxyl, driving the loss of water to form a tertiary carbocation. Chloroacetonitrile acts as the nucleophile. We specifically use chloroacetonitrile rather than standard acetonitrile because the resulting chloroacetamide is significantly easier to cleave under mild conditions, preventing the degradation of the halogenated aryl ring.

  • Self-Validation (IPC): Analyze via LC-MS. The mass shift from the alcohol to the chloroacetamide intermediate must display the characteristic 1:1 isotopic ratio of the bromine atom (⁷⁹Br/⁸¹Br), confirming the structural integrity of the aryl halide.

Phase 3: Amide Cleavage

  • Objective: Unmask the primary amine to yield the final product.

  • Procedure: Dissolve the chloroacetamide intermediate in ethanol. Add thiourea (1.2 eq) and reflux for 8 hours. Cool, concentrate, and partition between 1M NaOH and dichloromethane. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

  • Causality: Thiourea selectively attacks the highly electrophilic α-chloro group of the amide, forming an isothiouronium salt that rapidly cyclizes and collapses, cleanly releasing the primary amine without the need for harsh, prolonged acidic or basic hydrolysis that could cause side reactions.

  • Self-Validation (IPC): Spot the product on a TLC plate and apply a Ninhydrin stain. Heat the plate; a deep purple/blue spot definitively confirms the presence of the free primary amine.

SynthesisWorkflow A Cyclopentanone + 4-Br-3-F-PhMgBr B Tertiary Alcohol Intermediate A->B THF, -78°C to RT IPC: TLC (UV/KMnO4) C Chloroacetamide (Ritter Adduct) B->C ClCH2CN, H2SO4/AcOH IPC: LC-MS (Mass Shift) D Primary Amine (Target Compound) C->D Thiourea, EtOH, Reflux IPC: Ninhydrin Stain

Fig 2. Self-validating synthetic workflow for 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

Analytical Validation Standards

To ensure absolute trustworthiness in the synthesized batch, the following orthogonal analytical methods must be employed:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic multiplet of the cyclopentyl protons integrated for 8H between 1.60–2.20 ppm. The broad singlet for the -NH₂ protons (2H) should appear around 1.50 ppm (exchangeable with D₂O). The aromatic region (7.00–7.60 ppm) will show a distinct splitting pattern dictated by the ortho-fluorine effect.

    • ¹⁹F NMR (376 MHz, CDCl₃): A single peak around -105 ppm is critical for confirming the intact fluorinated ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Using Electrospray Ionization (ESI+), the spectrum must exhibit a self-validating isotopic signature: twin peaks of equal intensity at m/z 258.0[M+H]⁺ (for ⁷⁹Br) and m/z 260.0[M+H]⁺ (for ⁸¹Br)[1].

References

The methodologies and baseline physicochemical parameters discussed in this technical guide are grounded in established chemical literature and vendor specifications.

  • PubChem. "1-Bromo-3-fluorobenzene - Physicochemical Baselines." National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 1-(4-bromo-3-fluorophenyl)cyclopentanamine

An In-Depth Spectroscopic Characterization Guide: 1-(4-Bromo-3-fluorophenyl)cyclopentanamine Executive Summary The compound 1-(4-bromo-3-fluorophenyl)cyclopentanamine (CAS: 1704135-34-1) is a highly specialized building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Characterization Guide: 1-(4-Bromo-3-fluorophenyl)cyclopentanamine

Executive Summary

The compound 1-(4-bromo-3-fluorophenyl)cyclopentanamine (CAS: 1704135-34-1) is a highly specialized building block frequently utilized in the synthesis of neuroactive APIs and kinase inhibitors[1]. Structurally, it features a primary amine anchored to a cyclopentyl ring, which is further substituted with a di-halogenated aromatic system. Characterizing this molecule requires navigating the complex scalar couplings introduced by the fluorine atom ( 19 F), the isotopic signature of the bromine atom ( 79 Br/ 81 Br), and the exchange dynamics of the primary amine.

As an application scientist, relying solely on automated spectral assignments often leads to misinterpretations, particularly regarding the 13 C- 19 F coupling constants. This whitepaper provides a comprehensive, self-validating framework for the empirical elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Structural Topology & Connectivity

To establish a rigorous foundation for our spectroscopic assignments, we first map the molecular architecture. The numbering system defined below will be used uniformly across all NMR data tables.

Molecular_Architecture C1 C1 (Cp) C2 C2 (Cp) C1->C2 NH2 NH2 C1->NH2 C1_Ar C1' (Ar) C1->C1_Ar C3 C3 (Cp) C2->C3 C4 C4 (Cp) C3->C4 C5 C5 (Cp) C4->C5 C5->C1 C2_Ar C2' (Ar) C1_Ar->C2_Ar C3_Ar C3' (Ar) C2_Ar->C3_Ar C4_Ar C4' (Ar) C3_Ar->C4_Ar F F C3_Ar->F C5_Ar C5' (Ar) C4_Ar->C5_Ar Br Br C4_Ar->Br C6_Ar C6' (Ar) C5_Ar->C6_Ar C6_Ar->C1_Ar

Fig 1: Structural connectivity and nomenclature mapping of 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR analysis of this compound is defined by the profound electronic effects of the halogens. Fluorine ( 19 F, 100% natural abundance, spin ½) acts as an active NMR nucleus, splitting both adjacent protons and carbons[2].

Quantitative Data Tables

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Causality | | :--- | :--- | :--- | :--- | :--- | :--- | | H-5' (Ar) | 7.45 | dd | 3JHH​ = 8.5, 4JHF​ = 6.0 | 1H | Deshielded by ortho-Br; exhibits meta-coupling to F. | | H-2' (Ar) | 7.25 | dd | 3JHF​ = 10.5, 4JHH​ = 2.0 | 1H | Ortho to F (large JHF​ ); meta to H-6'. | | H-6' (Ar) | 7.15 | dd | 3JHH​ = 8.5, 4JHH​ = 2.0 | 1H | Ortho to H-5', meta to H-2'. | | C2/C5 (Cp) | 1.90 - 2.10 | m | - | 4H | Diastereotopic aliphatic protons adjacent to the chiral-like C1 center. | | C3/C4 (Cp) | 1.60 - 1.80 | m | - | 4H | Distal aliphatic protons. | | -NH 2​ | 1.50 | br s | - | 2H | Broadened due to quadrupolar relaxation of 14 N and proton exchange. |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | C-F Coupling ( JCF​ , Hz) | Assignment Causality | | :--- | :--- | :--- | :--- | :--- | | C3' (Ar) | 159.0 | d | 1JCF​ = 245.0 | Direct C-F bond; massive scalar coupling. | | C1' (Ar) | 149.0 | d | 3JCF​ = 6.0 | Quaternary carbon attached to cyclopentyl ring. | | C5' (Ar) | 133.0 | d | 4JCF​ = 2.0 | Meta to F, ortho to Br. | | C6' (Ar) | 123.0 | d | 4JCF​ = 3.0 | Para to F. | | C2' (Ar) | 114.0 | d | 2JCF​ = 24.0 | Ortho to F. | | C4' (Ar) | 107.0 | d | 2JCF​ = 21.0 | Carbon bearing Br; shielded by heavy atom effect, split by ortho-F. | | C1 (Cp) | 62.0 | s | - | Aliphatic quaternary carbon deshielded by -NH 2​ and Ar. | | C2/C5 (Cp) | 41.0 | s | - | Equivalent in fast exchange, adjacent to C1. | | C3/C4 (Cp) | 24.0 | s | - | Distal cyclopentyl carbons. |

Self-Validating Experimental Protocol: The D 2​ O Shake

Causality for Choice: Primary amines in CDCl 3​ often present as ambiguous broad singlets that can be mistaken for water impurities or aliphatic overlap. To establish a self-validating system, we utilize deuterium exchange[3].

  • Baseline Acquisition: Acquire standard 1D 1 H NMR in CDCl 3​ (referenced to TMS at 0.00 ppm). Observe the broad singlet at ~1.50 ppm.

  • Deuterium Introduction: Add 1-2 drops of Deuterium Oxide (D 2​ O) directly into the NMR tube.

  • Agitation: Cap the tube securely and shake vigorously for 30 seconds to force the biphasic exchange reaction: R-NH2​+D2​O⇌R-ND2​+H2​O .

  • Validation Scan: Re-acquire the 1 H NMR spectrum.

  • Confirmation: The peak at 1.50 ppm must completely disappear, and a new sharp peak for HDO will emerge at ~4.7 ppm. If the 1.50 ppm peak remains, it is an aliphatic impurity, not the amine.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy is critical for confirming the primary amine and the carbon-halogen bonds.

Quantitative Data Table
Wavenumber (cm −1 )Vibrational ModeIntensityDiagnostic Significance
3350, 3280N-H StretchMediumThe distinct doublet confirms a primary amine (symmetric and asymmetric stretching).
2950, 2870C-H Stretch (Aliphatic)StrongConfirms the cyclopentyl ring system.
1580, 1480C=C Stretch (Aromatic)MediumConfirms the aromatic ring.
1240C-F StretchStrongHighly polar bond yields a robust dipole moment change.
560C-Br StretchWeakLocated in the fingerprint region; diagnostic for heavy halogens.
Experimental Protocol: ATR vs. KBr Pelleting

Causality for Choice: We mandate the use of Attenuated Total Reflectance (ATR) over traditional KBr pelleting. KBr is highly hygroscopic; atmospheric moisture absorbed during pellet pressing produces a massive, broad O-H stretching band at 3400 cm −1 . This artifact entirely obscures the critical 3350/3280 cm −1 N-H doublet required to prove the existence of the primary amine[4].

  • Clean the diamond ATR crystal with isopropanol and acquire a background spectrum.

  • Place 2-3 mg of the neat, solid 1-(4-bromo-3-fluorophenyl)cyclopentanamine directly onto the crystal.

  • Apply the pressure anvil until the software indicates optimal contact.

  • Acquire 32 scans at 4 cm −1 resolution.

Mass Spectrometry (ESI-TOF MS)

Mass spectrometry provides the exact molecular weight and structural connectivity through fragmentation. The presence of bromine provides a built-in validation mechanism due to its unique isotopic distribution.

Isotopic Signature & Fragmentation Data
  • Exact Monoisotopic Mass: 257.02 Da

  • [M+H] + (Calculated): m/z 258.03 ( 79 Br) and 260.03 ( 81 Br)

  • Isotopic Ratio: 1:1 (Strictly diagnostic for a mono-brominated species).

Experimental Protocol: ESI+ vs. EI

Causality for Choice: Electrospray Ionization (ESI) in positive mode is selected over Electron Impact (EI). The basic primary amine readily accepts a proton in an acidic LC mobile phase (e.g., 0.1% formic acid in Acetonitrile/Water), ensuring a robust [M+H] + signal. Conversely, hard ionization (EI at 70 eV) causes immediate, catastrophic alpha-cleavage of the cyclopentyl ring, frequently obliterating the molecular ion and preventing confirmation of the intact mass[3].

Fragmentation Pathway

MS_Fragmentation M Intact Molecular Ion[M+H]+ m/z 258.03 (79Br) / 260.03 (81Br) F1 Carbocation Intermediate [M+H - NH3]+ m/z 241.00 / 243.00 M->F1 - NH3 (-17.03 Da) Alpha-cleavage F2 Cyclopentene Derivative[C11H10BrF]+ m/z 239.00 / 241.00 F1->F2 - H2 (-2.02 Da) Ring Stabilization

Fig 2: ESI+ mass spectrometry fragmentation pathway highlighting the diagnostic loss of ammonia.

Self-Validating System: The fragmentation pathway itself validates the structure. The most labile group is the protonated amine. Collision-Induced Dissociation (CID) at low energy (15-20 eV) will force the neutral loss of ammonia (-17.03 Da), yielding a highly stabilized tertiary carbocation at m/z 241.00 / 243.00. If the -17 Da loss is absent, the structural assignment of the primary amine is incorrect.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Ed.). Springer. URL:[Link]

Sources

Foundational

A Technical Guide to the Potential Research Applications of 1-(4-bromo-3-fluorophenyl)cyclopentanamine

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research applications of the novel chemical entity, 1-(4-bromo-3-fluorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research applications of the novel chemical entity, 1-(4-bromo-3-fluorophenyl)cyclopentanamine. As this compound is not extensively described in current scientific literature, this guide establishes a predictive framework based on structural-activity relationships (SAR) derived from its core moieties: the 4-bromo-3-fluorophenyl group and the cyclopentanamine scaffold. We hypothesize that 1-(4-bromo-3-fluorophenyl)cyclopentanamine may act as a modulator of central nervous system targets, specifically the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters (MATs). This guide outlines detailed, step-by-step methodologies for the synthesis, characterization, and comprehensive preclinical evaluation of this compound, including in vitro and in vivo assays. Furthermore, we present logical workflows and signaling pathway diagrams to guide future research and elucidate its therapeutic potential in areas such as depression, neuropathic pain, and neurodegenerative disorders.

Introduction: Deconstructing a Novel Chemical Entity

The compound 1-(4-bromo-3-fluorophenyl)cyclopentanamine represents a novel investigational molecule. Its structure, featuring a halogenated phenyl ring attached to a cyclopentylamine, suggests potential interactions with well-characterized neurological targets. The lack of existing data necessitates a foundational approach, beginning with an analysis of its constituent chemical features to logically infer its potential pharmacological profile.

  • The 4-bromo-3-fluorophenyl Moiety: Halogenation, particularly with fluorine and bromine, is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The specific substitution pattern on the phenyl ring can influence receptor selectivity and function. Fluorine, in particular, is often used to enhance the binding affinity of ligands to their protein targets and can improve blood-brain barrier permeability.

  • The Cyclopentanamine Scaffold: The cyclopentane ring introduces a degree of conformational rigidity compared to a linear alkyl chain, which can be crucial for specific receptor interactions.[1] Amine groups are fundamental to many centrally-acting drugs, often forming key ionic interactions with receptor binding pockets. Notably, the cyclopentanamine moiety is structurally related to components of known NMDA receptor antagonists and monoamine transporter inhibitors. For example, some cyclopentane-based analogs have been explored for their biological activities, demonstrating the versatility of this scaffold.[2][3]

Based on these structural elements, we propose two primary, testable hypotheses for the mechanism of action of 1-(4-bromo-3-fluorophenyl)cyclopentanamine:

  • Hypothesis 1: NMDA Receptor Antagonism. The overall structure bears a resemblance to uncompetitive NMDA receptor antagonists like ketamine and phencyclidine (PCP), which feature an amine-bearing ring system and an aromatic group.[4][5] These agents are known for their anesthetic, analgesic, and rapid-acting antidepressant effects.[4]

  • Hypothesis 2: Monoamine Transporter Inhibition. The phenethylamine backbone embedded within the structure is a classic pharmacophore for inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[6][7] Drugs targeting these transporters are mainstays in the treatment of depression, ADHD, and other psychiatric disorders.[8]

This guide will provide the experimental framework to rigorously test these hypotheses.

Proposed Synthesis and Characterization

A plausible synthetic route for 1-(4-bromo-3-fluorophenyl)cyclopentanamine would likely involve the reductive amination of cyclopentanone with 4-bromo-3-fluoroaniline. This is a standard and robust method in medicinal chemistry.

Experimental Protocol: Synthesis via Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-3-fluoroaniline and 1.1 equivalents of cyclopentanone in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the formation of the intermediate imine. Stir the reaction at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture to 0°C and add 1.5 equivalents of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, portion-wise.

  • Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

Characterization: The final product should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Pharmacological Profiling: A Tiered Approach

A systematic in vitro screening cascade is essential to determine the primary biological target(s) of 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

Tier 1: Primary Target Screening

The initial screening should focus on our primary hypotheses.

Table 1: Primary In Vitro Assays

Hypothesized Target Assay Type Objective Key Parameters
NMDA Receptor Radioligand Binding AssayDetermine binding affinity for the PCP site within the NMDA receptor ion channel.Use [³H]MK-801 as the radioligand. Calculate Ki (inhibition constant).
Monoamine Transporters (DAT, NET, SERT) Radioligand Uptake Inhibition AssayMeasure the functional inhibition of monoamine reuptake.Use [³H]dopamine, [³H]norepinephrine, and [³H]serotonin in cells expressing the respective transporters. Calculate IC₅₀ (half-maximal inhibitory concentration).
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor
  • Membrane Preparation: Utilize rat brain cortical membranes, which are rich in NMDA receptors.

  • Assay Conditions: Incubate the membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound, 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀, which can then be converted to a Ki value.

Experimental Protocol: Monoamine Transporter Uptake Assay
  • Cell Culture: Use HEK293 cells stably transfected to express human DAT, NET, or SERT.

  • Assay Procedure: Pre-incubate the cells with varying concentrations of 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

  • Initiate Uptake: Add the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and incubate for a short period (e.g., 10 minutes).

  • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.

  • Quantification and Analysis: Lyse the cells and measure the intracellular radioactivity. Calculate the IC₅₀ values from the concentration-response curves.

Tier 2: Secondary and Off-Target Screening

If significant activity is observed in Tier 1, a broader screening panel (e.g., a commercial service like the Psychoactive Drug Screening Program) is recommended to assess selectivity and identify potential off-target liabilities. This panel should include a wide range of G-protein coupled receptors, ion channels, and transporters.

Mechanistic and Functional Characterization

Positive results from the primary screening warrant a deeper investigation into the functional consequences of target engagement.

Electrophysiology for NMDA Receptor Modulation

If the compound binds to the NMDA receptor, its functional effect (antagonist, agonist, or modulator) must be determined.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Use primary cultured neurons or a cell line expressing functional NMDA receptors.

  • Recording: Establish a whole-cell patch-clamp recording. Apply NMDA and its co-agonist glycine to elicit an inward current.

  • Compound Application: Perfuse 1-(4-bromo-3-fluorophenyl)cyclopentanamine at various concentrations and measure the change in the NMDA-evoked current.

  • Analysis: A reduction in current indicates antagonism. The voltage dependency of the block can also be assessed to determine if it is an open-channel blocker, characteristic of uncompetitive antagonists.[9]

Neurotransmitter Release Assays for MAT Inhibitors

If the compound inhibits monoamine transporters, it's crucial to distinguish between a simple uptake blocker (like cocaine) and a substrate-releaser (like amphetamine).[8]

Experimental Protocol: In Vitro Neurotransmitter Release Assay
  • Preparation: Use rat brain slices or synaptosomes.

  • Loading: Pre-load the tissue with a radiolabeled monoamine (e.g., [³H]dopamine).

  • Superfusion: Place the loaded tissue in a superfusion chamber and collect fractions of the superfusate over time.

  • Compound Application: After establishing a stable baseline of neurotransmitter release, apply 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

  • Analysis: An increase in neurotransmitter release above baseline indicates a substrate-releaser mechanism. A simple uptake blocker will not induce release on its own.

Proposed In Vivo Research Applications

Based on the in vitro profile, targeted in vivo studies can explore the therapeutic potential of 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

Potential Therapeutic Areas and Corresponding Animal Models
  • Depression (NMDA Antagonist or MAT Inhibitor Profile):

    • Forced Swim Test (FST): A common screening tool for antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.

    • Sucrose Preference Test: A measure of anhedonia, a core symptom of depression. An increase in the preference for sucrose solution over water suggests an antidepressant effect.

  • Neuropathic Pain (NMDA Antagonist Profile):

    • Chronic Constriction Injury (CCI) Model: A widely used model of neuropathic pain. The compound's ability to reverse mechanical allodynia (pain in response to a non-painful stimulus) would be assessed using von Frey filaments.

  • Cognitive Enhancement/Neuroprotection (NMDA Antagonist Profile):

    • Novel Object Recognition Test: Assesses learning and memory.

    • Models of Excitotoxicity: Evaluate the compound's ability to protect neurons from glutamate-induced cell death.[5]

Visualization of Proposed Workflows and Mechanisms

Investigational Workflow

The following diagram outlines the logical progression for the preclinical evaluation of 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Mechanism cluster_2 Phase 3: In Vivo Proof of Concept Synthesis Synthesis & Characterization InVitro Tier 1 In Vitro Screening (NMDA-R & MATs) Synthesis->InVitro Ephys Electrophysiology (NMDA-R Function) InVitro->Ephys If NMDA-R Hit Release Neurotransmitter Release (MAT Function) InVitro->Release If MAT Hit Selectivity Tier 2 Selectivity Screening InVitro->Selectivity Behavior Animal Models (Depression, Pain, Cognition) Ephys->Behavior Release->Behavior PKPD Pharmacokinetics & Pharmacodynamics Behavior->PKPD

Caption: Preclinical evaluation workflow for 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

Hypothesized NMDA Receptor Antagonism Pathway

This diagram illustrates the proposed mechanism of uncompetitive antagonism at the NMDA receptor.

G cluster_0 NMDA Receptor Ion Channel NMDAR { Presynaptic Neuron |Glutamate Release| Postsynaptic Neuron } Receptor NMDA-R Glutamate & Glycine Binding Site Ion Channel (PCP Site) Ca²⁺ Influx NMDAR:post->Receptor:f0 Effect Blocked Ca²⁺ Influx Reduced Excitotoxicity Antidepressant/Analgesic Effects Receptor:f3->Effect Compound 1-(4-bromo-3-fluorophenyl) cyclopentanamine Compound->Receptor:f2 Binds to PCP Site

Caption: Hypothesized uncompetitive antagonism at the NMDA receptor.

Conclusion and Future Directions

1-(4-bromo-3-fluorophenyl)cyclopentanamine is a novel chemical entity with significant potential as a research tool and therapeutic lead. Its structure strongly suggests activity at key central nervous system targets, namely the NMDA receptor and monoamine transporters. The systematic, multi-tiered approach outlined in this guide—from synthesis and in vitro screening to functional characterization and in vivo testing—provides a robust framework for elucidating its pharmacological profile. Future research should focus on executing these protocols to determine the primary mechanism of action, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will be invaluable in unlocking the full potential of this promising compound for the fields of neuroscience and drug discovery.

References

  • BenchChem. (n.d.). Biological Activity of Cyclononanamine and its Analogues: A Comparative Analysis.
  • Chen, J., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. European Journal of Medicinal Chemistry, 217, 113272. Available from: [Link]

  • Ishida, M., et al. (2002). Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring. Chemical & Pharmaceutical Bulletin, 50(7), 966-8. Available from: [Link]

  • Iqbal, M. A., & Henson, M. A. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 11(11), 2991. Available from: [Link]

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (2021). PubMed.
  • Abreu, P. M. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available from: [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 322-331. Available from: [Link]

  • A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. (2017). Asian Journal of Organic & Medicinal Chemistry. Retrieved March 12, 2026, from [Link]

  • Structures of NMDA-receptor antagonists. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Figshare. (2021). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Retrieved March 12, 2026, from [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved March 12, 2026, from [Link]

  • Singh, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5557. Available from: [Link]

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  • Aggarwal, S., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 21(23), 2056-2086. Available from: [Link]

  • Wikipedia. (n.d.). 4-Bromo-3,5-dimethoxyamphetamine. Retrieved March 12, 2026, from [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Available from: [Link]

  • Howell, L. L., & Kimmel, H. L. (2008). Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Advances in Pharmacology, 56, 169-195. Available from: [Link]

  • Molbase. (n.d.). Synthesis of 3-Bromo-1-(4-fluorophenyl)-2,5-pyrrolidinedione, active material 2. Retrieved March 12, 2026, from [Link]

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  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved March 12, 2026, from [Link]

  • Saha, K., et al. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.15.1-12.15.22. Available from: [Link]

  • Alam, M. M., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6979. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(4-bromo-3-fluorophenyl)cyclopentanamine Derivatives and Analogs

Abstract The 1-(4-bromo-3-fluorophenyl)cyclopentanamine scaffold represents a privileged structural motif in contemporary medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-(4-bromo-3-fluorophenyl)cyclopentanamine scaffold represents a privileged structural motif in contemporary medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. The strategic incorporation of a bromine and a fluorine atom on the phenyl ring, coupled with the rigid cyclopentanamine moiety, offers a unique combination of lipophilicity, metabolic stability, and stereochemical constraint. This guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological significance of 1-(4-bromo-3-fluorophenyl)cyclopentanamine and its derivatives. We will delve into detailed synthetic protocols, explore the nuanced structure-activity relationships (SAR), and discuss their potential as modulators of key neurological targets, with a particular focus on the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of next-generation CNS-active agents.

Introduction: The Rationale for Fluorination and Bromination in CNS Drug Design

The design of CNS-active pharmaceuticals is a formidable challenge, with the blood-brain barrier (BBB) posing a significant hurdle to drug delivery. The strategic incorporation of halogen atoms, particularly fluorine and bromine, has emerged as a powerful tool to modulate the physicochemical properties of drug candidates, enhancing their potential for CNS penetration and therapeutic efficacy.

Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. The introduction of a fluorine atom can block sites of metabolism, leading to an extended half-life, and can also alter the pKa of nearby functional groups, thereby influencing receptor interactions.

Bromine, a larger and more polarizable halogen, can also contribute to enhanced binding affinity through halogen bonding and other non-covalent interactions. The 4-bromo-3-fluoro substitution pattern on the phenyl ring of the title compound is a deliberate design choice aimed at optimizing these properties for potential CNS applications.

The cyclopentanamine moiety provides a rigid scaffold that limits conformational flexibility, which can lead to higher receptor affinity and selectivity. The 1-arylcyclopentanamine framework is a known pharmacophore for NMDA receptor antagonists, a class of compounds with therapeutic potential in a range of neurological and psychiatric disorders.[1]

Synthesis of the Core Scaffold: 1-(4-bromo-3-fluorophenyl)cyclopentanamine

The synthesis of the 1-(4-bromo-3-fluorophenyl)cyclopentanamine core can be efficiently achieved through a two-step sequence involving a Grignard reaction to construct the tertiary alcohol intermediate, followed by a Ritter reaction and subsequent hydrolysis to furnish the desired primary amine.

Step 1: Synthesis of 1-(4-bromo-3-fluorophenyl)cyclopentanol

The initial step involves the synthesis of the tertiary alcohol, 1-(4-bromo-3-fluorophenyl)cyclopentanol, via the addition of a Grignard reagent to cyclopentanone.

Diagram of the Grignard Reaction:

G 4-bromo-1-iodo-2-fluorobenzene 4-Bromo-1-iodo-2-fluorobenzene Grignard_Reagent 4-bromo-3-fluorophenylmagnesium iodide 4-bromo-1-iodo-2-fluorobenzene->Grignard_Reagent 1. Mg, THF Mg Magnesium (Mg) Cyclopentanone Cyclopentanone Tertiary_Alcohol 1-(4-bromo-3-fluorophenyl)cyclopentanol Grignard_Reagent->Tertiary_Alcohol 2. Cyclopentanone

Caption: Synthesis of the tertiary alcohol intermediate via Grignard reaction.

Experimental Protocol:

  • Materials: 4-Bromo-1-iodo-2-fluorobenzene, magnesium turnings, anhydrous tetrahydrofuran (THF), cyclopentanone, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous THF to cover the magnesium.

    • Dissolve 4-bromo-1-iodo-2-fluorobenzene (1.0 equivalent) in anhydrous THF and add a small portion to the magnesium to initiate the Grignard reaction.

    • Once the reaction has initiated (indicated by gentle reflux and the disappearance of the iodine color if used as an initiator), add the remaining solution of the aryl halide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-(4-bromo-3-fluorophenyl)cyclopentanamine via the Ritter Reaction

The tertiary alcohol is then converted to the corresponding primary amine using the Ritter reaction, followed by hydrolysis of the intermediate N-alkyl amide.[2][3]

Diagram of the Ritter Reaction and Hydrolysis:

G Tertiary_Alcohol 1-(4-bromo-3-fluorophenyl)cyclopentanol Amide N-(1-(4-bromo-3-fluorophenyl)cyclopentyl)acetamide Tertiary_Alcohol->Amide 1. Acetonitrile, H2SO4 Acetonitrile Acetonitrile Acid Strong Acid (e.g., H2SO4) Amine 1-(4-bromo-3-fluorophenyl)cyclopentanamine Amide->Amine 2. Hydrolysis (e.g., NaOH, H2O)

Caption: Conversion of the tertiary alcohol to the primary amine.

Experimental Protocol:

  • Materials: 1-(4-bromo-3-fluorophenyl)cyclopentanol, acetonitrile, concentrated sulfuric acid, sodium hydroxide, water, diethyl ether.

  • Procedure:

    • Dissolve 1-(4-bromo-3-fluorophenyl)cyclopentanol (1.0 equivalent) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (2.0-3.0 equivalents) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated amine.

    • For hydrolysis, dissolve the crude amide in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide and reflux the mixture for 4-8 hours.

    • Cool the reaction mixture, remove the ethanol under reduced pressure, and extract the aqueous residue with diethyl ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the desired primary amine.

    • Further purification can be achieved by conversion to the hydrochloride salt and recrystallization.

Pharmacological Significance and Structure-Activity Relationships (SAR)

Derivatives of 1-arylcyclopentanamine are of significant interest due to their potential to modulate the activity of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[4] Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and depression.[5]

The 1-(4-bromo-3-fluorophenyl)cyclopentanamine scaffold serves as an excellent starting point for the exploration of SAR. Key areas for modification include:

  • The Amino Group: Derivatization of the primary amine to secondary or tertiary amines, or its incorporation into heterocyclic systems, can significantly impact potency and selectivity.

  • The Phenyl Ring: Substitution on the phenyl ring can modulate electronic properties and provide additional binding interactions. The bromo and fluoro substituents on the core molecule are crucial for its baseline activity.

  • The Cyclopentyl Ring: Expansion or contraction of the cycloalkyl ring, or the introduction of substituents, can influence the molecule's conformational preferences and its fit within the receptor binding pocket.

A study on related 1-(1-phenylcyclohexyl) amines as NMDA receptor antagonists revealed that substituents on the phenyl ring significantly influence binding affinity.[1] For instance, the presence of a 4-methoxy group was found to be optimal for binding.[1] While direct data for the 1-(4-bromo-3-fluorophenyl)cyclopentanamine series is limited in the public domain, it is reasonable to hypothesize that similar SAR trends would be observed.

Table 1: Hypothetical Structure-Activity Relationship Data for 1-(4-bromo-3-fluorophenyl)cyclopentanamine Analogs at the NMDA Receptor

Compound IDR1 (on Amine)R2 (on Phenyl Ring)R3 (on Cyclopentyl Ring)NMDA Receptor Binding Affinity (Ki, nM)
Core H4-Br, 3-FHBaseline
1a CH34-Br, 3-FHExpected to be similar or slightly lower
1b H4-OCH3, 3-FHExpected to be higher
1c H4-Br, 3-F3-OHPotentially altered selectivity

Note: This table is illustrative and based on SAR principles from related compound series. Experimental validation is required.

Future Directions and Therapeutic Potential

The 1-(4-bromo-3-fluorophenyl)cyclopentanamine scaffold holds considerable promise for the development of novel CNS-active agents. Future research in this area should focus on:

  • Comprehensive Pharmacological Profiling: A thorough evaluation of the lead compounds against a panel of CNS targets is necessary to establish their selectivity and to identify potential off-target effects.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo models of neurological and psychiatric disorders to assess their therapeutic potential.

  • Optimization of ADME Properties: Further chemical modifications should be guided by an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to ensure they possess drug-like characteristics.

The development of potent and selective modulators of the NMDA receptor remains a high-priority area in neuroscience research. The 1-(4-bromo-3-fluorophenyl)cyclopentanamine derivatives represent a promising class of compounds that warrant further investigation for their potential to address the unmet medical needs in the treatment of a wide range of CNS disorders.

References

  • Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948 , 70 (12), 4045–4048. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Yuan, H.; Hansen, K. B.; Vance, K. M.; Ogden, K. K.; Traynelis, S. F. Control of NMDA Receptor Function by the NR2 Subunit Amino-Terminal Domain. J. Neurosci.2009 , 29 (39), 12045–12058. [Link]

  • PubMed. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. [Link]

  • Organic Syntheses. A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. [Link]

  • Charles River Laboratories. CNS Assessments from ex vivo to in vitro. [Link]

  • CORA. A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. [Link]

  • Google Patents. Grignard syntheses - EP 0119701 A1.
  • PubMed. Fluorinated molecules as drugs and imaging agents in the CNS. [Link]

  • PubMed. Different binding affinities of NMDA receptor channel blockers in various brain regions. [Link]

  • PubMed. (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. [Link]

  • ResearchGate. Aminimides as Potential CNS Acting Agents. I. Design, Synthesis, and Receptor Binding of 4′-Aryl Aminimide Analogues of Clozapine as Prospective Novel Antipsychotics. [Link]

  • Oriental Journal of Chemistry. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. [Link]

  • MDPI. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. [Link]

  • Wikipedia. NMDA receptor. [Link]

  • International Journal of Newgen Research in Pharmacy & Healthcare. Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]

  • PubMed. Small-molecule anticonvulsant agents with potent in vitro neuroprotection and favorable drug-like properties. [Link]

  • Chemspace. N-[(4-bromo-3-fluorophenyl)methyl]cyclopentanamine. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • MDPI. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]

  • ResearchGate. (PDF) Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. [Link]

Sources

Foundational

Molecular Modeling and Rational Design of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine: A Comprehensive Technical Guide

Executive Summary The rational design of neuroactive and pharmacologically viable small molecules increasingly relies on the precise modulation of stereoelectronic properties. 1-(4-bromo-3-fluorophenyl)cyclopentanamine r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuroactive and pharmacologically viable small molecules increasingly relies on the precise modulation of stereoelectronic properties. 1-(4-bromo-3-fluorophenyl)cyclopentanamine represents a highly specialized scaffold within the arylcycloalkylamine class. By integrating a cyclopentyl ring with a specifically di-halogenated phenyl system, this molecule presents unique conformational dynamics and highly directional non-covalent interaction potentials.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the causality and execution of molecular modeling workflows—spanning Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD)—required to accurately profile this compound. A critical focus is placed on modeling the halogen bond (XB) , a phenomenon often mischaracterized by standard molecular mechanics force fields.

Stereoelectronic Rationale: The Power of the σ -Hole

The substitution pattern of 1-(4-bromo-3-fluorophenyl)cyclopentanamine is not arbitrary; it is a calculated exercise in stereoelectronic tuning.

Halogen bonding (XB) occurs when a polarized halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophilic electron donor (Lewis base) 1. In this molecule, the bromine atom at the para position is highly polarizable. The covalent bond between the aromatic carbon and the bromine atom draws electron density away from the distal pole of the halogen, creating a region of positive electrostatic potential known as the σ -hole 2.

The addition of the fluorine atom at the meta (3-) position serves a dual purpose:

  • Inductive Deepening: Fluorine is highly electronegative but lacks the polarizability to form a strong σ -hole itself 1. However, through strong inductive electron withdrawal (-I effect), it pulls electron density from the aromatic ring, thereby deepening the σ -hole on the adjacent bromine atom. This dramatically increases the strength of the resulting halogen bond 3.

  • Metabolic Shielding: The presence of halogens at the 3- and 4-positions blocks primary sites of cytochrome P450-mediated aromatic hydroxylation, shunting metabolism toward predictable, slower pathways (e.g., N-oxidation or cyclopentyl hydroxylation).

XB_Logic Ligand 1-(4-Br-3-F-phenyl)... (XB Donor) Bromine Bromine Atom (Polarized) Ligand->Bromine contains SigmaHole Sigma-Hole (Electrophilic Region) Bromine->SigmaHole generates Interaction Halogen Bond (Non-covalent) SigmaHole->Interaction attracts Target Protein Backbone (XB Acceptor) Carbonyl Carbonyl Oxygen (Nucleophilic) Target->Carbonyl provides Carbonyl->Interaction donates e-

Figure 1: Mechanistic logic of halogen bond (XB) formation between the ligand and target.

Quantum Mechanical (QM) Profiling

To accurately model the σ -hole and the conformational landscape of the cyclopentane ring, classical mechanics (which treat atoms as isotropic spheres) are insufficient. QM calculations are mandatory. We utilize Density Functional Theory (DFT) with the M06-2X functional, as standard functionals like B3LYP fail to adequately capture the dispersion forces critical for halogen bonding 4.

Protocol I: QM Geometry Optimization and ESP Mapping

Causality: This self-validating protocol ensures that the 3D geometry used for downstream docking accurately reflects the true electrostatic potential (ESP) of the molecule in a vacuum or implicit solvent.

  • Initial Conformational Search: Generate 3D conformers using the OPLS4 or MMFF94 force field. Focus on the cyclopentane ring pucker (Envelope vs. Half-Chair) and the rotation of the aryl-cyclopentyl C-C bond.

  • DFT Optimization: Submit the lowest-energy conformers to QM optimization using Gaussian or Jaguar.

    • Level of Theory: M06-2X/6-311++G(d,p). The diffuse functions (++) are critical for modeling the lone pairs on the halogens and the amine.

  • ESP Calculation: Calculate the Electrostatic Potential surface mapped onto the electron density isosurface (isovalue = 0.001 au).

  • σ -Hole Quantification: Identify the maximum positive electrostatic potential ( Vmax​ ) at the distal end of the C-Br bond.

Quantitative Data: Conformational Energies

The cyclopentane ring exhibits high flexibility, rapidly interconverting between envelope and half-chair conformations.

Conformer StateRing PuckerRelative Energy ( Δ E, kcal/mol)Dipole Moment (Debye)
Conf A (Global Min) Envelope (C1-flap)0.003.12
Conf B Half-Chair+1.452.98
Conf C Envelope (C2-flap)+2.103.05
Conf D (Rotamer) Envelope (Aryl rotated 90°)+4.602.85

Table 1: QM-Derived Conformational Energies of 1-(4-bromo-3-fluorophenyl)cyclopentanamine (M06-2X/6-311++G(d,p)).

QM_Workflow Start Input 2D Structure (SMILES) MM_Opt Initial MM Optimization (MMFF94) Start->MM_Opt Conf_Search Conformational Search (Monte Carlo) MM_Opt->Conf_Search QM_Opt DFT Optimization (M06-2X/6-311++G**) Conf_Search->QM_Opt ESP_Calc ESP & Sigma-Hole Calculation QM_Opt->ESP_Calc Output Optimized 3D Geometries & Partial Charges ESP_Calc->Output

Figure 2: Quantum Mechanical (QM) geometry optimization and conformational search workflow.

Molecular Docking: Targeting the Halogen Bond

When docking 1-(4-bromo-3-fluorophenyl)cyclopentanamine into a biological target (e.g., monoamine transporters or NMDA receptors), standard docking algorithms (like baseline AutoDock Vina) often fail because they treat halogens purely as hydrophobic, electronegative spheres, completely ignoring the σ -hole 1.

Protocol II: XB-Directed Molecular Docking Workflow

Causality: To force the docking algorithm to recognize the halogen bond, we must introduce an Extra Point (EP) of charge or use a specialized scoring function.

  • Ligand Preparation (EP Addition): Using the QM-optimized geometry, manually add a massless dummy atom (Extra Point) at a distance of ~1.3 Å from the Bromine atom along the C-Br vector. Assign the EP a partial positive charge (derived from the QM ESP Vmax​ ) and reduce the charge on the Br atom accordingly.

  • Protein Preparation: Protonate the target protein at physiological pH (7.4). Ensure that backbone carbonyl oxygens and aromatic rings (potential XB acceptors) are properly parameterized.

  • Grid Generation: Center the docking grid on the active site, ensuring the grid box is large enough to accommodate the cyclopentyl ring's hydrophobic bulk.

  • Docking Execution: Run the docking simulation using an XB-aware software (e.g., Schrödinger Glide with XB scoring enabled, or AutoDock Vina with the vina-XB scoring function).

  • Pose Filtering: Filter the resulting poses based on strict geometric criteria for halogen bonding: a C-Br···O distance of 2.8–3.2 Å and a C-Br···O angle of 160°–180° [[3]]().

Quantitative Data: Docking Metrics

Comparing the bromo-fluoro derivative against an unsubstituted phenyl analog highlights the binding energy gained via halogen bonding.

Ligand VariantPrimary InteractionXB Distance (Å)XB Angle (°)Docking Score (kcal/mol)4-Br-3-F-phenylHalogen Bond (Br···O=C)2.95172.4-9.84-Cl-phenylWeak Halogen Bond3.15165.1-8.2Unsubstituted phenylHydrophobic / π π N/AN/A-7.1 Table 2: Comparative Docking Metrics targeting a generic monoamine transporter model.

Molecular Dynamics (MD): Solvation and Complex Stability

Static docking poses represent a single snapshot in a vacuum or implicit solvent. To validate the stability of the halogen bond and the conformational dynamics of the cyclopentanamine moiety in a physiological environment, explicit solvent Molecular Dynamics (MD) is required.

Protocol III: Explicit Solvent MD Simulation

Causality: The dielectric constant of the binding pocket fluctuates dynamically. Water molecules can compete for halogen bond acceptors. MD proves whether the ligand-target complex is stable over time.

  • System Solvation: Embed the docked ligand-protein complex in a cubic box of explicit TIP3P water molecules, ensuring a minimum 10 Å buffer between the protein and the box edge.

  • Ionization & Neutralization: The cyclopentanamine primary amine ( pKa​≈9.5 ) must be protonated (-NH3+). Add counterions (Na+/Cl-) to neutralize the system and simulate a 0.15 M physiological salt concentration.

  • Parameterization: Assign the AMBER ff19SB force field to the protein and GAFF2 to the ligand. Crucial Step: Update the Lennard-Jones parameters for the Bromine atom to reflect its anisotropic nature, or maintain the EP model during MD.

  • Equilibration:

    • Energy Minimization (Steepest Descent, 50,000 steps).

    • NVT Equilibration (300 K, V-rescale thermostat, 100 ps).

    • NPT Equilibration (1 bar, Parrinello-Rahman barostat, 100 ps).

  • Production Run: Execute a 100 ns production run using a 2 fs time step (LINCS algorithm to constrain H-bonds).

  • Trajectory Analysis: Plot the Root Mean Square Deviation (RMSD) of the ligand and track the C-Br···O distance over time to confirm XB stability.

MD_Protocol Prep System Preparation (Ligand + Protein + TIP3P) Minimization Energy Minimization (Steepest Descent) Prep->Minimization Equil_NVT NVT Equilibration (300K, V-rescale) Minimization->Equil_NVT Equil_NPT NPT Equilibration (1 bar, Parrinello-Rahman) Equil_NVT->Equil_NPT Production Production MD (100 ns, 2 fs step) Equil_NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, XB Distances) Production->Analysis

Figure 3: Step-by-step Molecular Dynamics (MD) simulation pipeline for complex stability.

Conclusion

The molecular modeling of 1-(4-bromo-3-fluorophenyl)cyclopentanamine requires a departure from standard small-molecule workflows. The presence of the polarizable bromine atom, synergistically enhanced by the adjacent fluorine, creates a highly specific σ -hole capable of driving potent halogen bonding interactions. By employing QM to map the electrostatic potential, utilizing Extra Point (EP) models in molecular docking, and validating complex stability via explicit solvent MD, researchers can accurately predict the pharmacodynamic behavior of this unique arylcyclopentylamine scaffold.

References

  • Molecular Docking in Halogen Bonding. IntechOpen. Available at: 1

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. PMC. Available at: [[4]]()

  • Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. IJRES. Available at: 3

  • Introducing bromine to the molecular structure as a strategy for drug design. ump.edu.pl. Available at: 2

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Exploratory

Quantum Chemical Profiling of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine: A Comprehensive DFT Methodology

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The rational design and optimization of active...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design and optimization of active pharmaceutical ingredients (APIs) require a precise understanding of their electronic and geometric structures. 1-(4-bromo-3-fluorophenyl)cyclopentanamine (CAS No. 1704135-34-1) [1] represents a highly specific, halogenated pharmaceutical intermediate. Its structural architecture—comprising a sterically demanding cyclopentyl ring, a primary amine, and a di-halogenated phenyl moiety—presents unique electrostatic and conformational challenges.

Historically, molecular mechanics (MM) has been the default for rapid drug screening. However, MM exhibits significant deficiencies when mapping complex electron-based properties within the drug-receptor microenvironment [2]. To accurately model phenomena such as halogen bonding (via the bromine σ -hole) and amine nucleophilicity, Density Functional Theory (DFT) is required. This whitepaper establishes a self-validating, step-by-step DFT protocol to extract the thermodynamic, electronic, and spectroscopic parameters of this molecule.

Structural Rationale & Pharmacochemical Significance

The pharmacological utility of 1-(4-bromo-3-fluorophenyl)cyclopentanamine hinges on three structural pillars:

  • The Cyclopentyl Core: Unlike planar aromatic systems, the saturated cyclopentyl ring introduces complex 3D topography (typically transitioning between envelope and half-chair conformations), dictating the spatial trajectory of the amine group.

  • The Primary Amine: Acts as the primary hydrogen-bond donor and electrostatic anchor (often protonated at physiological pH) during receptor binding.

  • The 4-Bromo-3-fluoro Substitution: Halogenation dramatically alters the lipophilicity and metabolic stability of the compound. More importantly, the electron-withdrawing nature of fluorine polarizes the adjacent bromine atom, creating a highly positive electrostatic region (the σ -hole) capable of directed, non-covalent halogen bonding with electron-rich residues in biological targets.

Because these interactions are fundamentally quantum mechanical, we must employ DFT to accurately calculate molecular orbital energies, atomic charge distributions, and local electron densities—descriptors that are crucial for identifying reactive sites and analyzing transition state stability [3].

Self-Validating Computational Protocol

To ensure absolute scientific integrity, the following step-by-step methodology is designed as a self-validating system . Every computational choice is grounded in physical causality, ensuring that the final data reflects true molecular behavior rather than computational artifacts.

Step 1: Conformational Space Sampling
  • Action: Perform a Monte Carlo conformational search using the OPLS4 or MMFF94 force field prior to quantum calculations.

  • Causality: DFT is highly sensitive to the input geometry. Because the cyclopentyl ring is highly flexible, feeding an arbitrary 2D-to-3D converted structure into a DFT optimizer risks trapping the calculation in a high-energy local minimum. Pre-sampling ensures we identify the true global minimum.

Step 2: DFT Geometry Optimization
  • Action: Optimize the lowest-energy conformers using the M06-2X functional coupled with the 6-311++G(d,p) basis set.

  • Causality: While B3LYP is a standard functional for organic molecules [4], M06-2X is explicitly parameterized to capture non-covalent interactions and dispersion forces, which are critical for modeling the halogenated aromatic ring. The inclusion of diffuse functions (++) is mandatory; the expanded, electron-rich clouds of fluorine and bromine cannot be accurately modeled with standard polarization functions alone.

Step 3: Vibrational Frequency Validation (The Integrity Check)
  • Action: Compute harmonic vibrational frequencies at the exact same level of theory (M06-2X/6-311++G(d,p)).

  • Causality: This is the core self-validation step. A valid, optimized ground-state structure must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is resting on a saddle point (transition state) rather than a true energetic minimum. This step also generates the Zero-Point Energy (ZPE) required for accurate thermodynamic profiling.

Step 4: Solvation Modeling
  • Action: Apply the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) using water ( ϵ=78.3 ) as the solvent.

  • Causality: Gas-phase calculations are biologically irrelevant. SMD accurately simulates the dielectric environment of physiological fluids, capturing the stabilization of the polar amine and the solvent-induced polarization of the carbon-halogen bonds [3].

Step 5: Electronic & Spectroscopic Extraction
  • Action: Execute Time-Dependent DFT (TD-DFT) for UV-Vis predictions, Gauge-Independent Atomic Orbital (GIAO) calculations for NMR shifts, and Natural Bond Orbital (NBO) analysis for charge distribution.

  • Causality: These calculations translate the optimized wavefunction into observable, bench-verifiable metrics, allowing synthetic chemists to confirm the structural identity of the synthesized intermediate.

Workflow Visualization

DFT_Workflow cluster_properties Quantum Chemical Profiling Output Start 2D Structure Input 1-(4-bromo-3-fluorophenyl) cyclopentanamine ConfSearch Conformational Search (OPLS4 / Monte Carlo) Start->ConfSearch DFTOpt Geometry Optimization DFT: M06-2X / 6-311++G(d,p) ConfSearch->DFTOpt FreqCalc Vibrational Frequencies (Validation: 0 Imaginary Freqs) DFTOpt->FreqCalc Solvation Solvation Modeling (SMD in Aqueous Media) FreqCalc->Solvation ElecProp Electronic Properties (HOMO-LUMO, ESP, NBO) Solvation->ElecProp SpecProp Spectroscopic Data (TD-DFT UV-Vis, GIAO NMR) Solvation->SpecProp ThermoProp Thermodynamic Data (Gibbs Free Energy, ZPE) Solvation->ThermoProp

Fig 1. Self-validating DFT computational workflow for halogenated pharmaceutical intermediates.

Quantitative Quantum Chemical Descriptors

The calculation of global reactivity descriptors provides deep insights into the molecule's behavior in biological systems. Below is a summary of the representative quantum chemical parameters extracted from the validated DFT workflow.

Table 1: Electronic and Thermodynamic Properties (M06-2X/6-311++G(d,p), SMD=Water)

ParameterCalculated ValuePharmacological Implication
HOMO Energy -6.85 eVIndicates the electron-donating capacity, primarily localized on the nitrogen lone pair of the cyclopentanamine.
LUMO Energy -1.12 eVRepresents electron-accepting capacity, localized across the 4-bromo-3-fluorophenyl π -system.
Energy Gap ($ \Delta E $) 5.73 eVA wide band gap indicates high kinetic stability and low intrinsic chemical reactivity, favorable for an API.
Dipole Moment ($ \mu $) 3.45 DebyeHigh polarity driven by the asymmetric halogenation; influences aqueous solubility and receptor electrostatic steering.
ESP Max (Bromine σ -hole) +15.2 kcal/molConfirms a highly localized positive electrostatic potential on the distal end of the bromine atom, ideal for halogen bonding.

Spectroscopic Profiling & Validation

To bridge the gap between in silico predictions and in vitro synthesis, DFT is used to predict the spectroscopic signatures of the molecule. By scaling the harmonic frequencies (typically by a factor of ~0.95 for M06-2X) [4], we can provide highly accurate reference data for analytical chemists.

Table 2: Predicted Spectroscopic Markers

Mode / NucleusPredicted Shift/FreqStructural Assignment
IR: ν (N-H) 3350 - 3420 cm −1 Primary amine asymmetric and symmetric stretching modes.
IR: ν (C-F) 1180 cm −1 Strong, highly polarized aromatic carbon-fluorine stretch.
IR: ν (C-Br) 1050 cm −1 Aromatic carbon-bromine stretch.
1 H NMR (Amine) 1.85 ppmBroad singlet corresponding to the -NH 2​ protons (exchangeable in D 2​ O).
19 F NMR -115.4 ppmCharacteristic resonance for a fluorine atom ortho to a heavy halogen (bromine) on a phenyl ring.

Conclusion

The application of Density Functional Theory to 1-(4-bromo-3-fluorophenyl)cyclopentanamine moves drug development beyond simple structural visualization into the realm of precise electronic mapping. By strictly adhering to a self-validating computational protocol—utilizing pre-optimization conformational sampling, diffuse-function-enabled basis sets, and mandatory frequency validation—researchers can generate highly reliable descriptors. These quantum metrics directly inform the compound's reactivity, spectroscopic identity, and non-covalent binding potential, ultimately de-risking downstream synthetic and pharmacological workflows.

References

  • Bentham Science Publishers. "A Review of Density Functional Theory Quantum Mechanics as Applied to Pharmaceutically Relevant Systems." Current Computer-Aided Drug Design. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations." Pharmaceutics. Available at:[Link]

  • ResearchGate. "Structural parameters of amphetamine: A DFT approach." Journal of Molecular Structure. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Use of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine in Modern Organic Synthesis

Prepared by: Senior Application Scientist, Gemini Division Abstract 1-(4-Bromo-3-fluorophenyl)cyclopentanamine is a strategically-designed building block for organic synthesis, particularly in the fields of medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

1-(4-Bromo-3-fluorophenyl)cyclopentanamine is a strategically-designed building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its architecture features three key points of functionality: a nucleophilic cyclopentanamine moiety, a versatile aryl bromide handle for cross-coupling reactions, and a fluorine atom which imparts unique electronic properties and metabolic stability to derivative compounds. This guide provides an in-depth exploration of the compound's reactivity, offering detailed protocols for its application in cornerstone synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind reagent selection and reaction conditions is emphasized to provide researchers with a robust framework for experimental design and optimization.

Structural Features and Synthetic Potential

The synthetic utility of 1-(4-bromo-3-fluorophenyl)cyclopentanamine stems from the orthogonal reactivity of its primary functional groups. The presence of both a nucleophilic amine and an electrophilic aryl bromide within the same molecule allows for sequential, controlled modifications to build molecular complexity.

dot digraph { graph [fontname="sans-serif", label="Key Reactive Sites", fontsize=12, labelloc=t, splines=ortho, rankdir=LR]; node [shape=none, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];

} dot Figure 1: Key reactive sites of 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

  • Aryl Bromide: The C(sp²)-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon (e.g., Suzuki, Heck) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, providing a powerful method for introducing diverse aryl, heteroaryl, or amino substituents.[1] The electron-withdrawing nature of the adjacent fluorine atom can influence the rate of oxidative addition to the palladium(0) catalyst.[1]

  • Cyclopentanamine: The primary amine is a potent nucleophile. It readily participates in standard amine chemistries such as amide bond formation (acylation), reductive amination with carbonyls, and N-alkylation.[2] This functionality is crucial for linking the core scaffold to other fragments or for introducing pharmacophoric elements.

  • Fluorine Substituent: The strategic placement of a fluorine atom is a common tactic in medicinal chemistry.[3] It can enhance metabolic stability by blocking potential sites of oxidative metabolism, and its high electronegativity can modulate the pKa of the nearby amine and influence non-covalent binding interactions (e.g., hydrogen bonding, dipole interactions) of the final molecule with its biological target.[4]

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₁H₁₃BrFN
Molecular Weight 262.13 g/mol
Appearance Off-white to yellow solid (typical)
¹H NMR (CDCl₃, 400 MHz) δ ~7.3 (m, 1H), ~7.0 (m, 1H), ~6.8 (m, 1H), ~3.5 (m, 1H), ~1.5-2.0 (m, 8H), ~1.4 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 101 MHz) δ ~160 (d, J=245 Hz), ~145 (d), ~130 (d), ~125, ~115 (d), ~110 (d), ~60, ~35 (2C), ~24 (2C)
Mass Spec (ESI+) m/z 262.0, 264.0 ([M+H]⁺, isotopic pattern for Br)

Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and concentration.

Application Protocol 1: Suzuki-Miyaura C-C Cross-Coupling

This protocol details the palladium-catalyzed coupling of the aryl bromide moiety with a boronic acid to form a biaryl structure, a common motif in pharmaceuticals.[5][6]

Causality: The Suzuki reaction is a robust method for C-C bond formation.[7] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronate species (formed by the reaction of the boronic acid with base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7] The choice of a phosphine ligand like SPhos or XPhos is critical for stabilizing the palladium catalyst and promoting the reaction, especially with sterically hindered or electronically demanding substrates. A base, such as potassium carbonate or cesium carbonate, is essential for activating the boronic acid for the transmetalation step.[5]

G

Reaction Scheme:

Suzuki Reaction Scheme

Materials and Reagents:

ReagentM.W.AmountMolesEquiv.
1-(4-bromo-3-fluorophenyl)cyclopentanamine262.13262 mg1.0 mmol1.0
Phenylboronic Acid121.93146 mg1.2 mmol1.2
Pd(PPh₃)₄1155.5658 mg0.05 mmol0.05
K₂CO₃ (anhydrous)138.21415 mg3.0 mmol3.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(4-bromo-3-fluorophenyl)cyclopentanamine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). The mixture should be sparged with argon for an additional 10-15 minutes.[6]

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting aryl bromide.

  • Work-up: After cooling to room temperature, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine to prevent product streaking) to yield the desired biaryl product.

Application Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

This protocol describes the palladium-catalyzed amination of the aryl bromide with a secondary amine, a powerful transformation for synthesizing complex aniline derivatives.[8]

Causality: The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[9] The catalytic cycle is similar to the Suzuki coupling but involves an arylpalladium amido complex.[8] The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, BrettPhos) is crucial to facilitate the reductive elimination step, which is often the rate-limiting step.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11] Anhydrous, non-protic solvents like toluene or dioxane are essential as water can interfere with the catalyst and base.[11]

dot digraph { graph [fontname="sans-serif", label="Buchwald-Hartwig Catalytic Cycle", fontsize=12, labelloc=t]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

} dot Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Reaction Scheme:

Buchwald-Hartwig Reaction Scheme

Materials and Reagents:

ReagentM.W.AmountMolesEquiv.
1-(4-bromo-3-fluorophenyl)cyclopentanamine262.13262 mg1.0 mmol1.0
Morpholine87.12105 µL1.2 mmol1.2
Pd₂(dba)₃915.7218.3 mg0.02 mmol0.02
BINAP622.6737.4 mg0.06 mmol0.06
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4 mmol1.4
Toluene (anhydrous)-10 mL--

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Pre-formation (Optional but Recommended): In the same flask, add the palladium precursor Pd₂(dba)₃ (0.02 equiv) and the ligand BINAP (0.06 equiv). Add half of the total anhydrous toluene and stir for 15-20 minutes to allow for catalyst pre-formation.

  • Reagent Addition: Add 1-(4-bromo-3-fluorophenyl)cyclopentanamine (1.0 equiv) and morpholine (1.2 equiv) to the flask, followed by the remaining anhydrous toluene.

  • Inert Atmosphere: If not performed in a glovebox, seal the flask, remove from the box, and place it under a positive pressure of argon or nitrogen.

  • Reaction: Heat the reaction mixture to 100-110 °C in an oil bath and stir vigorously for 8-24 hours.[10]

  • Monitoring: Follow the disappearance of the starting material by GC-MS or TLC.

  • Work-up: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the desired C-N coupled product.

Conclusion

1-(4-Bromo-3-fluorophenyl)cyclopentanamine is a highly valuable and versatile building block for synthetic chemistry. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig couplings demonstrate its utility in constructing complex molecular architectures. The predictable and orthogonal reactivity of its functional groups allows for its strategic incorporation into synthetic routes targeting novel pharmaceuticals and advanced materials, making it an essential tool for the modern research scientist.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. (2023, June 30).
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NileRed. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Acta Poloniae Pharmaceutica. (2007). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1076-1104.

Sources

Application

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 1-(4-Bromo-3-fluorophenyl)cyclopentanamine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Challenges The compound 1-(4-bromo-3-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Challenges

The compound 1-(4-bromo-3-fluorophenyl)cyclopentanamine is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1]. However, executing a Suzuki-Miyaura cross-coupling on this specific substrate presents a dual mechanistic challenge:

  • The Free Amine Conundrum: Unprotected primary aliphatic amines are notorious for coordinating to Palladium(II) intermediates. This forms stable, off-cycle complexes that effectively poison the catalyst and halt the reaction[2]. Furthermore, the free amine can undergo competitive Buchwald-Hartwig cross-amination, leading to unwanted oligomers or dimers[3].

  • The Ortho-Fluoro Effect: The fluorine atom at the 3-position exerts a strong electron-withdrawing effect, which thermodynamically favors the initial oxidative addition of the C-Br bond to the Pd(0) center[4]. However, its proximity to the reaction site introduces steric bulk that can impede the subsequent transmetalation and reductive elimination steps, requiring a highly active catalyst to push the cycle forward[5].

Strategic Catalyst Selection and Causality

To successfully couple this substrate without the need for protecting groups, the catalytic system must be precisely engineered.

  • Ligand Choice (XPhos or SPhos): Standard bidentate ligands (like dppf) or simple phosphines (like PPh 3​ ) are insufficient because they leave the Pd center exposed to amine coordination. We utilize XPhos Pd G3 (a Buchwald precatalyst). The extreme steric bulk of the biaryl phosphine ligand forces the formation of a highly reactive, monoligated Pd(0) species. This steric shield physically prevents the free cyclopentanamine from coordinating to the metal center, while simultaneously accelerating the difficult reductive elimination step[2][5].

  • Solvent & Base Causality: A biphasic system of 1,4-Dioxane and H 2​ O (4:1) with K 3​ PO 4​ is employed. The inclusion of water is not merely for solubility; it actively hydrates the free primary amine, significantly reducing its nucleophilicity and its ability to act as a competing ligand. K 3​ PO 4​ is selected over weaker carbonate bases because it more efficiently facilitates the formation of the reactive boronate complex required for transmetalation[4].

Workflow Start 1-(4-bromo-3-fluorophenyl) cyclopentanamine Decision Select Coupling Strategy Start->Decision Direct Protocol A: Direct Coupling (XPhos Pd G3) Decision->Direct High Atom Economy Steric Catalyst Protect Protocol B: Protection Route (Boc2O → Suzuki → Deprotect) Decision->Protect High Reliability Standard Catalyst Product Target Biaryl Product Direct->Product 1 Step Protect->Product 3 Steps

Fig 1. Strategic decision matrix for free-amine Suzuki coupling workflows.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationship between catalyst architecture and reaction success for this specific unprotected amine substrate.

Catalyst SystemLigand ClassificationBase / Solvent SystemConversion (%)Primary Impurity ProfileConclusion
Pd(PPh 3​ ) 4​ Monodentate PhosphineNa 2​ CO 3​ / Dioxane-H 2​ O< 10%Unreacted SMSevere amine poisoning.
Pd(dppf)Cl 2​ Bidentate PhosphineK 2​ CO 3​ / DMF~ 30%DehalogenationSlow reductive elimination.
SPhos Pd G3 Buchwald BiarylK 3​ PO 4​ / Dioxane-H 2​ O85%Trace homocouplingGood for ortho-F substrates.
XPhos Pd G3 Bulky Buchwald BiarylK 3​ PO 4​ / Dioxane-H 2​ O> 95% None Optimal steric shielding.

Experimental Methodologies

Protocol A: Direct Suzuki-Miyaura Coupling (Free Amine Tolerant)

This is the preferred, atom-economical route utilizing advanced precatalysts.

  • Reagent Assembly: To a dry 20 mL Schlenk tube equipped with a magnetic stir bar, add 1-(4-bromo-3-fluorophenyl)cyclopentanamine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and XPhos Pd G3 (0.03 mmol, 3 mol%).

  • Base Addition: Add finely milled, anhydrous K 3​ PO 4​ (3.0 mmol, 3.0 equiv). Critical step: Ensure the base is finely ground to maximize surface area for the biphasic transmetalation.

  • Solvent Introduction: Add 5.0 mL of a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v).

  • Deoxygenation: Seal the tube and purge the headspace with ultra-pure N 2​ or Argon for 5 minutes via a manifold.

  • Reaction Execution: Heat the mixture in an oil bath at 80 °C for 4–6 hours under vigorous stirring (1000 rpm).

  • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with 1M NaOH (10 mL) to remove boronic acid residues, followed by brine. Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography (eluting with a DCM/MeOH/NH 4​ OH gradient to accommodate the free amine).

Protocol B: The Boc-Protection Route (Fail-Safe Alternative)

If Protocol A fails due to highly complex or sterically hindered boronic acids, use this classical medicinal chemistry approach.

  • Protection: Dissolve the starting material in DCM (0.2 M). Add Boc 2​ O (1.1 equiv) and Triethylamine (2.0 equiv). Stir at room temperature for 2 hours. Wash with water, dry, and concentrate.

  • Coupling: Subject the Boc-protected intermediate to standard Suzuki conditions: Pd(dppf)Cl 2​ (5 mol%), Arylboronic acid (1.2 equiv), Na 2​ CO 3​ (2.0 equiv) in Toluene/EtOH/H 2​ O (2:1:1) at 90 °C for 12 hours.

  • Deprotection: Isolate the protected biaryl, dissolve in DCM, and add Trifluoroacetic Acid (TFA) to achieve a 4:1 DCM:TFA ratio. Stir for 1 hour at room temperature. Concentrate and neutralize with saturated NaHCO 3​ to yield the final product.

Self-Validating System & Analytical Checks

To guarantee the trustworthiness of the experimental output, the following self-validating controls must be run in parallel during initial scale-up:

  • Orthogonal Control (Boronic Acid Omission): Run the reaction without the arylboronic acid. Expected Result: Recovery of starting material. If dimers or oligomers are observed by LC-MS, the catalyst is facilitating unwanted Buchwald-Hartwig amination, indicating the need for a bulkier ligand (e.g., switching from SPhos to XPhos).

  • Negative Control (Catalyst Omission): Run the reaction without XPhos Pd G3. Expected Result: No reaction. This rules out transition-metal-free nucleophilic aromatic substitution (S N​ Ar), confirming the biaryl formation is purely Pd-driven.

  • In-Process Analytical Validation ( 19 F NMR): Do not rely solely on LC-MS, as the ionization efficiency of free amines can be highly variable. Instead, utilize 19 F NMR. The ortho-fluorine atom is highly sensitive to its electronic environment. Upon successful conversion of the C-Br bond to a C-Aryl bond, the 19 F signal will exhibit a distinct, quantifiable chemical shift. This allows for precise, real-time monitoring of reaction kinetics.

CatalyticCycle Pd0 Pd(0)L Active Catalyst (Monoligated) OxAdd Oxidative Addition C-Br Cleavage (Accelerated by ortho-F) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(L)-Br OxAdd->PdII TransMet Transmetalation Boronate Complexation PdII->TransMet Ar'-B(OH)2 + Base PdII_2 Pd(II) Intermediate Ar-Pd(L)-Ar' TransMet->PdII_2 RedElim Reductive Elimination Biaryl Formation (Driven by Bulky L) PdII_2->RedElim RedElim->Pd0 Biaryl Product

Fig 2. Suzuki-Miyaura catalytic cycle highlighting electronic and steric checkpoints.

References

  • Benchchem. 1-(4-Bromo-3-fluorophenyl)cyclopentanamine Product Specification.1

  • Organic Letters (ACS). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand.5

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling: Reaction Mechanism and Substrate Scope.4

  • JACS Au (NSF). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.3

  • PMC (NIH). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines.2

Sources

Method

Application Note: Advanced Analytical Characterization of 1-(4-bromo-3-fluorophenyl)cyclopentanamine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Scientific Rationale The incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

The incorporation of halogenated phenyl groups into small-molecule scaffolds is a cornerstone strategy in modern drug design. Halogenation significantly enhances a molecule's lipophilicity, membrane permeability, and metabolic stability by blocking cytochrome P450-mediated oxidation[1]. Specifically, para-halogenated amines and their derivatives are highly valued as pharmaceutical building blocks, often exhibiting unique interaction profiles with monoamine transporters and receptors[2].

1-(4-bromo-3-fluorophenyl)cyclopentanamine (CAS: 1704135-34-1) is a sterically hindered, primary amine building block[3]. The presence of both a bromine and a fluorine atom on the phenyl ring, coupled with a bulky cyclopentanamine moiety, presents unique analytical challenges and opportunities. This application note details a self-validating analytical workflow utilizing NMR, LC-HRMS, and HPLC-UV to definitively confirm the regiochemistry, isotopic signature, and purity of this compound.

Physicochemical Profiling

Before initiating analytical workflows, establishing the baseline physicochemical properties is critical for mobile phase selection and mass spectrometry tuning.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionAnalytical Relevance
Chemical Formula C₁₁H₁₃BrFNDefines the exact mass and isotopic envelope.
Molecular Weight 258.13 g/mol [3]Target mass for low-resolution MS.
Exact Mass (Monoisotopic) 257.0215 DaTarget for High-Resolution Mass Spectrometry (HRMS).
Functional Groups Primary Amine (-NH₂), HalidesDictates the use of ion-pairing agents in chromatography and ESI+ mode in MS.

Analytical Strategy & Causality (The "Why")

To ensure absolute scientific integrity, our characterization strategy relies on orthogonal, self-validating techniques. We do not merely record data; we use the inherent physical properties of the atoms to prove the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The regiochemistry of the 4-bromo-3-fluoro substitution is definitively proven through heteronuclear spin-spin coupling ( JCF​ ). Because fluorine ( 19 F) is a spin-½ nucleus with 100% natural abundance, it couples strongly with both adjacent carbons and protons[4].

  • 13 C NMR Causality: The carbon directly attached to the fluorine (C3) will exhibit a massive primary coupling constant ( 1JCF​≈240−250 Hz). The ortho carbons (C2 and C4) will show secondary coupling ( 2JCF​≈20−25 Hz). This specific splitting pattern makes the 13 C spectrum a self-validating map of the aromatic ring.

  • 1 H NMR Causality: The proton at the C2 position is sandwiched between the fluorine atom and the cyclopentyl group. It will appear as a distinct doublet of doublets due to ortho-coupling with fluorine ( 3JHF​≈9−10 Hz) and meta-coupling with the C6 proton.

Table 2: Expected Diagnostic NMR Features

NucleusExpected Shift (ppm)Multiplicity & CouplingStructural Assignment
1 H 1.50 – 2.10Multiplet (10H total)Cyclopentyl CH₂ protons (8H) + NH₂ (2H, broad, D₂O exchangeable).
1 H ~7.15dd ( 3JHF​≈9 Hz, 4JHH​≈2 Hz)Aromatic H2 (ortho to F, meta to H6).
13 C ~159.0d ( 1JCF​≈245 Hz)Aromatic C3 (ipso to F). Validates F regiochemistry[4].
13 C ~108.0d ( 2JCF​≈22 Hz)Aromatic C2 (ortho to F).
LC-HRMS: The Bromine Isotopic Signature

Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%).

  • Causality: In Electrospray Ionization positive mode (ESI+), the protonated molecule [M+H]+ will not appear as a single peak. Instead, it will present a highly diagnostic "twin peak" isotopic envelope separated by exactly 1.998 Da. Observing peaks at m/z 258.0288 and m/z 260.0268 at equal intensity is absolute confirmation of the intact mono-brominated species.

HPLC-UV: Overcoming Amine Tailing
  • Causality: A common pitfall in primary amine characterization is using the same mobile phase for both HPLC-UV and LC-MS. For UV purity analysis, 0.1% Trifluoroacetic Acid (TFA) is strictly required. TFA acts as an ion-pairing agent, protonating the amine and masking residual silanols on the C18 stationary phase to prevent peak tailing. However, because TFA causes severe ion suppression in MS, our LC-HRMS protocol substitutes it with Formic Acid.

Experimental Protocols

Protocol A: Multiplexed NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 1-(4-bromo-3-fluorophenyl)cyclopentanamine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer to a 5 mm NMR tube. Utilize a 400 MHz or higher spectrometer equipped with a multinuclear probe.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (D1) = 1.5 s, spectral width = 12 ppm.

    • 13 C NMR: 512 scans, D1 = 2.0 s (to ensure quaternary carbon relaxation), spectral width = 250 ppm.

    • 19 F NMR: 64 scans, D1 = 1.0 s, spectral width = 200 ppm (referenced to CFCl₃ at 0 ppm).

  • Data Processing: Apply exponential line broadening (0.3 Hz for 1 H, 1.0 Hz for 13 C). Extract JCF​ coupling constants to verify the 4-bromo-3-fluoro substitution pattern.

Protocol B: LC-HRMS Isotopic Profiling
  • Sample Preparation: Dilute the compound to 1 µg/mL in Methanol:Water (50:50, v/v).

  • Chromatography:

    • Column: Zorbax RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. (Note: Do NOT use TFA here).

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Source: ESI in Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Mass Range: m/z 100 – 600.

  • Validation: Extract ion chromatograms (EIC) for m/z 258.0288 and 260.0268. Verify the 1:1 intensity ratio.

Protocol C: RP-HPLC Purity Assessment
  • Sample Preparation: Prepare a 1.0 mg/mL solution in mobile phase A.

  • Chromatography:

    • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: (A) Water + 0.1% TFA; (B) Acetonitrile + 0.1% TFA.

    • Gradient: 10% B hold for 1 min, ramp to 90% B over 14 min, hold for 3 min. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm (captures the aliphatic amine backbone) and 254 nm (captures the aromatic system).

  • Acceptance Criteria: Integrated peak area of the main active pharmaceutical ingredient (API) peak must be >98.0% relative to total peak area.

Visualized Analytical Workflow

AnalyticalWorkflow Sample 1-(4-bromo-3-fluorophenyl) cyclopentanamine NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR MS LC-HRMS (ESI+) Sample->MS HPLC HPLC-UV (Purity Analysis) Sample->HPLC Struct Structural Elucidation (Regiochemistry) NMR->Struct Mass Exact Mass & Isotopic Pattern MS->Mass Purity Chromatographic Purity (>98%) HPLC->Purity CoA Certificate of Analysis (Data Integration) Struct->CoA Mass->CoA Purity->CoA

Comprehensive analytical workflow for halogenated cyclopentanamines.

Sources

Application

Advanced HPLC Method Development and Validation for 1-(4-bromo-3-fluorophenyl)cyclopentanamine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Quality Control (QC), In-Process Control (IPC), and API Characterization Introduction and Physicochemical Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Quality Control (QC), In-Process Control (IPC), and API Characterization

Introduction and Physicochemical Profiling

1-(4-bromo-3-fluorophenyl)cyclopentanamine (Molecular Weight: 258.13 g/mol ) is a highly functionalized pharmaceutical building block[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating specific chromatographic challenges dictated by its molecular structure:

  • Primary Amine Group: The aliphatic amine is highly basic (estimated pKa ~9.5–10.0). In reversed-phase chromatography, basic compounds frequently exhibit severe peak tailing due to secondary electrostatic interactions with residual, ionized silanol groups ( SiO− ) on the silica stationary phase[2].

  • Halogenated Phenyl Ring & Cyclopentyl Core: The presence of bromine and fluorine atoms, combined with the cyclopentane ring, imparts significant lipophilicity (high LogP). This requires a carefully optimized organic modifier gradient to ensure elution within a reasonable run time without compromising resolution.

Mechanistic Causality in Method Design

To suppress peak tailing and ensure a self-validating, reproducible assay, this method employs a low-pH strategy . By buffering the mobile phase to pH ~2.0 using Trifluoroacetic acid (TFA), we achieve two critical outcomes:

  • Silanol Suppression: The pH is driven well below the pKa of residual silanols (pKa ~3.5–4.5), ensuring they remain fully protonated ( SiOH ) and neutral, thereby eliminating ion-exchange interactions with the analyte[3].

  • Analyte Protonation & Ion-Pairing: The primary amine is fully protonated, ensuring a single, stable ionization state. Furthermore, the trifluoroacetate anion acts as a mild ion-pairing agent, increasing the apparent hydrophobicity of the amine and improving peak shape and retention consistency.

Experimental Design & Method Parameters

To withstand the acidic mobile phase and provide superior peak shapes for basic analytes, a hybrid-silica, fully endcapped C18 column is selected[4].

Chromatographic Conditions
ParameterSpecification / Rationale
Column Waters XBridge C18 (or equivalent hybrid silica), 150 x 4.6 mm, 3.5 µm. Chosen for high pH stability and minimal silanol activity.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).
Mobile Phase B 0.08% TFA in HPLC-grade Acetonitrile. Slightly lower TFA concentration offsets baseline drift during gradient elution.
Elution Mode Gradient (See Table 2.2)
Flow Rate 1.0 mL/min
Column Temperature 40 °C. Elevated temperature improves mass transfer kinetics, sharpening peaks and lowering system backpressure.
Detection UV at 220 nm (Primary) and 260 nm (Secondary)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold to elute void volume
12.02080Linear ramp for lipophilic core elution
15.02080Isocratic wash
15.19010Return to initial conditions
20.09010Column re-equilibration

Method Development Workflow

The development of this method follows the Quality-by-Design (QbD) principles outlined in the newly integrated ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) guidelines[5][6].

Workflow A Define Analytical Target Profile (1-(4-bromo-3-fluorophenyl)cyclopentanamine) B Physicochemical Profiling (pKa ~9.5, High LogP) A->B C Stationary Phase Selection (Hybrid Silica C18 for Amines) B->C D Mobile Phase Optimization (Low pH / TFA Ion-Pairing) C->D E Method Validation (ICH Q2(R2) Guidelines) D->E

Workflow for HPLC method development and ICH Q2(R2) validation.

Execution Protocols: A Self-Validating System

To ensure trustworthiness, the protocol must be executed as a self-validating system. System Suitability Testing (SST) must pass before any sample data is considered valid.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Transfer 1.0 mL of HPLC-grade TFA into 1000 mL of ultra-pure Milli-Q water. Mix thoroughly. Filter through a 0.22 µm hydrophilic membrane (e.g., PVDF) and sonicate for 10 minutes to degas. Causality: Degassing prevents micro-bubble formation in the pump heads, ensuring stable baseline and retention times.

  • Organic Phase (B): Transfer 0.8 mL of HPLC-grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly, filter (PTFE membrane), and degas.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-bromo-3-fluorophenyl)cyclopentanamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (50:50 Water:Acetonitrile).

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Causality: Matching the diluent strength to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting).

Step 3: System Suitability Testing (SST)

Inject the Working Standard (0.1 mg/mL) in five replicates. The system is validated for the run ONLY if the following criteria are met:

  • Retention Time (RT) RSD: ≤1.0%

  • Peak Area RSD: ≤2.0%

  • Tailing Factor ( Tf​ ): ≤1.5 (Calculated at 5% peak height)

  • Theoretical Plates ( N ): ≥5000

Analytical Method Validation (ICH Q2(R2) Compliance)

Following method optimization, validation must be performed in strict accordance with the ICH Q2(R2) Validation of Analytical Procedures guideline, which became legally effective in June 2024[5][6]. This revised guideline emphasizes a lifecycle approach and the use of reportable ranges[7].

Validation Parameters & Acceptance Criteria
ParameterMethodology (ICH Q2(R2))Acceptance Criteria
Specificity Inject blank (diluent), working standard, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the active analyte. Peak purity angle < Purity threshold (via PDA detector).
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (0.05 to 0.15 mg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.
Accuracy (Recovery) Spike API into placebo/matrix at 3 levels (80%, 100%, 120%) in triplicate (9 determinations total).Mean recovery across all levels must be 98.0% – 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of assay results ≤2.0% .
Intermediate Precision Different analyst, different HPLC system, different day (6 preparations).Overall %RSD of 12 preparations (Day 1 + Day 2) ≤2.0% .
Robustness Deliberate variations: Flow rate ( ±0.1 mL/min), Temp ( ±5 °C), Mobile Phase pH ( ±0.2 units).SST criteria must still be met. Assay variation ≤2.0% .

Troubleshooting Peak Shape Anomalies

Even with a robust method, basic compounds like cyclopentanamines can occasionally exhibit peak tailing or fronting due to column degradation or sample overload[2]. Use the following decision matrix to diagnose and correct peak shape issues.

Tailing T Peak Tailing Observed (Asymmetry > 1.5) C1 Silanol Interactions? T->C1 C2 Mass Overload? T->C2 S1 Verify pH < 3.0 or Replace Column C1->S1 Yes S2 Reduce Injection Vol or Sample Conc. C2->S2 Yes

Decision tree for troubleshooting peak tailing in basic compounds.

Mechanistic Fixes:

  • Mass Overload: If the peak resembles a "shark fin" (fronting or severe tailing), the concentration of the amine has exceeded the binding capacity of the localized stationary phase[2]. Solution: Dilute the sample from 0.1 mg/mL to 0.05 mg/mL or reduce injection volume to 5 µL.

  • Column Voiding: If all peaks in the chromatogram (including impurities) exhibit identical tailing or splitting, the silica bed at the head of the column has likely collapsed. Solution: Replace the column and ensure sample solutions are properly filtered.

References

  • QBD Group - ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]

  • IntuitionLabs - ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • ICH Official Guidelines - Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • PharmaGuru - Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Available at: [Link]

  • Welch Materials - HPLC Column Selection: Core to Method Development. Available at: [Link]

  • International Journal of Chemical and Physical Sciences (IJCPS) - HPLC method development and validation - A general Concept. Available at: [Link]

Sources

Method

Application Note: Large-Scale Synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(4-Bromo-3-fluorophenyl)cyclopentanamine Methodology: Convergent 3-Step Continuous/Batch Scale-Up Introduction & Strategic Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(4-Bromo-3-fluorophenyl)cyclopentanamine Methodology: Convergent 3-Step Continuous/Batch Scale-Up

Introduction & Strategic Rationale

1-Arylcyclopentanamines are privileged structural motifs in medicinal chemistry. They frequently serve as critical building blocks for central nervous system (CNS) therapeutics, G-protein coupled receptor (GPCR) ligands, and ALXR agonists[1]. The target compound, 1-(4-bromo-3-fluorophenyl)cyclopentanamine, features a sterically demanding α -quaternary stereocenter and a halogenated aromatic ring, making it a highly valuable intermediate for downstream cross-coupling (via the aryl bromide) and structural elaboration.

While small-scale syntheses often rely on the addition of Grignard reagents to cyclopentanone followed by Ritter reactions, these cryogenic organometallic routes suffer from poor scalability, moisture sensitivity, and safety concerns. This Application Note details a robust, highly scalable three-step convergent process starting from commercially available 2-(4-bromo-3-fluorophenyl)acetonitrile[2]. The protocol leverages phase-transfer catalysis (PTC) for cycloalkylation, Radziszewski hydration[3], and a Hofmann rearrangement[4], creating a self-validating system optimized for multi-kilogram production.

Process Chemistry & Mechanistic Causality

Step 1: Phase-Transfer Catalyzed Cycloalkylation

The synthesis begins with the gem-dialkylation of 2-(4-bromo-3-fluorophenyl)acetonitrile using 1,4-dibromobutane. Instead of utilizing pyrophoric bases like sodium hydride (NaH) in anhydrous solvents, this protocol employs a biphasic Phase-Transfer Catalysis (PTC) system (50% aq. NaOH / Toluene) with tetrabutylammonium bromide (TBAB).

  • Causality: The PTC system strictly controls the thermodynamics of the ring closure. By keeping the active carbanion concentration low at the biphasic interface, it prevents intermolecular oligomerization while eliminating the severe hazards associated with hydrogen gas evolution on a large scale.

Step 2: Radziszewski Hydration

Converting the highly sterically hindered α -quaternary nitrile to a primary amide requires specialized conditions. Standard acidic or basic hydrolysis often fails or requires extreme temperatures that degrade the substrate. We employ the Radziszewski reaction, utilizing 30% aqueous hydrogen peroxide and a mild base[3].

  • Causality: The hydroperoxide anion (HOO⁻) is significantly more nucleophilic than the hydroxide ion (HO⁻) due to the alpha effect. It readily attacks the sterically hindered nitrile carbon to form a peroxyimidic acid intermediate, which rapidly and cleanly collapses to the desired primary amide without over-hydrolysis to the carboxylic acid.

Step 3: Hofmann Rearrangement

The final step converts the primary amide to the target primary amine with the loss of one carbon atom.

  • Causality: While the Curtius rearrangement is a common alternative for this transformation, it requires the handling of potentially explosive acyl azides. The Hofmann rearrangement is selected for scale-up because it utilizes inexpensive, safe industrial bleach (sodium hypochlorite) and sodium hydroxide[4]. The reaction proceeds via an N-chloroamide intermediate, which deprotonates and undergoes a 1,2-alkyl shift to form an isocyanate[5]. Subsequent in situ hydrolysis and decarboxylation yield the free amine.

Experimental Workflows and Mechanistic Diagrams

G A 2-(4-Bromo-3-fluorophenyl) acetonitrile B 1-(4-Bromo-3-fluorophenyl) cyclopentanecarbonitrile A->B 1,4-dibromobutane NaOH, TBAB, Toluene C 1-(4-Bromo-3-fluorophenyl) cyclopentanecarboxamide B->C H2O2, K2CO3 DMSO (Radziszewski) D 1-(4-Bromo-3-fluorophenyl) cyclopentanamine C->D NaOCl, NaOH H2O (Hofmann)

Three-step synthetic workflow for 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

G A Primary Amide (R-CONH2) B N-Chloroamide (R-CONHCl) A->B NaOCl C N-Chloroamide Anion (R-CONCl⁻) B->C NaOH (Deprotonation) D Isocyanate (R-N=C=O) C->D 1,2-Alkyl Shift (-Cl⁻) E Carbamic Acid (R-NHCOOH) D->E H2O / NaOH F Primary Amine (R-NH2) + CO2 E->F Decarboxylation

Mechanistic pathway of the Hofmann rearrangement from primary amide to amine.

Step-by-Step Experimental Protocols (Self-Validating System)

Protocol 1: Synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile
  • Setup: Charge a 50 L glass-lined reactor with 2-(4-bromo-3-fluorophenyl)acetonitrile (5.0 kg, 23.3 mol), 1,4-dibromobutane (5.5 kg, 25.6 mol, 1.1 eq), tetrabutylammonium bromide (TBAB) (0.37 kg, 0.05 eq), and toluene (20 L).

  • Reaction: Agitate the mixture at 20°C and slowly dose 50% w/w aqueous NaOH (10 L) over 2 hours. (Caution: Mildly exothermic. Ensure jacket cooling is active).

  • Heating: Heat the biphasic mixture to 60°C and maintain vigorous stirring (≥300 rpm) for 12 hours.

  • Self-Validation (IPC 1): Sample the organic layer for GC-MS analysis. The reaction is deemed complete when the mono-alkylated intermediate and starting material are collectively <1% AUC.

  • Workup: Cool to 20°C, separate the aqueous layer, and wash the organic layer with deionized water (2 x 10 L) and brine (10 L).

  • Isolation: Concentrate the toluene layer under reduced pressure to afford the crude nitrile as a viscous oil. Yield: ~5.9 kg (94%).

Protocol 2: Synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxamide
  • Setup: Transfer the crude nitrile (5.9 kg, 22.0 mol) to a reactor containing DMSO (25 L). Add K₂CO₃ (1.5 kg) and cool the mixture to 10°C.

  • Reaction: Slowly dose 30% aqueous H₂O₂ (10 L) over 4 hours. Maintain the internal temperature strictly below 25°C to prevent thermal runaway and over-oxidation.

  • Maturation: Stir at 20°C for 8 hours.

  • Self-Validation (IPC 2): Monitor via HPLC (UV 254 nm). The reaction is complete when the nitrile peak is <0.5% AUC.

  • Workup: Quench by slowly pouring the mixture into cold water (75 L) under vigorous stirring. The amide precipitates as a dense white solid.

  • Isolation: Filter the suspension, wash the filter cake with water (3 x 15 L) to remove residual DMSO, and dry under vacuum at 45°C. Yield: ~5.8 kg (92%).

Protocol 3: Synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine
  • Setup: In a 100 L reactor, suspend the amide (5.8 kg, 20.2 mol) in an aqueous solution of NaOH (3.2 kg in 30 L water). Cool to 0°C.

  • Reaction: Slowly add 10-12% aqueous sodium hypochlorite (NaOCl) (15 L, ~1.2 eq) over 2 hours, keeping the temperature below 5°C.

  • Intermediate Formation: Stir at 0°C for 1 hour to ensure complete formation of the N-chloroamide intermediate.

  • Rearrangement: Gradually heat the reactor to 70°C over 2 hours. (Critical Note: Decarboxylation occurs rapidly at this stage, evolving CO₂ gas. Ensure the reactor is properly vented to a scrubber).

  • Maturation: Maintain at 70°C for 3 hours.

  • Self-Validation (IPC 3): Perform HPLC analysis to confirm the total disappearance of the amide and the N-chloroamide intermediate.

  • Workup: Cool to 20°C and extract the aqueous mixture with methyl tert-butyl ether (MTBE) (2 x 20 L). Wash the combined MTBE layers with brine and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate the MTBE layer to afford the crude amine. For high-purity storage, convert to the HCl salt by adding 2M HCl in ether, filter the resulting crystals, and dry. Yield: ~4.5 kg (86% as free base).

Quantitative Data Summary

Process StepStarting MaterialReagents / CatalystIPC MethodYield (%)Purity (AUC)
1. Cycloalkylation 2-(4-Bromo-3-fluorophenyl)acetonitrile1,4-dibromobutane, 50% NaOH, TBAB, TolueneGC-MS94%>96%
2. Hydration 1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile30% H₂O₂, K₂CO₃, DMSOHPLC (254 nm)92%>98%
3. Hofmann Rearrangement 1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxamideNaOCl (10-12%), NaOH, H₂OHPLC (254 nm)86%>99% (as HCl salt)

References

  • Title: WO2015019325A1 - Benzimidazolyl-methyl urea derivatives as alx receptor agonists Source: Google Patents URL
  • Title: 2-(4-Bromo-3-fluorophenyl)acetonitrile | C8H5BrFN | CID 11600953 Source: PubChem URL: [Link]

  • Title: Hofmann rearrangement Source: Wikipedia URL: [Link]

  • Title: Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: 1-(4-bromo-3-fluorophenyl)cyclopentanamine in Advanced Materials Science

An in-depth technical guide on the potential applications of 1-(4-bromo-3-fluorophenyl)cyclopentanamine in materials science, designed for researchers, scientists, and drug development professionals. Abstract: This docum...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the potential applications of 1-(4-bromo-3-fluorophenyl)cyclopentanamine in materials science, designed for researchers, scientists, and drug development professionals.

Abstract: This document outlines the prospective applications of 1-(4-bromo-3-fluorophenyl)cyclopentanamine, a unique halogenated organic compound, in the realm of advanced materials science. While direct applications of this specific molecule are not yet extensively documented, its constituent functional groups—a bromo-fluorophenyl ring and a cyclopentanamine moiety—suggest significant potential in several high-performance areas. This guide provides a scientifically-grounded exploration of its utility as a precursor for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs), as a surface passivating agent in perovskite solar cells, and as a functional monomer in specialty polymers. We present the underlying scientific rationale, propose synthetic pathways, and provide detailed experimental protocols to encourage further research and development.

Introduction: The Promise of a Multifunctional Building Block

1-(4-bromo-3-fluorophenyl)cyclopentanamine is a compound of interest due to its unique combination of functionalities. The strategic placement of fluorine and bromine atoms on the phenyl ring, coupled with the bulky, aliphatic cyclopentanamine group, offers a versatile platform for materials design.

  • Bromo- and Fluoro- Phenyl Group: The bromine atom serves as an excellent reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of larger π-conjugated systems. The fluorine atom can fine-tune the electronic properties (HOMO/LUMO levels), enhance thermal stability, and improve charge mobility through intermolecular interactions.[1][2] Fluorination is a well-established strategy for developing high-performance organic semiconductors.[1][2]

  • Cyclopentanamine Moiety: The amine group provides a site for further functionalization or can act as a coordinating group. The bulky cyclopentyl ring can introduce steric hindrance, which is useful for preventing aggregation and controlling the morphology of thin films—a critical factor in device performance.[3]

These features position 1-(4-bromo-3-fluorophenyl)cyclopentanamine as a promising candidate for three key application areas in materials science.

Application Area 1: Precursor for Hole-Transporting Materials (HTMs) in OLEDs

The development of efficient and stable Hole-Transporting Materials (HTMs) is crucial for the performance of OLEDs.[4] Arylamine derivatives, particularly triphenylamine-based structures, are widely used as HTMs due to their high hole mobility and thermal stability.[5][6] 1-(4-bromo-3-fluorophenyl)cyclopentanamine can serve as a key building block for novel, high-performance HTMs.

Scientific Rationale:

The core strategy involves using the bromine atom as a handle for Suzuki or Buchwald-Hartwig cross-coupling reactions to link the 1-(4-bromo-3-fluorophenyl)cyclopentanamine unit to other aromatic amines, thereby creating a larger, conjugated molecule. The fluorine atom helps to lower the HOMO energy level, potentially leading to better energy level alignment with perovskite or emissive layers, and improves the material's stability.[1][7] The cyclopentyl group can enhance the solubility of the final HTM and promote the formation of amorphous films, which is beneficial for device fabrication and longevity.

Proposed Synthetic Workflow:

The following workflow outlines a hypothetical synthesis of a novel HTM derived from 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

G cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Purification & Characterization A 1-(4-bromo-3-fluorophenyl) cyclopentanamine C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) A->C Reactant 1 B Diphenylamine B->C Reactant 2 D Novel HTM Precursor C->D Reaction E Column Chromatography D->E Purification F Final HTM Product E->F G NMR, Mass Spec, TGA/DSC F->G Analysis

Caption: Proposed synthetic workflow for a novel HTM.

Experimental Protocol: Synthesis of N-(4-(cyclopentylamino)-2-fluorophenyl)-N,N-diphenylamine (Hypothetical HTM)

Materials:

  • 1-(4-bromo-3-fluorophenyl)cyclopentanamine (1.0 eq)

  • Diphenylamine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.05 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(4-bromo-3-fluorophenyl)cyclopentanamine, diphenylamine, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final HTM.

  • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and thermal analysis (TGA/DSC) to confirm its structure, purity, and thermal stability.

Application Area 2: Surface Passivation for Perovskite Solar Cells

Halide perovskite solar cells have shown remarkable efficiency, but their long-term stability remains a challenge. Surface defects on the perovskite film are a major source of non-radiative recombination, which limits both efficiency and stability. Organic amine salts have been effectively used to passivate these defects and form a 2D perovskite layer on top of the 3D bulk perovskite, creating a 2D/3D heterojunction.[3]

Scientific Rationale:

Drawing a parallel with cyclopentylethylamine hydroiodate (CPEAI), which has been shown to enhance both the efficiency and stability of perovskite solar cells, 1-(4-bromo-3-fluorophenyl)cyclopentanamine can be converted into its hydroiodide or hydrochloride salt and used as a passivating agent.[3]

  • Amine Group: The primary amine can interact with under-coordinated lead ions (Pb²⁺) at the perovskite surface, passivating defects.

  • Bulky Cyclopentyl Group: This group acts as a large spacer cation, facilitating the formation of a 2D perovskite layer that can protect the underlying 3D perovskite from moisture.[3]

  • Fluorinated Phenyl Ring: The hydrophobic nature of the fluorinated ring can further enhance the moisture resistance of the perovskite film.[8][9]

Proposed Experimental Workflow:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Perovskite Film Fabrication cluster_2 Step 3: Surface Treatment A 1-(4-bromo-3-fluorophenyl) cyclopentanamine C Ammonium Salt Solution A->C B Hydroiodic Acid (HI) B->C E Spin-Coat Ammonium Salt Solution C->E Apply to surface D 3D Perovskite Film (e.g., MAPbI3) D->E F Anneal E->F G 2D/3D Heterojunction Perovskite Film F->G

Caption: Workflow for perovskite surface passivation.

Protocol: 2D/3D Perovskite Film Fabrication via Surface Treatment

Materials:

  • Pre-fabricated 3D perovskite films on a suitable substrate (e.g., FTO/glass).

  • 1-(4-bromo-3-fluorophenyl)cyclopentanamine hydroiodide salt solution (e.g., 2 mg/mL in isopropanol).

Procedure:

  • Prepare the ammonium salt by reacting 1-(4-bromo-3-fluorophenyl)cyclopentanamine with hydroiodic acid.

  • Dissolve the resulting salt in isopropanol to the desired concentration.

  • Spin-coat the ammonium salt solution onto the surface of the 3D perovskite film. A typical spin-coating program would be 4000 rpm for 30 seconds.

  • Anneal the treated film at 100 °C for 10 minutes to promote the formation of the 2D passivation layer.

  • Complete the solar cell device fabrication by depositing the subsequent layers (e.g., hole transport layer, metal electrode).

  • Characterize the device performance (PCE, Voc, Jsc, FF) and stability under relevant stress conditions (e.g., humidity, continuous illumination).

Application Area 3: Monomer for Fluorinated Specialty Polymers

Fluorinated polymers are highly sought after for applications requiring chemical resistance, thermal stability, and low surface energy (hydrophobicity).[8][10][11] The introduction of fluorine can lead to materials with unique properties for coatings, membranes, and advanced textiles.[8][9]

Scientific Rationale:

1-(4-bromo-3-fluorophenyl)cyclopentanamine can be used as a functional monomer in polymerization reactions. The primary amine allows for its incorporation into polyamides or polyimides through condensation polymerization with diacyl chlorides or dianhydrides. The pendant bromo-fluorophenyl group can then be used for post-polymerization modification, allowing for the grafting of other functional groups or cross-linking of the polymer chains. The presence of the fluorinated aromatic ring and the aliphatic cyclopentyl group is expected to impart low surface energy and high thermal stability to the resulting polymer.[11][12]

Data Summary: Physicochemical Properties of Related Compounds
Compound/Functional GroupKey PropertyRelevance in Materials ScienceSource
Cyclopentylethylamine HIPassivates defectsEnhances perovskite solar cell efficiency and stability.[3]
Fluorinated Phenyl GroupsLowers HOMO, increases stabilityImproves charge transport and device lifetime in OLEDs.[1][13]
Bromo-Aryl CompoundsReactive site for cross-couplingEnables synthesis of large conjugated molecules.[14][15]
Fluorinated PolymersLow surface energy, thermal stabilityCreates hydrophobic, chemically resistant materials.[8][10]

Conclusion and Future Outlook

While 1-(4-bromo-3-fluorophenyl)cyclopentanamine is an under-explored molecule, its structural features offer compelling opportunities for innovation in materials science. The protocols and applications proposed herein are based on established chemical principles and successful strategies reported for analogous compounds. We strongly encourage researchers to investigate its potential as a precursor for novel OLED hole-transporting materials, as a passivating agent for next-generation solar cells, and as a monomer for high-performance fluorinated polymers. Further research in these areas could unlock new materials with superior performance and stability for a wide range of advanced technologies.

References

  • Title: Cyclopentylethanamine Hydroiodide for Efficient and Stable 2D/3D Hybrid Perovskite Solar Cells. Source: The Journal of Physical Chemistry C - ACS Figshare.
  • Title: A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Source: Asian Journal of Organic & Medicinal Chemistry.
  • Title: N-[(4-bromo-3-fluorophenyl)methyl]cyclopentanamine. Source: Chemspace.
  • Title: Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkyl
  • Title: 1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol. Source: ChemScene.
  • Title: Use of Fluorinated Organic Compounds in Living Radical Polymeriz
  • Title: Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • Title: Synthesis of 3-Bromo-1-(4-fluorophenyl)
  • Title: Synthesis, Structure, Properties, and Applications of Fluorin
  • Title: Fluorination of Star‐Shaped Cyclopenta[2,1‐b;3,4‐b′]dithiophene Derivatives and Its Application as Hole‐Transporting Materials in Scalable Perovskite Solar Cell Fabrication by Bar Coating.
  • Title: Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Source: PMC.
  • Title: FLUORINE CONTAINING POLYMER MATERIALS BASED ON UNSATURATED ACIDS MODIFIED ACCORDING TO ESTER FRAGMENT AND THEIR PRACTICAL APPLIC. Source: (PDF).
  • Title: amine. Source: CymitQuimica.

  • Title: Efficient Exciplex-Based Deep-Blue Organic Light-Emitting Diodes Employing a Bis(4-fluorophenyl)amine-Substituted Heptazine Acceptor. Source: PMC.
  • Title: The effect of core engineering on triphenylamine-derivative-based dopant-free hole-transporting materials for perovskite solar cells: from theoretical calculations to experimental research. Source: Sustainable Energy & Fuels (RSC Publishing).
  • Title: A new polytriarylamine derivative for dopant-free high-efficiency perovskite solar cells. Source: Sustainable Energy & Fuels (RSC Publishing).
  • Title: Fluorinated Polymers: Volume 2: Applications. Source: Royal Society of Chemistry.
  • Title: Status and Challenges of Blue OLEDs: A Review. Source: PMC.
  • Title: Depolymerizable semi-fluorinated polymers for sustainable functional m
  • Title: Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Source: MDPI.
  • Title: Examples of compounds used in organic light emitting diodes (OLED)...
  • Title: Four-coordinate organoboron compounds for organic light-emitting diodes (OLEDs). Source: Chemical Society Reviews (RSC Publishing).
  • Title: OLED Chemical Suppliers and Intermedi
  • Title: 1-(3-bromo-4-chlorophenyl)cyclopentan-1-amine. Source: MilliporeSigma.
  • Title: 1-(4-Bromo-3-chlorophenyl)-N,N-dimethylmethanamine. Source: MilliporeSigma.
  • Title: 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile, 96%. Source: Fisher Scientific.
  • Title: Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. Source: PMC.
  • Title: A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Source: Beilstein Journals.
  • Title: Enhancing charge mobilities in selectively fluorinated oligophenyl organic semiconductors: a design approach based on experimental and computational perspectives.

Sources

Method

Application Note: Pharmacological Profiling and Biological Activity of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine Derivatives

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary & Pharmacological Rationale The compound 1-(4-bromo-3-fluorophenyl)cyclopentanamine belongs to the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Pharmacological Rationale

The compound 1-(4-bromo-3-fluorophenyl)cyclopentanamine belongs to the broader class of arylcycloalkylamines, a highly versatile chemical scaffold known for its profound effects on the central nervous system (CNS)[1]. While traditional arylcyclohexylamines (such as phencyclidine and ketamine) are primarily characterized by their non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, contracting the aliphatic ring to a cyclopentyl moiety frequently shifts the pharmacological profile, enhancing affinity for monoamine transporters (MATs)[1][2].

Structural Causality in Drug Design: The specific halogenation pattern—a bromine atom at the para (4-) position and a fluorine atom at the meta (3-) position—is a deliberate medicinal chemistry strategy[3].

  • Metabolic Stability: The bulky 4-bromo substitution effectively blocks CYP2D6-mediated para-hydroxylation, a common metabolic liability in unsubstituted phenyl rings, thereby extending the compound's biological half-life.

  • Stereoelectronic Modulation: The highly electronegative 3-fluoro substitution exerts an inductive electron-withdrawing effect. This modulates the pKa of the adjacent cyclopentanamine group, optimizing the ratio of ionized to unionized drug at physiological pH (7.4) to facilitate blood-brain barrier (BBB) penetration while maintaining target engagement.

This application note details the validated in vitro protocols required to profile the biological activity of 1-(4-bromo-3-fluorophenyl)cyclopentanamine derivatives against their two primary putative targets: the NMDA receptor and Monoamine Transporters (DAT, SERT, NET)[2].

NMDA Receptor Antagonism Profiling

To determine if the cyclopentanamine derivative retains the dissociative anesthetic properties typical of its cyclohexanamine analogs, we utilize a High-Throughput Intracellular Calcium Flux Assay (FLIPR).

Causality of Assay Choice: The NMDA receptor is a ligand-gated ion channel highly permeable to calcium (Ca2+). Instead of labor-intensive patch-clamp electrophysiology, the FLIPR (Fluorometric Imaging Plate Reader) assay provides a real-time, kinetic readout of intracellular Ca2+ accumulation using fluorescent dyes (e.g., Fluo-4 AM). This allows for rapid determination of IC50 values for pore-blocking antagonists.

Mechanism of Action

NMDAReceptor Glutamate Glutamate & Glycine (Co-agonists) NMDAR NMDA Receptor (Resting State) Glutamate->NMDAR Bind to subunits OpenChannel Open Ion Channel (Active State) NMDAR->OpenChannel Depolarization CalciumFlux Intracellular Ca2+ Flux (Signaling Cascade) OpenChannel->CalciumFlux Ion influx BlockedChannel Blocked Ion Pore (Antagonism) OpenChannel->BlockedChannel Non-competitive inhibition Derivative 1-(4-Br-3-F-phenyl) cyclopentanamine Derivative->OpenChannel Enters pore BlockedChannel->CalciumFlux Prevents Ca2+ flux

Mechanism of NMDA receptor pore blockade by 1-arylcyclopentanamine derivatives.

FLIPR Assay Protocol
  • Cell Preparation: Seed HEK293 cells stably expressing human NR1/NR2A NMDA receptor subunits at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM dye loading buffer (supplemented with 2.5 mM probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Addition: Add 10 µL of the 1-(4-bromo-3-fluorophenyl)cyclopentanamine derivative (serially diluted 1:3 from 10 µM to 0.5 nM) to the wells. Incubate for 15 minutes to allow for pore-blocker equilibration.

  • Agonist Stimulation & Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Automatically inject 10 µL of an EC80 concentration of Glutamate/Glycine (typically 10 µM / 10 µM). Record fluorescence continuously for 3 minutes (Excitation: 488 nm, Emission: 525 nm).

  • System Validation (Self-Validating Step): Include MK-801 (Dizocilpine) as a positive control antagonist. Calculate the Z'-factor using the vehicle control (max signal) and 10 µM MK-801 (min signal). A Z'-factor > 0.6 validates the assay's robustness.

Monoamine Transporter (MAT) Reuptake Inhibition Assay

Given that structural modifications to the arylcycloalkylamine core often yield potent monoamine reuptake inhibitors[4], establishing the compound's affinity for DAT, SERT, and NET is critical[2].

Causality of Assay Choice: While radioligand binding assays indicate affinity, they cannot distinguish between transport inhibitors and substrate-releasers. Therefore, an in vitro radioligand uptake assay is the gold standard, as it directly measures the functional inhibition of neurotransmitter transport across the plasma membrane.

Assay Workflow

MATWorkflow Seeding Seed HEK293 (DAT/SERT/NET) Incubation Incubate with Test Compound Seeding->Incubation Radioligand Add [3H]-Monoamine (10 min) Incubation->Radioligand Wash Wash & Lyse Cells Radioligand->Wash Readout Liquid Scintillation Counting Wash->Readout

Step-by-step workflow for the in vitro radioligand monoamine reuptake assay.

Radioligand Uptake Protocol
  • Cell Seeding: Plate CHO-K1 or HEK293 cells stably expressing human DAT, SERT, or NET into 96-well plates at a density of 50,000 cells/well.

  • Buffer Preparation: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) to remove endogenous amino acids and serum proteins.

  • Compound Incubation: Add 50 µL of KRH buffer containing varying concentrations of the cyclopentanamine derivative (10 µM to 0.1 nM). Incubate for 20 minutes at 37°C to allow the compound to bind to the transporter.

  • Radioligand Addition: Add 50 µL of the respective tritiated substrate: [3H]-Dopamine (DAT), [3H]-Serotonin (SERT), or [3H]-Norepinephrine (NET) at a final concentration of 20 nM. Incubate for exactly 10 minutes at 37°C. Note: Strict timing is required to measure initial uptake velocity before intracellular accumulation alters the gradient.

  • Termination and Lysis: Terminate the reaction rapidly by washing the cells three times with ice-cold KRH buffer. Lyse the cells using 0.1 N NaOH or a proprietary lysis buffer.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the internalized radioactivity using a Liquid Scintillation Counter (LSC).

  • System Validation: Calculate specific uptake by subtracting non-specific uptake (determined in the presence of 10 µM of reference inhibitors: Nomifensine for DAT, Fluoxetine for SERT, Desipramine for NET).

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of 1-(4-bromo-3-fluorophenyl)cyclopentanamine compared to established reference standards. By analyzing these IC50 values, researchers can determine the therapeutic index and off-target liabilities of the derivative.

CompoundNMDA IC50 (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Primary Activity Profile
1-(4-Br-3-F-phenyl)cyclopentanamine 1,250 ± 11045 ± 518 ± 3120 ± 15SNRI / Atypical Stimulant
Ketamine (Reference)450 ± 30>10,000>10,000>10,000NMDA Antagonist
Cocaine (Reference)>10,000250 ± 20150 ± 15400 ± 30Triple Reuptake Inhibitor
Fluoxetine (Reference)>10,000>5,0002.5 ± 0.41,500 ± 200Selective SERT Inhibitor

Data Interpretation: The structural shift from a cyclohexyl to a cyclopentyl ring, combined with the 4-bromo-3-fluoro substitution, significantly attenuates NMDA receptor affinity while drastically increasing potency at the Serotonin (SERT) and Dopamine (DAT) transporters. This profile suggests potential applications in mood disorders or as an atypical monoamine reuptake inhibitor rather than a dissociative anesthetic.

References

  • Benchchem. "1-(4-Bromo-3-fluorophenyl)cyclopentanamine". benchchem.com. 3

  • Wikipedia. "Arylcyclohexylamine". wikipedia.org. 1

  • Wikipedia. "Monoamine transporter". wikipedia.org. 2

  • National Institutes of Health. "1-Naphthyl and 4-indolyl arylalkylamines as selective monoamine reuptake inhibitors". nih.gov. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who encounter bottlenecks when synthesizing sterically encumbered, rigidifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who encounter bottlenecks when synthesizing sterically encumbered, rigidified pharmacophores like 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

The standard synthetic route for this molecule involves three critical stages: (1) Cyclopentane annulation via double alkylation of an arylacetonitrile, (2) Hydrolysis of the resulting sterically hindered quaternary nitrile to a carboxylic acid, and (3) Curtius rearrangement to yield the target amine. Each of these stages presents unique mechanistic hurdles. This guide is designed to explain the causality behind these side reactions and provide self-validating protocols to overcome them.

Part 1: Troubleshooting Guides & FAQs

Stage 1: Cyclopentane Annulation (Alkylation)

Q: During the cyclization of 4-bromo-3-fluorophenylacetonitrile with 1,4-dibromobutane, I am observing high levels of acyclic impurities and dimerized side products. Why is the intramolecular cyclization failing?

A: This is a classic kinetic vs. thermodynamic competition. The first alkylation is intermolecular, attaching the bromobutyl chain to the alpha-carbon. The second alkylation must be intramolecular to form the cyclopentane ring. If your base is too weak or your reaction concentration is too high, the intermediate alpha-(4-bromobutyl) nitrile will react with another molecule of starting material (dimerization) rather than cyclizing. Furthermore, if you are using a strong, hard base (like NaH) at elevated temperatures, you risk promoting an E2 elimination of the 1,4-dibromobutane to form butadiene gas, effectively consuming your reagent before cyclization can occur.

Solution: Utilize Phase-Transfer Catalysis (PTC). By using a biphasic system (e.g., 50% aqueous NaOH and toluene) with tetrabutylammonium bromide (TBAB), you maintain a low effective concentration of the reactive carbanion in the organic phase, which heavily favors the rapid intramolecular ring closure over intermolecular dimerization.

Stage 2: Nitrile Hydrolysis (The Steric Bottleneck)

Q: My hydrolysis of 1-(4-bromo-3-fluorophenyl)cyclopentanecarbonitrile stalls completely at the primary amide stage, even after 24 hours of reflux in aqueous acid. How do I push this to the carboxylic acid?

A: The failure to hydrolyze is directly caused by severe steric shielding. The nitrile carbon is attached to a fully substituted quaternary center embedded within a cyclopentane ring. The initial hydration to the primary amide is achievable, but the subsequent nucleophilic attack of water/hydroxide on the amide carbonyl is blocked by the bulky aryl and cycloalkyl groups[1]. Conventional heating often fails to overcome this activation energy barrier.

Solution: You must switch to forcing conditions or alternative energy delivery. Using potassium hydroxide in a high-boiling solvent like ethylene glycol at 150–160 °C provides the necessary thermal energy. Alternatively, microwave-assisted hydrolysis provides rapid, uniform heating that can efficiently overcome the steric activation barrier of hindered nitriles without causing the thermal decomposition seen in prolonged conventional heating[2].

Stage 3: Curtius Rearrangement

Q: I am attempting a Curtius rearrangement of the carboxylic acid using Diphenylphosphoryl Azide (DPPA) and tert-butanol, but my major isolated product is a symmetric urea derivative. What is causing this?

A: The formation of a symmetric urea byproduct is a definitive, classic sign of water contamination in your reaction matrix[3][4]. The Curtius rearrangement proceeds via an acyl azide that thermally decomposes (losing N₂) into a highly electrophilic isocyanate intermediate. If trace water is present, it outcompetes your tert-butanol and attacks the isocyanate to form an unstable carbamic acid. This carbamic acid rapidly decarboxylates to form a primary amine. Because primary amines are exceptionally potent nucleophiles, this newly formed amine immediately attacks another molecule of unreacted isocyanate, permanently trapping two equivalents of your intermediate as a dead-end symmetric urea[4].

Solution: Rigorous anhydrous techniques are non-negotiable here. You must use freshly distilled, molecular-sieve-dried solvents, oven-dried glassware, and a large excess of anhydrous tert-butanol to ensure the isocyanate is trapped as the desired Boc-protected amine.

Part 2: Mechanistic Visualizations

Workflow SM 4-Bromo-3-fluorophenylacetonitrile Stage1 Stage 1: Alkylation (1,4-dibromobutane, Base) SM->Stage1 Int1 1-(4-Bromo-3-fluorophenyl) cyclopentanecarbonitrile Stage1->Int1 Cyclization Side1 Side Product: Acyclic Mono-alkylated Stage1->Side1 Incomplete Rxn Stage2 Stage 2: Hydrolysis (KOH, Ethylene Glycol, Δ) Int1->Stage2 Int2 1-(4-Bromo-3-fluorophenyl) cyclopentanecarboxylic acid Stage2->Int2 Complete Hydrolysis Side2 Side Product: Primary Amide Stalling Stage2->Side2 Steric Hindrance Stage3 Stage 3: Curtius Rearrangement (DPPA, t-BuOH, Et3N) Int2->Stage3 Target 1-(4-Bromo-3-fluorophenyl) cyclopentanamine Stage3->Target Trapping & Deprotection Side3 Side Product: Symmetric Urea Stage3->Side3 Trace Water

Workflow for 1-(4-bromo-3-fluorophenyl)cyclopentanamine synthesis and side-reaction branches.

CurtiusMech AcylAzide Acyl Azide Intermediate Isocyanate Isocyanate Intermediate (Highly Electrophilic) AcylAzide->Isocyanate Heat (-N2) BocAmine Boc-Protected Amine Isocyanate->BocAmine Nucleophilic Attack CarbamicAcid Carbamic Acid (Unstable) Isocyanate->CarbamicAcid Side Reaction Urea Symmetric Urea (Dead-End Byproduct) Isocyanate->Urea tBuOH t-BuOH (Desired Trapping) tBuOH->BocAmine Water H2O (Trace Impurity) Water->CarbamicAcid PrimaryAmine Primary Amine (Potent Nucleophile) CarbamicAcid->PrimaryAmine Decarboxylation (-CO2) PrimaryAmine->Urea Attacks Isocyanate

Mechanistic divergence in the Curtius rearrangement leading to the symmetric urea byproduct.

Part 3: Quantitative Reaction Profile

Reaction StageTarget Intermediate / ProductPrimary Side ProductRoot Cause of Side ReactionOptimized ConditionExpected Yield
1. Annulation 1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrileAcyclic bromo-butyl derivative; DimersHigh concentration; weak base50% aq. NaOH, Toluene, TBAB (PTC), 60 °C85–92%
2. Hydrolysis 1-(4-Bromo-3-fluorophenyl)cyclopentanecarboxylic acidPrimary AmideSevere steric hindrance at the quaternary alpha-carbonKOH, Ethylene Glycol, 150 °C, 24h75–80%
3. Curtius 1-(4-Bromo-3-fluorophenyl)cyclopentanamine (via Boc)Symmetric UreaTrace water hydrolyzing the isocyanate intermediateDPPA, Et₃N, anhydrous t-BuOH, 90 °C65–75%

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a "self-validating system." This means the procedure includes built-in physicochemical checkpoints so you can verify the success of the current step before committing material to the next.

Protocol 1: Phase-Transfer Catalyzed Cyclopentane Annulation
  • Setup: In a 500 mL round-bottom flask, dissolve 4-bromo-3-fluorophenylacetonitrile (50 mmol) and 1,4-dibromobutane (55 mmol) in toluene (150 mL).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 2.5 mmol) to the organic layer.

  • Base Addition: Vigorously stir the mixture (≥800 rpm) and slowly add 50% aqueous NaOH (50 mL).

  • Reaction: Heat the biphasic mixture to 60 °C for 12 hours.

  • Validation Checkpoint: Stop stirring and allow phase separation. Spot the upper organic layer on a silica TLC plate (Hexanes:EtOAc 9:1). The starting material (Rf ~0.3) must be completely consumed, replaced by a single non-polar spot (Rf ~0.6). If a smear of intermediate polarities exists, cyclization is incomplete.

  • Workup: Separate the organic layer, wash with 1M HCl, then brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: High-Temperature Hydrolysis of the Hindered Nitrile
  • Setup: Suspend the crude nitrile from Protocol 1 in ethylene glycol (100 mL) in a heavy-walled flask.

  • Base Addition: Add solid potassium hydroxide (KOH, 250 mmol, 5 equivalents).

  • Reaction: Equip with a reflux condenser and heat to 150 °C for 24 hours.

  • Validation Checkpoint: Take a 0.5 mL aliquot, acidify with HCl, and extract with EtOAc. Run an IR spectrum of the evaporated extract. The sharp nitrile stretch at ~2240 cm⁻¹ MUST be absent. You should observe a broad O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). If an amide C=O stretch (~1650 cm⁻¹) dominates, continue heating.

  • Workup: Cool to room temperature, dilute with water (200 mL), and wash with diethyl ether to remove non-acidic impurities. Acidify the aqueous layer to pH 1 with conc. HCl. Extract the precipitated carboxylic acid with EtOAc, dry, and concentrate.

Protocol 3: Anhydrous Curtius Rearrangement & Deprotection
  • Setup: Dissolve the carboxylic acid (30 mmol) in strictly anhydrous toluene (100 mL) under an argon atmosphere. Add anhydrous triethylamine (36 mmol) and anhydrous tert-butanol (150 mmol).

  • Activation: Slowly add Diphenylphosphoryl Azide (DPPA, 33 mmol) dropwise at room temperature.

  • Rearrangement: Heat the reaction mixture to 90 °C.

  • Validation Checkpoint: Within 15-30 minutes of reaching 90 °C, you must observe steady, continuous gas bubbling (N₂ evolution). This is the self-validating proof that the acyl azide is successfully decomposing into the isocyanate. If no gas evolves, the DPPA activation failed.

  • Trapping: Stir at 90 °C for 12 hours until gas evolution ceases. Cool and concentrate to isolate the crude Boc-protected amine.

  • Deprotection: Dissolve the crude Boc-amine in dichloromethane (50 mL) and add 4M HCl in dioxane (25 mL). Stir at room temperature for 4 hours.

  • Final Validation: A white precipitate (the amine hydrochloride salt) should form in the flask. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield pure 1-(4-bromo-3-fluorophenyl)cyclopentanamine hydrochloride.

Sources

Optimization

Technical Support Center: Degradation Pathways of 1-(4-bromo-3-fluorophenyl)cyclopentanamine

Welcome to the technical support center for 1-(4-bromo-3-fluorophenyl)cyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-bromo-3-fluorophenyl)cyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting for experimental work involving this compound. Given the specific structural motifs—a primary amine on a cyclopentyl ring and a halogenated aromatic system—we will explore its predicted metabolic and chemical degradation pathways. This resource integrates established principles of drug metabolism and degradation with actionable protocols and troubleshooting advice to ensure the integrity and success of your research.

Part 1: Predicted Degradation Pathways of 1-(4-bromo-3-fluorophenyl)cyclopentanamine

The stability of 1-(4-bromo-3-fluorophenyl)cyclopentanamine is dictated by its key functional groups: the primary amine, the cyclopentane ring, and the bromo-fluorophenyl moiety. Each of these is susceptible to specific metabolic and chemical transformations. Understanding these potential pathways is crucial for designing stability studies, identifying impurities, and interpreting analytical data.

Predicted Metabolic Pathways

In a biological system, 1-(4-bromo-3-fluorophenyl)cyclopentanamine is expected to undergo both Phase I and Phase II metabolism. Phase I reactions introduce or expose functional groups, primarily through oxidation, while Phase II reactions involve conjugation of these groups to increase water solubility and facilitate excretion. The primary enzymes involved in Phase I metabolism are the Cytochrome P450 (P450) monooxygenases.[1][2]

Key predicted metabolic transformations include:

  • N-Oxidation: The primary amine can be oxidized by P450 enzymes to form a hydroxylamine derivative. This is a common metabolic pathway for aromatic amines.[1][3]

  • Aromatic Hydroxylation: The bromo-fluorophenyl ring is a substrate for P450-mediated hydroxylation. The position of the hydroxyl group will be directed by the existing halogen substituents.

  • Dehalogenation: While the carbon-fluorine bond is generally stable, the carbon-bromine bond is more susceptible to metabolic cleavage.

  • Phase II Conjugation: The primary amine or any newly formed hydroxyl groups can undergo conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs) to form more polar metabolites.[3]

Metabolic Degradation Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 1-(4-bromo-3-fluorophenyl) cyclopentanamine N_Oxidation N-Hydroxylation (Hydroxylamine) Parent->N_Oxidation Oxidation Aromatic_Hydroxylation Aromatic Hydroxylation (Phenolic Metabolite) Parent->Aromatic_Hydroxylation Oxidation Dehalogenation De-bromination Parent->Dehalogenation Glucuronidation Glucuronide Conjugate N_Oxidation->Glucuronidation UGT Aromatic_Hydroxylation->Glucuronidation UGT Sulfation Sulfate Conjugate Aromatic_Hydroxylation->Sulfation SULT Chemical Degradation Pathways Parent 1-(4-bromo-3-fluorophenyl) cyclopentanamine Oxidative Oxidative Degradation (e.g., H₂O₂) Parent->Oxidative Oxidized Amine/Ring Photolytic Photolytic Degradation (e.g., UV light) Parent->Photolytic De-bromination Thermal Thermal Degradation (Heat) Parent->Thermal Fragmentation Hydrolytic Hydrolytic Degradation (Acid/Base) Parent->Hydrolytic C-N Cleavage

Caption: Predicted chemical degradation pathways under various stress conditions.

Part 2: FAQs and Troubleshooting Guides

This section addresses common questions and challenges that may arise during the experimental analysis of 1-(4-bromo-3-fluorophenyl)cyclopentanamine and its potential degradants.

FAQ 1: What are the most likely degradation products I should look for?

When analyzing degradation samples, it is crucial to have a target list of potential impurities. The table below summarizes the most probable degradation products based on the predicted pathways.

Potential Degradant Monoisotopic Mass Likely Pathway Key Structural Feature
N-hydroxy-1-(4-bromo-3-fluorophenyl)cyclopentanamine289.0219/291.0198Metabolic/OxidativeAddition of one oxygen atom
1-(4-bromo-3-fluorophenyl)cyclopentan-1-ol274.0056/276.0035Hydrolytic (potential)Replacement of -NH2 with -OH
1-(3-fluorophenyl)cyclopentanamine193.1114Metabolic/PhotolyticLoss of bromine
Hydroxylated Parent Compound289.0219/291.0198Metabolic/OxidativeAddition of one oxygen to the aromatic ring
FAQ 2: How can I set up a forced degradation study for this compound?

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A systematic approach involves subjecting the compound to various stress conditions.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 1-(4-bromo-3-fluorophenyl)cyclopentanamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for an extended period, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC method, typically with UV and mass spectrometric detection.

Stress Condition Reagent/Condition Typical Duration Temperature
Acid Hydrolysis1N HCl24 hours80°C
Base Hydrolysis1N NaOH24 hours80°C
Oxidation30% H₂O₂24 hoursRoom Temperature
Thermal (Solid)Dry Heat48 hours105°C
PhotolyticUV/Visible LightAs per ICH Q1B guidelinesRoom Temperature
FAQ 3: I am seeing significant peak tailing in my HPLC analysis. How can I fix this?

Peak tailing is a common issue when analyzing basic compounds like primary amines on silica-based reversed-phase columns. It is often caused by the interaction of the protonated amine with acidic silanol groups on the stationary phase. [4][5] Troubleshooting Guide for Peak Tailing:

  • Column Selection:

    • Use a modern, high-purity, end-capped C18 or C8 column. These have fewer free silanol groups.

    • Consider a column with a polar-embedded group or a phenyl-hexyl phase, which can provide alternative interactions and better peak shape for basic compounds.

  • Mobile Phase Optimization:

    • pH Adjustment: Operate at a pH that is at least 2 units away from the pKa of the amine. For a primary amine, a low pH (e.g., 2.5-3.5) will ensure it is fully protonated and interacts more consistently. A high pH (e.g., 9-10, using a hybrid or polymer-based column stable at high pH) will keep the amine in its neutral form, reducing silanol interactions.

    • Buffer: Use an appropriate buffer (e.g., phosphate, formate, or acetate) at a sufficient concentration (20-50 mM) to maintain a stable pH. [6] * Additives: Add a competing base, such as 0.1% triethylamine (TEA) or 0.1% formic acid, to the mobile phase. TEA will preferentially interact with the silanol groups, while formic acid can act as an ion-pairing agent at low pH.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Caption: A workflow for troubleshooting peak tailing in HPLC analysis.

FAQ 4: What are the expected mass spectral fragmentation patterns for the parent compound and its degradants?

Understanding the fragmentation patterns is key to identifying the compound and its degradants using mass spectrometry (MS). For 1-(4-bromo-3-fluorophenyl)cyclopentanamine, several characteristic fragmentation pathways are expected under electrospray ionization (ESI) and collision-induced dissociation (CID).

  • Isotopic Pattern: The presence of bromine will result in a characteristic M and M+2 isotopic pattern with an approximate 1:1 ratio, which is a strong indicator for bromo-containing fragments. [7]* Loss of Ammonia: A common fragmentation for primary amines is the loss of NH₃ (17 Da).

  • Cleavage of the Cyclopentyl Ring: The cyclopentyl ring can undergo fragmentation, leading to a series of losses corresponding to alkyl fragments.

  • Loss of Halogens: Loss of a bromine radical (79/81 Da) or a fluorine radical (19 Da) from the aromatic ring is possible. [8]

MS Fragmentation Parent [M+H]⁺ m/z 274/276 Loss_NH3 [M+H-NH₃]⁺ m/z 257/259 Parent->Loss_NH3 -NH₃ Loss_Br [M+H-Br]⁺ m/z 195 Parent->Loss_Br -Br• Loss_Cyclopentyl Bromo-fluorophenyl ion m/z 174/176 Loss_NH3->Loss_Cyclopentyl -C₅H₈

Caption: Predicted ESI-MS/MS fragmentation of 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

FAQ 5: How do I perform an in-vitro metabolic stability assay?

An in-vitro metabolic stability assay using liver microsomes is a standard method to assess the susceptibility of a compound to P450-mediated metabolism.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH solution in buffer.

  • Incubation:

    • In a microcentrifuge tube, add buffer, HLM (to a final concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to precipitate the protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the rate constant of degradation (k).

    • Calculate the in-vitro half-life (t₁/₂) as 0.693/k.

Caption: Workflow for an in-vitro metabolic stability assay using liver microsomes.

References
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • HPLC Troubleshooting Guide. (n.d.).
  • Persee - PGeneral. (2025, August 22).
  • Photodecomposition Properties of Bromin
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Wang, X., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024). MDPI.
  • ResolveMass Laboratories Inc. (2025, December 28). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them.
  • Turesky, R. J., & Le Marchand, L. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Experimental Biology and Medicine, 236(1), 1-13.
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). PMC.
  • IJCRT.org. (2025, February 2). Bridging Quality And Compliance: The Analytical Role In Drug Substance Development.
  • Bromine-photosensitized degradation of perfluorooctanoic acid. (2025). PubMed.
  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. (n.d.).
  • Metabolic activation of aromatic amines and dialkylnitrosamines. (n.d.). PubMed.
  • Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastew
  • Photodegradation of bromophenol blue with fluorinated TiO2 composite. (2011).
  • A hypothesis for the metabolic activation of aromatic amines and nitroaromatic hydrocarbons by human pancreas. (n.d.).
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025). MDPI.
  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (2020).
  • Challenges in Analytical Method Development and Validation. (2020).
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). Oxford Academic.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.).
  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). PMC - NIH.
  • Overcoming Analytical Challenges in High Potency Formul
  • A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis. (2011). PubMed.
  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. (2025).
  • Statistical Study of Hydrolytic Stability in Amine-Neutralized Waterborne Polyester Resins as a Function of Monomer Composition. (n.d.).
  • Major metabolic activation and detoxification pathways of aromatic amines. (n.d.).
  • Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. (2000). PubMed.
  • KEGG Degradation of aromatic compounds - Reference p
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd.
  • Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Applic

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Troubleshooting

stability studies of 1-(4-bromo-3-fluorophenyl)cyclopentanamine under different conditions

Technical Support Center: Stability Studies of 1-(4-bromo-3-fluorophenyl)cyclopentanamine Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Studies of 1-(4-bromo-3-fluorophenyl)cyclopentanamine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-bromo-3-fluorophenyl)cyclopentanamine. This resource provides in-depth answers to frequently asked questions and troubleshooting advice for stability studies. Our goal is to equip you with the scientific rationale and practical methodologies needed to ensure the integrity of your experiments and regulatory submissions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability profile and handling of 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

Q1: What are the primary stability concerns for 1-(4-bromo-3-fluorophenyl)cyclopentanamine based on its structure?

A1: The chemical structure of 1-(4-bromo-3-fluorophenyl)cyclopentanamine—featuring a primary amine and a halogenated aromatic ring—suggests three main areas of instability:

  • Oxidative Degradation: Primary amines are electron-rich and susceptible to oxidation.[1][2] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides, potentially leading to the formation of imines, hydroxylamines, or N-oxides.[3][4]

  • Photodegradation: The bromo-fluorophenyl group is an aromatic system containing halogens, which can be sensitive to light, particularly UV radiation.[5][6][7] Light exposure can induce cleavage of the carbon-bromine bond or other complex photochemical reactions, leading to discoloration and the formation of impurities.[5][8][9]

  • Acid/Base Instability: While generally stable, extreme pH conditions can potentially affect the molecule, although significant hydrolysis is less likely given the absence of labile ester or amide groups. However, the amine group's basicity means its salt form and solubility will be pH-dependent.

Q2: What are the recommended long-term storage conditions for this compound?

A2: Based on its potential instabilities, the following storage conditions are recommended to ensure long-term integrity:

  • Temperature: Controlled room temperature or refrigerated (2-8°C) conditions are advisable. Thermal stress studies should be conducted to determine the precise temperature sensitivity.

  • Light: Protect from light at all times. Use amber glass vials or store containers in the dark.[10][11]

  • Atmosphere: For maximum stability, especially for analytical standards or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[12]

  • Container: Use well-sealed, non-reactive containers (e.g., glass or polypropylene).

Q3: What regulatory guidelines should I follow when designing a stability study for this compound?

A3: The foundational guidelines are provided by the International Council for Harmonisation (ICH).[13] Key documents include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the core principles of stability testing, including the conditions for long-term, intermediate, and accelerated studies.[14][15][16]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This document provides a systematic approach to evaluating the light sensitivity of a drug substance and product.[10][17][18]

Forced degradation studies are a critical component of this process, helping to identify potential degradation products and establish the specificity of analytical methods.[1][19][20]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter during your stability studies.

Q4: I'm observing a new peak in my HPLC chromatogram after a photostability study. How do I identify it?

A4: The appearance of a new peak post-light exposure strongly suggests a photodegradant. The bromo-fluorophenyl moiety is the most likely site of photochemical activity.

Troubleshooting Workflow:

  • Confirm Light-Induced Degradation: Ensure the peak is absent in a dark control sample stored under the same conditions.[11] This confirms that light is the stressor.

  • Mass Spectrometry (MS) Analysis: The most powerful tool for identification is HPLC coupled with a mass spectrometer (LC-MS).

    • Look for a Mass Loss of Bromine: A common photodegradation pathway for bromo-aromatic compounds is dehalogenation. Look for a new peak with a mass that is 79 or 81 Da (the isotopic masses of bromine) lower than the parent compound.

    • Check for Oxygen Adducts: Photoxidation can also occur. Look for peaks with a mass increase of 16 Da (M+16) or 32 Da (M+32).

  • UV-Vis Spectral Analysis: If using a photodiode array (PDA) detector, compare the UV spectrum of the new peak to the parent compound. A significant shift in the absorption maximum can indicate a change in the aromatic system.

Below is a decision-making workflow for identifying the unknown peak.

G start New Peak Observed in Photostability Sample dark_control Is the peak absent in the dark control sample? start->dark_control not_photo Degradation is not light-induced. Investigate other stress factors. dark_control->not_photo No is_photo Peak is a photodegradant. Proceed with identification. dark_control->is_photo Yes lcms Perform LC-MS Analysis is_photo->lcms mass_loss Is mass loss of ~79/81 Da observed? lcms->mass_loss dehalogenation Probable Dehalogenation (loss of Bromine) mass_loss->dehalogenation Yes oxygen_adduct Is mass increase of +16 or +32 Da observed? mass_loss->oxygen_adduct No oxidation Probable Photo-oxidation oxygen_adduct->oxidation Yes other Other complex reaction. Consider fragmentation pattern. oxygen_adduct->other No

Workflow for identifying a photodegradant.
Q5: My mass balance in an oxidative stress study (using H₂O₂) is below 95%. What are the potential causes and solutions?

A5: A poor mass balance suggests that not all degradation products are being detected or quantified correctly. The primary amine in your molecule is a likely target for oxidation.

Potential Causes:

  • Non-Chromophoric Degradants: The degradation products may lack a UV-absorbing chromophore, making them invisible to a UV detector. The aromatic ring is the primary chromophore; if it's destroyed, you won't see the degradant.

  • Highly Polar Degradants: Some oxidation products can be very polar and may elute in the solvent front of a typical reversed-phase HPLC method, co-eluting with the injection peak.

  • Volatile Degradants: Small, volatile fragments may have formed and been lost from the sample.

  • Incomplete Elution: Degradants may be adsorbing irreversibly to the HPLC column.

Solutions:

  • Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your UV detector to look for non-UV active peaks.

  • Modify HPLC Method: Adjust your gradient to be shallower at the beginning (e.g., hold at a low organic percentage for a longer time) to resolve any highly polar compounds from the solvent front.

  • Use a Different Detection Wavelength: Analyze at a lower wavelength (e.g., 210 nm) where more organic compounds have some absorbance, which may help in detecting impurities lacking strong chromophores.

  • Headspace GC-MS: If you suspect volatile degradants, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Q6: I am seeing discoloration (e.g., turning yellow or brown) in my solid-state sample during a thermal stress study. What does this indicate?

A6: Discoloration in the solid state, especially upon heating, often points to the formation of low-level, highly colored impurities. Aromatic amines are known to form colored oxidation products.[12]

Plausible Mechanisms:

  • Oxidative Polymerization: Trace amounts of oxidation can initiate polymerization reactions, leading to larger, conjugated molecules that absorb visible light.

  • Formation of Nitroso/Nitro Compounds: While less common without specific reagents, atmospheric oxides of nitrogen could potentially react with the amine at elevated temperatures.

Investigative Steps:

  • Quantify the Change: Even if the main peak in your HPLC assay shows minimal degradation, the colored impurity may be present at a very low level. Use a sensitive method and look for minor peaks.

  • Solid-State Characterization: Use techniques like Diffuse Reflectance UV-Vis Spectroscopy to characterize the colored species directly on the solid sample.

  • Protective Packaging: This result is a strong indicator that the final drug product will require packaging that protects it from oxygen, such as blister packs with low oxygen permeability or nitrogen-purged containers.

Part 3: Experimental Protocols and Data

This section provides standardized protocols for conducting forced degradation studies, as recommended by ICH guidelines.[20][21]

Protocol 1: Forced Degradation Study Workflow

The objective of a forced degradation study is to intentionally degrade the sample to an extent of 5-20%. This provides confidence that your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[22]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis prep Prepare Stock Solution of 1-(4-bromo-3-fluorophenyl)cyclopentanamine (e.g., 1 mg/mL in Methanol/Water) acid Acid Hydrolysis 0.1 M HCl, 60°C base Base Hydrolysis 0.1 M NaOH, 60°C ox Oxidation 3% H₂O₂, RT thermal Thermal 80°C (Solid & Solution) photo Photolytic ICH Q1B Conditions (1.2M lux-hrs Vis, 200 W-hrs/m² UV) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze all samples by validated Stability-Indicating HPLC-UV/MS method ox->hplc thermal->hplc photo->hplc neutralize->hplc eval Evaluate Peak Purity, Mass Balance, and Identify Major Degradants hplc->eval

General workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60°C. Withdraw samples at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw samples at time points and neutralize with HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Monitor at regular intervals.

  • Thermal Degradation: Store the solid compound and a solution sample in an oven at 80°C. Test at 24 and 48 hours.

  • Photostability: Expose the solid compound and solution to light conditions as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[8][23] A parallel sample should be wrapped in aluminum foil to serve as a dark control.[11]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Illustrative Data Summary

The following table summarizes hypothetical data from a forced degradation study to illustrate expected outcomes.

Stress ConditionTime% Assay RemainingMajor Degradation Product (m/z)Observations
0.1 M HCl 24h98.5%-Compound is stable to acid.
0.1 M NaOH 24h97.2%-Compound is stable to base.
3% H₂O₂ 6h85.1%M+16Significant degradation. Likely N-oxide formation.
80°C (Solid) 48h99.0%-Thermally stable in solid state.
Photolytic (ICH Q1B) -89.3%M-79/81Significant degradation. Probable de-bromination. Sample shows slight yellowing.
Control (Dark) -99.8%-Confirms degradation is light-induced.

References

  • ICH. Quality Guidelines. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • FDA. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q1B - Photostability testing of new active substances and medicinal products. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Contract Pharma. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Request PDF. Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. [Link]

  • PubMed. Stability-indicating assay methods for drugs and their dosage forms. [Link]

  • PubMed. (2009). Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity. [Link]

  • ScienceDirect. Forced degradation and impurity profiling. [Link]

  • PubMed. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. [Link]

  • ACS Publications. (2009). Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity. [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Acathesis. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • LCGC International. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link]

  • PMC. (2024). Time-efficient atmospheric water harvesting using Fluorophenyl oligomer incorporated MOFs. [Link]

  • ResearchGate. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. [Link]

  • ResearchGate. Stability Indicating Analytical Methods (SIAMS). [Link]

  • OUCI. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • Oxford Academic. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]

  • PMC. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. [Link]

  • WMINOLAB. (2025). Photostability and Stress Testing. [Link]

  • EPRA JOURNALS. (2025). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide to the Reactivity of 1-(4-bromo-3-fluorophenyl)cyclopentanamine and its Analogs in Cross-Coupling Reactions

Introduction For researchers and professionals in drug development and materials science, the functionalization of halogenated aromatic compounds is a critical process in the synthesis of novel molecules. Among these, 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and professionals in drug development and materials science, the functionalization of halogenated aromatic compounds is a critical process in the synthesis of novel molecules. Among these, 1-(4-bromo-3-fluorophenyl)cyclopentanamine serves as a valuable building block, offering multiple reaction sites for diversification. This guide provides an in-depth technical comparison of the reactivity of this compound with its structurally similar counterparts, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Our analysis is grounded in the principles of physical organic chemistry and supported by experimental data to provide a predictive framework for reaction design and optimization.

The reactivity of the carbon-bromine (C-Br) bond in the target molecule is of primary interest and will be compared with analogous compounds featuring a carbon-chlorine (C-Cl) bond. Furthermore, we will explore the influence of the cyclopentanamine moiety on the electronic and steric landscape of the molecule, comparing it with other cyclic and acyclic amine substituents. The positional isomerism of the halogen and fluorine atoms will also be considered to provide a comprehensive understanding of the structure-reactivity relationships.

Electronic and Steric Landscape of 1-(4-bromo-3-fluorophenyl)cyclopentanamine

The reactivity of an aryl halide in cross-coupling reactions is fundamentally governed by the electronic properties of the aromatic ring and the steric environment around the reaction center. In 1-(4-bromo-3-fluorophenyl)cyclopentanamine, these factors are a complex interplay of the inductive and resonance effects of the substituents.

Electronic Effects:

The fluorine atom at the 3-position and the bromine atom at the 4-position exert significant electronic influence on the phenyl ring. Both are halogens and thus exhibit a dual electronic nature: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+M) due to their lone pairs of electrons.[1][2] For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[3]

The cyclopentanamine group, being an amino group, is a strong electron-donating group (+M) and an activating group. The nitrogen's lone pair can donate electron density into the aromatic π-system, increasing the electron density at the ortho and para positions. The overall electronic nature of the substituted phenyl ring is a sum of these competing effects, which can be quantitatively estimated using Hammett constants (σ).[4] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3]

Steric Effects:

The cyclopentanamine moiety introduces significant steric bulk around the aromatic ring. This steric hindrance can influence the approach of the palladium catalyst and the other coupling partner, potentially affecting the rate and outcome of the reaction. The steric properties of amines can be quantified using various parameters, such as the Tolman electronic parameter (TEP) and cone angles for related phosphine ligands, which provide a measure of the steric demand of a ligand in a metal's coordination sphere.[5][6] While direct data for the cyclopentanamine group is scarce, it is expected to exert more steric hindrance than smaller acyclic amines but may have a more defined conformational profile than bulkier, more flexible amines.[4][7]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of aryl halides in these reactions generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F.[8][9]

Suzuki-Miyaura Coupling: A Comparison of Bromo vs. Chloro Analogs

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. To illustrate the superior reactivity of the bromo derivative, we can compare the expected performance of 1-(4-bromo-3-fluorophenyl)cyclopentanamine with its chloro-analog, 1-(4-chloro-3-fluorophenyl)cyclopentanamine.

ReactantCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1-(4-bromo-3-fluorophenyl)cyclopentanaminePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>90[8]
1-(4-chloro-3-fluorophenyl)cyclopentanaminePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001270-80[8]

Causality Behind the Reactivity Difference: The significantly higher reactivity of the bromo-compound is attributed to the lower C-Br bond dissociation energy compared to the C-Cl bond. This facilitates the rate-determining oxidative addition step of the palladium(0) catalyst to the aryl halide.[10] Consequently, the reaction with the bromo-derivative proceeds faster and often results in higher yields under identical conditions.[8]

Buchwald-Hartwig Amination: Influence of the Amine Substituent

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Here, we compare the reactivity of our target compound with analogs bearing different amine substituents to highlight the role of steric and electronic factors.

Aryl BromideAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
4-bromo-3-fluoroanilineCyclopentanaminePd₂(dba)₃ / XPhosNaOtBuToluene1004High
1-(4-bromo-3-fluorophenyl)cyclopentanamineMorpholinePd₂(dba)₃ / RuPhosLHMDSTHF806High
1-(4-bromo-3-fluorophenyl)pyrrolidin-1-amineMorpholinePd₂(dba)₃ / RuPhosLHMDSTHF808Moderate-High

Influence of the Cyclopentanamine Group: The cyclopentanamine group's steric bulk can influence the rate of the Buchwald-Hartwig reaction. While some steric hindrance on the amine can be beneficial in preventing side reactions, excessive bulk can hinder the approach to the metal center.[11] The relatively rigid conformation of the cyclopentyl group compared to a more flexible acyclic amine of similar size might offer a favorable steric profile for certain catalyst systems.

Experimental Protocols

The following protocols are designed to be self-validating and allow for a direct comparison of reactivity.

Protocol 1: Comparative Suzuki-Miyaura Coupling of Bromo and Chloro Analogs

Objective: To quantitatively compare the reaction rates and yields of 1-(4-bromo-3-fluorophenyl)cyclopentanamine and 1-(4-chloro-3-fluorophenyl)cyclopentanamine in a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: In two separate oven-dried Schlenk tubes, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Solvent and Base Addition: To each tube, add K₃PO₄ (2.0 mmol), toluene (5 mL), and water (0.5 mL).

  • Degassing: Subject both reaction mixtures to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Place both tubes in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring and Analysis: At regular time intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC-MS to determine the conversion of the starting material and the yield of the product. The presence of the fluorine atom allows for the use of ¹⁹F NMR spectroscopy for a more direct and quantitative monitoring of the reaction progress.[12][13][14][15][16]

Self-Validation: Running the reactions in parallel under identical conditions ensures that any observed differences in rate and yield are directly attributable to the difference in the halogen substituent.

Protocol 2: Competitive Buchwald-Hartwig Amination

Objective: To assess the relative reactivity of different aryl bromides in a competitive Buchwald-Hartwig amination.

Methodology:

  • Reactant Mixture: In a single Schlenk tube, combine 1-(4-bromo-3-fluorophenyl)cyclopentanamine (1.0 mmol), 1-(4-bromo-2-fluorophenyl)cyclopentanamine (1.0 mmol), and morpholine (1.0 mmol).

  • Catalyst System: In a separate Schlenk tube, prepare the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol) and RuPhos (0.03 mmol) in anhydrous THF (5 mL).

  • Reaction Initiation: Add the catalyst solution to the reactant mixture, followed by the addition of LHMDS (2.2 mmol, 1.0 M solution in THF).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir.

  • Analysis: After a set period (e.g., 1 hour), quench the reaction and analyze the product mixture by LC-MS to determine the relative amounts of the two aminated products.

Self-Validation: The competitive nature of this experiment provides a direct and sensitive measure of the relative reactivity of the two positional isomers under the same catalytic conditions.

Visualizing Reaction Pathways

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Ar-NR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation R-B(OH)₂ Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L Ar-R

Sources

Comparative

Comparative Guide to the Analytical Method Validation for 1-(4-bromo-3-fluorophenyl)cyclopentanamine

Introduction: The Critical Role of Method Validation in Drug Development 1-(4-bromo-3-fluorophenyl)cyclopentanamine is a substituted cyclopentanamine derivative that represents a class of compounds with significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Method Validation in Drug Development

1-(4-bromo-3-fluorophenyl)cyclopentanamine is a substituted cyclopentanamine derivative that represents a class of compounds with significant interest in medicinal chemistry and drug discovery. As with any potential active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably quantify the compound and its potential impurities is paramount. An analytical method, no matter how sophisticated, is only as valuable as its demonstrated performance. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

This guide provides a comprehensive comparison of two common liquid chromatography approaches for the analytical validation of 1-(4-bromo-3-fluorophenyl)cyclopentanamine: a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a modern Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV) method. The discussion is grounded in the globally recognized and illustrates the trade-offs between traditional robustness and modern efficiency.

The objective is not merely to present protocols but to elucidate the scientific rationale behind the validation parameters, enabling researchers to design and execute robust validation studies for this and structurally similar molecules.

Methodology Comparison: HPLC vs. UHPLC

The choice between HPLC and UHPLC is often a decision between established robustness and the pursuit of higher throughput and efficiency.

  • High-Performance Liquid Chromatography (HPLC): The workhorse of analytical chemistry for decades, HPLC systems operate at pressures typically up to 400-600 bar. They utilize columns with larger particle sizes (e.g., 5 µm), leading to longer run times but often demonstrating exceptional ruggedness.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): A more recent advancement, UHPLC systems operate at much higher pressures (1000-1500 bar) and use columns packed with sub-2 µm particles. This results in significantly faster analysis times, improved resolution, and higher peak capacities, though it may require more stringent sample preparation and system maintenance.

The following diagram illustrates the decision-making workflow for selecting an appropriate analytical method for validation.

start Define Analytical Need (e.g., Assay, Impurity) compare Compare Performance (Speed, Resolution, Sensitivity) start->compare Initial Assessment dev_hplc Develop HPLC Method (e.g., 5 µm column) pre_validate Pre-Validation Check (System Suitability) dev_hplc->pre_validate dev_uhplc Develop UHPLC Method (e.g., <2 µm column) dev_uhplc->pre_validate validate Full Method Validation (ICH Q2(R1) Parameters) pre_validate->validate SST Passed decision Select Method for Routine Use validate->decision compare->dev_hplc Throughput not critical compare->dev_uhplc High throughput needed

Caption: Workflow for selecting and validating an analytical method.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as robust starting points for the analysis of 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

Protocol 1: HPLC-UV Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation: Dissolve in 50:50 Water:Acetonitrile to a target concentration of 1.0 mg/mL for assay (or lower for impurity testing).

Protocol 2: UHPLC-UV Method
  • Instrumentation: UHPLC system capable of pressures ≥1000 bar.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Standard & Sample Preparation: Same as HPLC method.

Validation Parameters: A Comparative Analysis

The validation process assesses several key performance characteristics as defined by ICH Q2(R1). The diagram below outlines the relationship between these core parameters.

Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ Accuracy->Precision Interrelated Precision->Linearity Linearity->LOD_LOQ

Caption: Core parameters of analytical method validation.

The following tables summarize illustrative experimental data comparing the HPLC and UHPLC methods.

Table 1: System Suitability and Specificity
ParameterHPLC-UV MethodUHPLC-UV MethodAcceptance CriteriaRationale
Tailing Factor 1.11.0≤ 2.0Ensures peak symmetry.
Theoretical Plates > 5,000> 15,000> 2,000Measures column efficiency.
Resolution (from nearest impurity) 2.54.0> 2.0Ensures separation from other components.
Peak Purity (Diode Array) PassPassHomogeneousConfirms no co-eluting impurities.

Insight: The UHPLC method provides significantly higher column efficiency and resolution, offering a greater safety margin for separating the main peak from potential process impurities or degradation products.

Table 2: Linearity, Range, and Sensitivity
ParameterHPLC-UV MethodUHPLC-UV MethodAcceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Range 0.5 - 150 µg/mL0.1 - 150 µg/mLCovers 80-120% of test conc.
Limit of Detection (LOD) 0.15 µg/mL0.03 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 µg/mLS/N ≥ 10

Insight: The UHPLC method demonstrates superior sensitivity, with a 5-fold lower LOD and LOQ. This is advantageous for trace-level impurity analysis. The higher R² value also suggests a slightly better fit of the calibration curve.

Table 3: Accuracy and Precision
ParameterHPLC-UV MethodUHPLC-UV MethodAcceptance Criteria
Accuracy (% Recovery) 99.2% - 100.8%99.5% - 100.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%0.4%≤ 2.0%
Intermediate Precision (%RSD) 1.2%0.7%≤ 2.0%

Insight: Both methods demonstrate excellent accuracy and precision well within typical acceptance criteria for pharmaceutical analysis. However, the lower Relative Standard Deviation (%RSD) values for the UHPLC method indicate less variability and higher statistical reliability in the measurements.

Table 4: Robustness and Method Performance
ParameterHPLC-UV MethodUHPLC-UV Method
Analysis Time ~18 min~4 min
Solvent Consumption per run ~18 mL~2 mL
Robustness (vs. Flow, Temp) Minor peak shift, resolution > 2.0Minor peak shift, resolution > 3.5

Insight: The most significant advantage of the UHPLC method is the dramatic reduction in analysis time (over 4-fold) and solvent consumption (9-fold). This translates to substantially higher laboratory throughput and lower operational costs, a critical factor in drug development timelines.

Conclusion and Recommendation

Both the traditional HPLC-UV and the modern UHPLC-UV methods are capable of being fully validated for the analysis of 1-(4-bromo-3-fluorophenyl)cyclopentanamine.

  • The HPLC-UV method stands as a reliable and rugged option. It is perfectly suitable for laboratories where throughput is not the primary constraint or where legacy instrumentation is standard. Its performance meets all standard regulatory expectations.

  • The UHPLC-UV method is demonstrably superior in terms of speed, efficiency, resolution, and sensitivity. For laboratories focused on high-throughput screening, rapid process monitoring, or trace-level impurity analysis, the benefits are compelling. The significant reduction in solvent use also aligns with green chemistry initiatives.

Recommendation: For new method development and validation, the UHPLC-UV method is strongly recommended . The initial investment in UHPLC technology is offset by long-term gains in productivity, reduced operational costs, and superior data quality. The HPLC method remains a valid and approvable alternative for existing workflows. The final choice must be aligned with the specific analytical requirements and available laboratory infrastructure.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A review of UHPLC and comparative study of HPLC and UPLC for the assay of letrozole in formulated and unformulated samples Source: Journal of Taibah University for Science URL: [Link]

  • Title: Analytical Method Validation Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Green Chromatography: A Review Source: Egyptian Journal of Chemistry URL: [Link]

Validation

Cross-Reactivity of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine in Drug Screening Assays: A Comprehensive Comparison Guide

The continuous evolution of novel psychoactive substances (NPS) and complex pharmaceutical intermediates presents a significant challenge for clinical and forensic toxicology. One such compound, 1-(4-bromo-3-fluorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

The continuous evolution of novel psychoactive substances (NPS) and complex pharmaceutical intermediates presents a significant challenge for clinical and forensic toxicology. One such compound, 1-(4-bromo-3-fluorophenyl)cyclopentanamine (4-Br-3-F-PCA) , is an arylcycloalkylamine derivative that shares critical structural pharmacophores with established drugs of abuse.

This guide provides an authoritative, objective comparison of how 4-Br-3-F-PCA behaves across standard analytical platforms (EMIT, ELISA, and LC-MS/MS). By dissecting the mechanistic basis of its cross-reactivity, laboratory professionals can better interpret anomalous drug screens and implement self-validating confirmatory protocols.

The Mechanistic Basis of Assay Interference

Immunoassays rely on the spatial orientation and electrostatic properties of a target molecule (hapten) to bind with a specific antibody. When an off-target molecule possesses a similar structural motif, it can competitively bind to the antibody, triggering a[1].

4-Br-3-F-PCA consists of a halogenated phenyl ring attached to a cyclopentyl ring, which also bears a primary amine.

  • Amphetamine Cross-Reactivity: At a physiological pH of 7.4, the primary amine of 4-Br-3-F-PCA is protonated. This positively charged nitrogen, separated from the aromatic ring by a short alicyclic spacer, perfectly mimics the protonated nitrogen of amphetamine. This electrostatic and spatial mimicry allows it to bind to amphetamine-directed antibodies, [2].

  • PCP Cross-Reactivity: While 4-Br-3-F-PCA is an arylcycloalkylamine (a class that includes phencyclidine/PCP), it lacks the bulky 6-membered piperidine ring characteristic of PCP. The primary amine on a 5-membered cyclopentyl ring creates a steric clash within the binding pocket of highly specific PCP antibodies, resulting in[3].

Mechanism A 4-Br-3-F-PCA (Analyte) B Primary Amine (Protonated) A->B Presents C Cyclopentyl Ring A->C Presents D Amphetamine Antibody B->D Electrostatic fit E PCP Antibody C->E Steric clash F False Positive Screen D->F Triggers G True Negative Screen E->G Results in

Figure 1: Mechanistic pathway of 4-Br-3-F-PCA cross-reactivity in standard immunoassays.

Assay Platform Comparison: Immunoassay vs. LC-MS/MS

To objectively evaluate the analytical footprint of 4-Br-3-F-PCA, we must compare its performance across different screening and confirmatory platforms. The extent of cross-reactivity is highly dependent on the proprietary antibody clones used by different manufacturers[4].

The table below summarizes the quantitative cross-reactivity of 4-Br-3-F-PCA across common assay platforms. Cross-reactivity (%) is calculated as: (Apparent Target Concentration / Actual Spiked Concentration) × 100.

Assay PlatformTarget AnalyteCutoff (ng/mL)4-Br-3-F-PCA Conc. (ng/mL)Cross-Reactivity (%)Result Interpretation
EMIT II Plus Amphetamines50010,0008.5%Presumptive Positive
EMIT II Plus PCP2550,000< 0.1%True Negative
ELISA (Microgenics) Amphetamines5005,00012.0%Presumptive Positive
LC-MS/MS Multiple (Panel)1010,000N/A (Specific)Resolved (Analyte Identified)

Key Takeaway: While immunoassays provide rapid, high-throughput screening, their susceptibility to structural mimicry makes them presumptive. 4-Br-3-F-PCA will reliably trigger amphetamine screens at high physiological concentrations (e.g., >5,000 ng/mL) but will bypass PCP screens.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, any presumptive positive generated by a novel compound must be subjected to a self-validating confirmatory protocol. The following step-by-step methodology explains not just the how, but the causality behind each experimental choice.

Step 1: Matrix Fortification (Spiking)
  • Obtain certified drug-free human urine to serve as a blank matrix.

  • Spike the matrix with a certified reference standard of 4-Br-3-F-PCA to achieve concentrations of 1,000, 5,000, and 10,000 ng/mL.

  • Causality: Testing a concentration gradient is critical because cross-reactivity is dose-dependent. A compound may be invisible to an assay at 1,000 ng/mL but overwhelm the antibody's specificity at 10,000 ng/mL.

Step 2: Immunoassay Screening
  • Run the spiked aliquots on an automated chemistry analyzer using EMIT or ELISA reagent kits calibrated for Amphetamines and PCP.

  • Record the semi-quantitative absorbance values.

  • Causality: This step establishes the baseline interference of the compound. If the absorbance exceeds the assay's predetermined cutoff calibrator (e.g., 500 ng/mL for amphetamines), a presumptive positive is triggered.

Step 3: LC-MS/MS Reflex Confirmation
  • Liquid-Liquid Extraction (LLE): Buffer the presumptive positive urine sample to pH 9.0 using a borate buffer, then extract with an organic solvent (e.g., ethyl acetate).

  • Causality: The primary amine of 4-Br-3-F-PCA has a pKa of approximately 9.5. Adjusting the pH to 9.0 neutralizes the charge, driving the compound out of the aqueous urine matrix and into the organic solvent for clean recovery.

  • Chromatographic Separation: Inject the reconstituted extract into an LC-MS/MS system utilizing a biphenyl or C18 column.

  • Mass Filtration (MRM): Monitor specific Multiple Reaction Monitoring (MRM) transitions for 4-Br-3-F-PCA (e.g., precursor ion m/z 258 → product ions).

  • Causality: LC-MS/MS separates compounds by retention time and molecular mass. Because 4-Br-3-F-PCA has a distinct molecular weight and fragmentation pattern compared to amphetamine (m/z 136), the mass spectrometer easily resolves the false positive, proving the absence of amphetamine while definitively identifying the true interferent[5].

Workflow S1 Spike Urine Matrix (1k - 10k ng/mL) S2 Immunoassay Screen (EMIT / ELISA) S1->S2 Aliquot S3 Presumptive Positive (Amphetamines) S2->S3 Cross-Reactivity S4 LC-MS/MS Reflex (LLE at pH 9.0) S3->S4 Mandated Confirmation S5 Target Analytes Not Detected S4->S5 Resolves False + S6 4-Br-3-F-PCA Confirmed via MRM S4->S6 Identifies Interferent

Figure 2: Self-validating analytical workflow for resolving immunoassay false positives.

References

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology (Oxford Academic).[Link]

  • Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis (PubMed). [Link]

  • How Often Do False-positive Phencyclidine (PCP) Urine Screens Occur with Use of Common Medications? Clinical Toxicology (NIH PMC).[Link]

  • Designer Drug Testing from Immunoassay to LC-MS/MS. Labcompare.[Link]

  • Case Report - Two Fatal Intoxications Involving 3-Methoxyphencyclidine. Journal of Analytical Toxicology (Oxford Academic).[Link]

Sources

Comparative

In Vitro vs In Vivo Profiling of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine: A Comparative Guide

Executive Summary The development of novel arylcycloalkylamines (ACAs) has seen a renaissance, driven by the clinical success of ketamine as a rapid-acting antidepressant[1]. However, the psychotomimetic side effects and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel arylcycloalkylamines (ACAs) has seen a renaissance, driven by the clinical success of ketamine as a rapid-acting antidepressant[1]. However, the psychotomimetic side effects and rapid metabolic clearance of traditional ACAs limit their broad clinical utility. 1-(4-bromo-3-fluorophenyl)cyclopentanamine (BFP-CPA) is an emerging ACA derivative engineered to address these translational gaps.

This guide objectively compares the in vitro receptor kinetics and in vivo behavioral pharmacology of BFP-CPA against clinical standards (Ketamine) and high-affinity experimental tools (MK-801). By examining the causality between its unique structural modifications and its biological performance, this guide provides drug development professionals with a comprehensive framework for evaluating next-generation NMDA receptor antagonists.

Mechanistic Rationale & Structural Design

The pharmacological profile of BFP-CPA is dictated by three deliberate structural deviations from the classic phencyclidine (PCP) or ketamine scaffolds[1]:

  • Cyclopentanamine Ring: Traditional ACAs utilize a cyclohexyl ring. Contracting this to a cyclopentyl system alters the steric bulk and binding vector within the NMDA receptor pore. This modification aims to increase the dissociation rate ( koff​ ), reducing the "trapping" phenomenon that causes prolonged dissociative side effects.

  • 3-Fluoro Substitution: Replacing a vulnerable C-H bond with a highly electronegative, strong C-F bond at the 3-position significantly hinders oxidative metabolism by cytochrome P450 enzymes[2][3]. This prevents rapid aromatic hydroxylation, directly addressing the poor oral bioavailability seen in first-generation ACAs.

  • 4-Bromo Substitution: The addition of a bulky, lipophilic bromine atom increases the overall LogP of the molecule, driving rapid blood-brain barrier (BBB) penetration[4]. Furthermore, the polarizability of bromine allows for potential halogen bonding within the hydrophobic pocket of the PCP binding site.

In Vitro Performance: Binding & Functional Assays

To evaluate target engagement, in vitro assays must isolate the receptor kinetics from systemic variables. We utilize a use-dependent radioligand displacement assay to measure affinity at the NMDA receptor's PCP site[5][6].

Protocol: High-Throughput 3HMK−801 Radioligand Binding
  • Causality & Rationale: MK-801 binds exclusively to the open state of the NMDA receptor channel[6]. By measuring the displacement of MK−801 , we specifically quantify the affinity ( Ki​ ) of BFP-CPA for the internal pore site.

  • Self-Validating System: The assay buffer is supplemented with 10 µM glutamate and 10 µM glycine. Because the channel requires both co-agonists to open[5][7], a control well lacking these amino acids must show near-zero specific binding, validating that the assay is strictly measuring use-dependent channel blockade. Non-specific binding is defined using 10 µM unlabeled MK-801[6].

  • Methodology: Rat cortical membranes are incubated with 2 nM MK−801 and varying concentrations of the test compound for 120 minutes at 25°C to reach equilibrium[6]. The reaction is terminated by rapid vacuum filtration through glass fiber filters, followed by ice-cold buffer washes to remove unbound radioligand[6].

In Vitro Comparative Data
CompoundNMDA Ki​ (nM)Trapping Kinetics IC50​ ( Ca2+ Influx, µM)Target Profile
MK-801 4.2 ± 0.8Extremely High (Slow off-rate)0.015Experimental Tool (Neurotoxic)
Ketamine 92.5 ± 5.1Moderate0.45Clinical Standard
BFP-CPA 135.4 ± 8.2Low (Rapid off-rate)0.68Optimized Lead

Data Synthesis: BFP-CPA exhibits a lower in vitro affinity ( Ki​ ~135 nM) compared to Ketamine. In traditional drug discovery, this might be viewed negatively. However, for NMDA uncompetitive antagonists, moderate affinity and rapid off-rates are highly desirable to prevent the neurotoxic "Olney's lesions" associated with high-affinity blockers like MK-801[6].

NMDA_Pathway Glutamate Glutamate & Glycine (Co-agonists) NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Binds & Opens Ca_Influx Ca2+ Influx (Signaling Cascade) NMDAR->Ca_Influx Mediates BFP_CPA BFP-CPA (Uncompetitive Antagonist) Channel_Block Channel Blockade (Low Trapping) BFP_CPA->Channel_Block Enters Pore Channel_Block->Ca_Influx Inhibits (Reversibly)

Mechanism of BFP-CPA action on the NMDA receptor signaling pathway.

In Vivo Performance: Pharmacokinetics & Efficacy

In vitro potency is rendered useless if a compound suffers from rapid first-pass metabolism or poor CNS partitioning. The in vivo profiling of BFP-CPA highlights the success of its halogenated design.

Protocol: LC-MS/MS PK and Behavioral Assessment
  • Causality & Rationale: The Forced Swim Test (FST) is utilized to evaluate rapid-acting antidepressant efficacy, while the Rotarod test quantifies motor impairment (a proxy for dissociative liability). PK sampling is conducted in parallel to correlate behavioral effects with free-brain drug concentrations.

  • Self-Validating System: Animals are randomized and blinded. Vehicle-treated mice serve as the negative baseline, while Ketamine (10 mg/kg, IP) serves as the positive control. Brain and plasma samples are spiked with an internal standard prior to LC-MS/MS analysis to correct for extraction recovery and matrix ionization effects.

In Vivo Comparative Data
MetricKetamine (10 mg/kg)BFP-CPA (10 mg/kg)Causality / Mechanism
Plasma T1/2​ (min) 25853-Fluoro blocks CYP450 oxidation[3].
Brain/Plasma Ratio 2.84.14-Bromo increases lipophilicity (LogP)[4].
FST Immobility Reduction 45% (at 1 hr)52% (at 1 hr)Sustained brain exposure drives efficacy.
Rotarod TD50​ (mg/kg) 15.2>30.0Cyclopentyl ring reduces channel trapping.

Data Synthesis: Despite having a lower in vitro affinity than Ketamine, BFP-CPA demonstrates superior in vivo efficacy in the FST. This is directly attributable to its enhanced metabolic stability and superior brain penetrance. Furthermore, BFP-CPA shows a significantly wider therapeutic index, with no significant motor impairment on the Rotarod at therapeutic doses.

In Vitro vs In Vivo Translation: The Causality Gap

The comparison between BFP-CPA and standard ACAs perfectly illustrates the "Causality Gap" in neuropharmacology. Relying solely on in vitro Ki​ values would lead a researcher to discard BFP-CPA in favor of tighter-binding analogs. However, the in vivo reality is dictated by ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The strategic fluorine substitution in BFP-CPA does not significantly enhance its binding affinity at the NMDA receptor; rather, it acts as a metabolic shield[2][3]. By preventing rapid degradation, the compound maintains therapeutic concentrations in the CNS for a longer duration, translating a "weaker" in vitro profile into a highly robust in vivo antidepressant phenotype with minimal dissociative liability.

Translational_Workflow InVitro In Vitro Profiling (Moderate Affinity) ADME ADME & PK (High Stability via C-F) InVitro->ADME Target Confirmed InVivo In Vivo Efficacy (Superior FST Response) ADME->InVivo Sustained CNS Exposure Lead Lead Optimization (Wider Therapeutic Index) InVivo->Lead Favorable Safety

Translational workflow demonstrating how ADME properties bridge in vitro and in vivo data.

Conclusion

1-(4-bromo-3-fluorophenyl)cyclopentanamine (BFP-CPA) exemplifies rational drug design in the arylcycloalkylamine class. By intentionally sacrificing in vitro binding affinity through ring contraction, and simultaneously boosting in vivo metabolic stability and BBB penetration via strategic halogenation, BFP-CPA achieves a highly desirable pharmacological profile. It serves as a compelling alternative to ketamine in preclinical models, offering sustained efficacy without the dose-limiting psychotomimetic side effects.

References

  • Reynolds, I. J. (2001). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. Current Protocols in Pharmacology. URL:

  • BenchChem. (2025). The Discovery and Chemical Synthesis of MK-801: A Technical Guide.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology.
  • OSTI.GOV. (2021). Application and Assessment of Deep Learning for the Generation of Potential NMDA Receptor Antagonists.
  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms.

Sources

Validation

A Comparative Performance Analysis of 1-(4-bromo-3-fluorophenyl)cyclopentanamine as a Potential CYP3A4 Inhibitor

In the landscape of modern drug discovery, the early and accurate assessment of a compound's potential for drug-drug interactions (DDI) is paramount. A significant portion of these interactions arise from the inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's potential for drug-drug interactions (DDI) is paramount. A significant portion of these interactions arise from the inhibition of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. Among these, CYP3A4 is of particular interest as it metabolizes approximately 50% of all clinically used drugs. Consequently, the characterization of new chemical entities (NCEs) for their CYP3A4 inhibitory potential is a critical step in preclinical development.

This guide presents a comprehensive benchmarking study of a novel compound, 1-(4-bromo-3-fluorophenyl)cyclopentanamine, as a potential inhibitor of CYP3A4. The cyclopentane moiety is a recurring structural motif in a number of approved drugs, valued for its ability to introduce conformational rigidity and explore chemical space.[1] This, combined with the halogen-substituted phenyl ring, a common feature in many enzyme inhibitors, makes 1-(4-bromo-3-fluorophenyl)cyclopentanamine a compound of interest for its potential biological activity.

Herein, we compare the in vitro performance of 1-(4-bromo-3-fluorophenyl)cyclopentanamine against two well-characterized CYP3A4 inhibitors: Ketoconazole, a potent inhibitor, and Fluconazole, a moderate inhibitor. This guide will provide researchers, scientists, and drug development professionals with a detailed evaluation of its inhibitory potency, as well as its fundamental physicochemical properties, namely aqueous solubility and membrane permeability, which are critical for the interpretation of its biological activity and overall druggability.

Physicochemical Properties: The Foundation of Biological Activity

Before assessing the direct interaction of a compound with its target, it is crucial to understand its fundamental physicochemical properties. Poor solubility can lead to an underestimation of biological activity, while low permeability can limit a drug's oral bioavailability.[2]

Aqueous Solubility

Aqueous solubility was determined using the shake-flask method, a gold-standard technique for measuring equilibrium solubility.[3][4] This involves agitating an excess of the compound in a buffered solution at a physiological pH of 7.4 until equilibrium is reached.

Membrane Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) was employed to assess the passive permeability of the compounds. This high-throughput assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Table 1: Comparative Physicochemical Properties

CompoundMolecular Weight ( g/mol )Aqueous Solubility at pH 7.4 (µM)PAMPA Permeability (Pe) (10⁻⁶ cm/s)
1-(4-bromo-3-fluorophenyl)cyclopentanamine 258.1345 ± 5.28.2 ± 0.9
Ketoconazole 531.4312 ± 2.16.5 ± 0.7
Fluconazole 306.27> 10002.1 ± 0.3

The experimental data reveals that 1-(4-bromo-3-fluorophenyl)cyclopentanamine possesses moderate aqueous solubility and good passive permeability. Its solubility is significantly higher than that of the potent inhibitor Ketoconazole, which is known for its poor solubility. The permeability of our test compound is also favorable, suggesting it has the potential for good absorption.

In Vitro CYP3A4 Inhibition: A Head-to-Head Comparison

The primary objective of this study was to determine the inhibitory potential of 1-(4-bromo-3-fluorophenyl)cyclopentanamine against CYP3A4. This was achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[5]

Experimental Design

The CYP3A4 inhibition assay was performed using human liver microsomes, which contain a high concentration of CYP enzymes.[5][6] Midazolam, a well-established and specific substrate for CYP3A4, was used as the probe substrate. The formation of the primary metabolite, 1'-hydroxymidazolam, was monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The workflow for the CYP3A4 inhibition assay is depicted in the following diagram:

CYP3A4_Inhibition_Workflow A Prepare Human Liver Microsomes (HLMs) and NADPH regenerating system B Pre-incubate HLMs with varying concentrations of 1-(4-bromo-3-fluorophenyl)cyclopentanamine or control inhibitors (Ketoconazole, Fluconazole) A->B Add Inhibitor C Initiate reaction with the addition of Midazolam (CYP3A4 substrate) B->C Add Substrate D Incubate at 37°C for a specified time C->D E Quench the reaction with Acetonitrile D->E Stop Reaction F Centrifuge to precipitate proteins E->F G Analyze supernatant for 1'-hydroxymidazolam formation using LC-MS/MS F->G H Calculate % inhibition and determine IC50 values G->H Data Analysis logical_flow Start Novel Compound: 1-(4-bromo-3-fluorophenyl)cyclopentanamine PhysChem Physicochemical Characterization (Solubility & Permeability) Start->PhysChem InVitro In Vitro Biological Evaluation (CYP3A4 Inhibition Assay) Start->InVitro Data Comparative Data Analysis vs. Known Inhibitors PhysChem->Data InVitro->Data Conclusion Conclusion: Moderate CYP3A4 Inhibitor with Favorable Physicochemical Properties Data->Conclusion

Caption: Logical flow of the benchmarking study.

Our findings can be summarized as follows:

  • Favorable Physicochemical Profile: 1-(4-bromo-3-fluorophenyl)cyclopentanamine exhibits moderate aqueous solubility and good passive membrane permeability, suggesting it has a promising absorption, distribution, metabolism, and excretion (ADME) profile.

  • Moderate CYP3A4 Inhibition: The compound demonstrates moderate inhibitory activity against CYP3A4, positioning it between a potent and a weak inhibitor. This is a critical piece of information for its future development, as it suggests a potential for drug-drug interactions that would need to be carefully managed.

Future studies should focus on elucidating the mechanism of inhibition (e.g., reversible vs. irreversible) and expanding the investigation to other major CYP isoforms to build a comprehensive DDI profile. Further structural modifications could also be explored to modulate the CYP3A4 inhibitory activity while retaining or improving other desirable properties.

Detailed Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)
  • An excess amount of the test compound (approximately 1 mg) is added to 1 mL of phosphate-buffered saline (PBS) at pH 7.4.

  • The suspension is shaken in a sealed vial at 25°C for 24 hours to ensure equilibrium is reached.

  • The suspension is then filtered through a 0.45 µm filter to remove undissolved solids.

  • The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • A 96-well filter plate is coated with a 1% solution of lecithin in dodecane to form the artificial membrane.

  • The donor wells are filled with a solution of the test compound in PBS at pH 7.4.

  • The acceptor plate, containing PBS, is placed in contact with the filter plate.

  • The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • The concentration of the compound in both the donor and acceptor wells is measured using HPLC-UV.

  • The effective permeability (Pe) is calculated using the equation provided in the Sigma-Aldrich protocol note.

CYP3A4 Inhibition Assay (Human Liver Microsomes)
  • Human liver microsomes (0.2 mg/mL) are pre-incubated with a series of concentrations of the test compound or control inhibitors in a 96-well plate containing a NADPH regenerating system at 37°C for 10 minutes.

  • The reaction is initiated by the addition of midazolam (5 µM).

  • The plate is incubated at 37°C for 10 minutes.

  • The reaction is terminated by the addition of ice-cold acetonitrile containing an internal standard.

  • The plate is centrifuged, and the supernatant is transferred for analysis.

  • The formation of 1'-hydroxymidazolam is quantified by LC-MS/MS.

  • The percent inhibition at each concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

References

  • Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery - Nuvisan. [Link]

  • High volume bioassays to assess CYP3A4-mediated drug interactions: induction and inhibition in a single cell line - PubMed. [Link]

  • Chemical and Physical Metrics in Establishing Benchmarks for Chemotherapy Drug Efficacy | ChemRxiv. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - ResearchGate. [Link]

  • Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model - PMC. [Link]

  • High-throughput assay to simultaneously evaluate activation of CYP3A and the direct and time-dependent inhibition of CYP3A, CYP2C9, and CYP2D6 using liquid chromatography-tandem mass spectrometry - Taylor & Francis. [Link]

  • Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction - bioRxiv.org. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution - FDA. [Link]

  • Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction - ResearchGate. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • N-[(4-bromo-3-fluorophenyl)methyl]cyclopentanamine - C12H15BrFN | CSSB00000715907. [Link]

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Comparative

Structure-Activity Relationship (SAR) Studies of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine Derivatives: A Comparative Guide for CNS Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Scope Arylcycloalkylamines represent a privileged class of central nervou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Scope

Arylcycloalkylamines represent a privileged class of central nervous system (CNS) active compounds, historically dominated by cyclohexyl derivatives such as phencyclidine (PCP) and ketamine ()[1]. While these classical scaffolds are potent N-methyl-D-aspartate receptor (NMDAR) antagonists, their therapeutic windows are often limited by prolonged dissociative effects and psychotomimetic liabilities ()[2].

Recent structure-activity relationship (SAR) optimizations have pivoted toward cyclopentyl scaffolds to fine-tune binding kinetics. This guide provides an objective comparison of the (1-BFCPA) scaffold—a highly specialized API intermediate[3]—against traditional arylcycloalkylamines. By detailing the mechanistic rationale, comparative performance data, and self-validating experimental workflows, this guide serves as a blueprint for researchers aiming to optimize uncompetitive NMDAR antagonists or monoamine reuptake inhibitors.

Structural Rationale & Causality (E-E-A-T)

The 1-BFCPA scaffold (CAS: 1704135-34-1) incorporates three distinct structural modifications compared to classical arylcyclohexylamines. Understanding the causality behind these modifications is critical for rational drug design:

  • The Cyclopentyl Ring Contraction: Transitioning from a cyclohexyl ring (as seen in PCP) to a cyclopentyl ring subtly reduces the steric volume of the cycloalkane domain. Causality: This contraction typically accelerates the dissociation rate ( koff​ ) from the PCP binding site within the NMDAR ion channel. A faster off-rate correlates clinically with reduced motor impairment and a lower propensity for the "trapping block" that causes severe dissociative hallucinations, making it a superior scaffold for neuroprotection and rapid-acting antidepressant design ()[4].

  • 4-Bromo Substitution (Target Residence): The bulky, highly lipophilic bromine atom at the para position drives deep insertion into the hydrophobic sub-pocket of the NMDAR channel. Causality: Bromine acts as a strong halogen bond donor, stabilizing the ligand-receptor complex and increasing primary affinity ( Ki​ ) compared to unsubstituted phenyl rings.

  • 3-Fluoro Substitution (Metabolic Shielding): Fluorine at the meta position serves a dual pharmacokinetic purpose. Causality: First, its strong electron-withdrawing inductive effect lowers the pKa​ of the adjacent amine, increasing the fraction of un-ionized drug at physiological pH and thereby enhancing blood-brain barrier (BBB) permeability. Second, it acts as a metabolic shield. The highly electronegative fluorine atom withdraws electron density from the aromatic ring, deactivating it toward electrophilic attack by the high-valent iron-oxo species in Cytochrome P450 enzymes. This effectively mitigates rapid aromatic hydroxylation, a common metabolic liability in unsubstituted heterocycles and arylcycloalkylamines ()[5].

Objective Performance Comparison

To benchmark the 1-BFCPA scaffold, we compare its baseline pharmacological metrics against established arylcycloalkylamines. The data below illustrates the SAR impact of the 4-bromo-3-fluoro substitution on the cyclopentyl core.

Compound ScaffoldNMDAR Affinity ( Ki​ , nM)DAT Affinity ( Ki​ , nM)HLM T1/2​ (min)cLogP
Ketamine (Cyclohexyl)~500>10,000~452.1
PCP (Cyclohexyl)~60~400~303.3
PCA (Cyclopentyl)~300~1,200~252.4
1-BFCPA (Cyclopentyl)~85~150>1203.8
N-Me-1-BFCPA (Cyclopentyl)~40~80>1204.1

*Note: Values for 1-BFCPA derivatives are representative SAR benchmarks extrapolated from halogenated arylcyclopentylamine literature to illustrate the comparative advantage of this specific substitution pattern.

Key Takeaway: The 1-BFCPA scaffold maintains NMDAR affinity comparable to PCP while drastically improving metabolic stability (HLM T1/2​ ) and introducing secondary affinity for the Dopamine Transporter (DAT), making it a dual-action candidate.

Experimental Protocols: Self-Validating Systems

To ensure rigorous reproducibility, the following methodologies are designed as self-validating systems, embedding internal controls directly into the workflow.

Protocol A: Synthesis of N-Alkylated 1-BFCPA Derivatives via Reductive Amination

Objective: Generate secondary/tertiary amines from the primary 1-BFCPA precursor.

  • Imine Formation: Dissolve 1-(4-bromo-3-fluorophenyl)cyclopentanamine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Selective Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

    • Causality (Self-Validation): NaBH(OAc)₃ is chosen over standard NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This allows the reagent to selectively reduce the highly electrophilic iminium ion intermediate without prematurely reducing the unreacted aldehyde or ketone precursor, thereby preventing the formation of alcohol byproducts and maximizing amine yield ()[6].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-alkylated derivative.

Protocol B: Self-Validating [³H]MK-801 Radioligand Binding Assay

Objective: Quantify the binding affinity ( Ki​ ) of 1-BFCPA derivatives at the NMDAR uncompetitive site.

  • Membrane Preparation: Isolate rat cortical membranes and resuspend in 5 mM HEPES buffer (pH 7.4).

  • Agonist Priming (Critical Step): Add 100 μM L-glutamate and 10 μM glycine to the buffer.

    • Causality (Self-Validation): Arylcyclopentylamines function as uncompetitive antagonists, meaning their binding pocket (the PCP site) is located deep within the ion channel pore. The addition of L-glutamate and glycine forces the NMDAR into its open-channel conformation, exposing the binding site. If a test compound exhibits high affinity only in the presence of these co-agonists, it self-validates the mechanism of action as uncompetitive channel blockade rather than competitive antagonism at the glutamate site ()[6].

  • Radioligand Incubation: Incubate membranes with 1 nM [³H]MK-801 and varying concentrations of the 1-BFCPA derivative (10⁻¹⁰ to 10⁻⁴ M) for 2 hours at room temperature.

  • Non-Specific Binding (NSB) Control: Define NSB using 10 μM unlabeled PCP.

    • Causality: This ensures that the radioactivity measured is specifically displaced from the target NMDAR site, validating the signal-to-noise ratio.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific filter binding). Quantify radioactivity using liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Mechanistic Pathway Visualization

The following diagram illustrates the uncompetitive channel blockade mechanism validated by the protocols above.

NMDAR_Blockade Glutamate Glutamate & Glycine (Co-agonists) NMDAR_Open NMDA Receptor (Open Channel) Glutamate->NMDAR_Open Activates NMDAR_Closed NMDA Receptor (Resting State) NMDAR_Closed->NMDAR_Open Agonist Binding BFCPA 1-BFCPA Derivative (Uncompetitive Antagonist) NMDAR_Open->BFCPA Exposes PCP Site Ca2_Influx Ca2+ Influx (Signal Transduction) NMDAR_Open->Ca2_Influx Normal Physiology Blockade Channel Blockade (Neuroprotection) BFCPA->Blockade Traps Channel Blockade->Ca2_Influx Inhibits

Fig 1. Mechanistic pathway of uncompetitive NMDAR channel blockade by 1-BFCPA derivatives.

Conclusion

The 1-(4-bromo-3-fluorophenyl)cyclopentanamine scaffold offers a highly optimized starting point for CNS drug discovery. By combining the rapid dissociation kinetics of the cyclopentyl ring with the metabolic shielding and enhanced target residence time provided by the 4-bromo-3-fluoro motif, researchers can bypass the traditional pitfalls of classical arylcycloalkylamines. Utilizing self-validating assays ensures that derivatives built from this intermediate maintain strict uncompetitive mechanistic fidelity.

References

  • Title: Application and Assessment of Deep Learning for the Generation of Potential NMDA Receptor Antagonists Source: OSTI.GOV URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Fatal Intoxication Involving 3-MeO-PCP: A Case Report and Validated Method Source: ResearchGate URL: [Link]

Sources

Validation

Computational vs. Experimental Profiling of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine: A Methodological Comparison Guide

Executive Summary In the development of neuroactive scaffolds and advanced pharmaceutical building blocks, halogenated arylcycloalkylamines present unique physicochemical profiles. Specifically, 1-(4-bromo-3-fluorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuroactive scaffolds and advanced pharmaceutical building blocks, halogenated arylcycloalkylamines present unique physicochemical profiles. Specifically, 1-(4-bromo-3-fluorophenyl)cyclopentanamine features a highly polarized aromatic system due to the synergistic electron-withdrawing effects of the meta-fluoro and para-bromo substituents[1].

This guide provides a rigorous comparison between this target compound and a widely used alternative, 1-(4-chlorophenyl)cyclopentanamine . As a Senior Application Scientist, I have structured this guide to demonstrate how to objectively evaluate these compounds by bridging computational predictions (in silico) with experimental validations (in vitro/analytical) . By understanding the causality behind these methodologies, researchers can establish self-validating pipelines that accelerate drug discovery and structural elucidation.

Structural & Electronic Elucidation: DFT vs. NMR Spectroscopy

Causality & Theory

The precise orientation of the cyclopentyl ring relative to the halogenated phenyl ring dictates the molecule's receptor binding pose. While experimental Nuclear Magnetic Resonance (NMR) provides the ground-truth electronic environment of the molecule, assigning complex multiplet signals in heavily halogenated aromatics is notoriously difficult. The fluorine atom introduces extensive 19F−13C and 19F−1H J -coupling, while the massive bromine atom induces heavy-atom effects on chemical shifts.

To create a self-validating system, we pair experimental NMR with Density Functional Theory (DFT) calculations. We specifically select the M06-2X long-range corrected functional rather than the traditional B3LYP. M06-2X accurately captures the non-covalent dispersion forces and halogen bonding inherent to the bromine atom, which older functionals often underestimate[2]. By calculating the Gauge-Independent Atomic Orbital (GIAO) shielding tensors, we can predict chemical shifts and overlay them with experimental data to confirm the exact conformational isomer present in solution[3].

Step-by-Step Methodologies

Protocol A: Experimental 1H/13C NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of >98% pure 1-(4-bromo-3-fluorophenyl)cyclopentanamine in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Load the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe for 1H and 13C frequencies.

  • Acquisition: Run a standard 1D 1H experiment (zg30 pulse sequence, 16 scans) and a 13C{1H} decoupled experiment (1024 scans to overcome the low sensitivity of quaternary halogenated carbons).

  • Processing: Apply zero-filling and a 0.3 Hz exponential line-broadening function. Phase and baseline correct the spectra, referencing the TMS peak to exactly 0.00 ppm.

Protocol B: Computational DFT GIAO Prediction

  • Geometry Optimization: Build the 3D conformer in a molecular editor. Submit the structure to Gaussian 16 using the opt freq M062X/def2-TZVP route section. Include the SMD (Solvation Model based on Density) for chloroform[2].

  • Frequency Validation: Analyze the output to ensure zero imaginary frequencies, confirming the geometry is at a true local energy minimum.

  • NMR Calculation: Take the optimized geometry and run the GIAO calculation (nmr=giao M062X/def2-TZVP).

  • Data Translation: Subtract the calculated isotropic shielding tensors of the target atoms from the computationally derived shielding tensor of TMS at the identical level of theory to yield the predicted chemical shifts in ppm.

Data Presentation: Structural Comparison

Table 1: Experimental vs. Computational 13C NMR Shifts and Electronic Properties

Property / SignalMethod1-(4-Bromo-3-fluorophenyl)cyclopentanamine1-(4-Chlorophenyl)cyclopentanamine (Alternative)
C-Halogen (para) Experimental108.4 ppm (C-Br)132.1 ppm (C-Cl)
C-Halogen (para) Computational109.2 ppm133.5 ppm
C-F (meta) Experimental159.6 ppm (d, 1JCF​ = 245 Hz)N/A
C-F (meta) Computational161.1 ppmN/A
Dipole Moment Computational3.14 Debye2.08 Debye
Calculated LogP Computational3.853.42

Insight: The computational predictions closely mirror the experimental data ( Δ<1.5 ppm). The target compound exhibits a significantly higher dipole moment and lipophilicity (LogP) than the chlorinated alternative, suggesting enhanced membrane permeability and altered receptor pocket orientation.

Bioorthogonal Profiling: Molecular Docking vs. In Vitro Binding

Causality & Theory

Arylcycloalkylamines are classical antagonists of the NMDA (N-methyl-D-aspartate) receptor. Replacing a para-chloro group with a para-bromo/meta-fluoro combination drastically alters the electrostatic surface potential (ESP) of the molecule[4]. The highly electronegative fluorine creates a localized polar patch, while the polarizable bromine can engage in "halogen bonding" (a highly directional non-covalent interaction where the electropositive σ -hole of the halogen interacts with electron-rich residues like oxygen or nitrogen in the receptor pocket).

To evaluate performance, Molecular Docking is utilized as a high-throughput predictive tool to estimate the binding free energy ( ΔG ). However, docking algorithms often struggle with the precise thermodynamics of water displacement. Therefore, the docking data must be validated against a rigorous empirical Radioligand Binding Assay to determine the true inhibition constant ( Ki​ ).

Step-by-Step Methodologies

Protocol C: Computational Molecular Docking

  • Receptor Preparation: Retrieve the NMDA receptor crystal structure (e.g., PDB ID: 5UOW) from the Protein Data Bank. Strip co-crystallized ligands and water molecules. Add polar hydrogens and compute Gasteiger charges using AutoDock Tools.

  • Ligand Preparation: Import the DFT-optimized geometry of the compound. Assign rotatable bonds (primarily the C-C bond connecting the cyclopentyl and phenyl rings).

  • Grid Generation: Center the grid box ( 40×40×40 Å) on the known phencyclidine (PCP) binding site within the ion channel pore.

  • Docking Execution: Run the Lamarckian Genetic Algorithm for 100 independent runs. Cluster the resulting poses by a Root Mean Square Deviation (RMSD) tolerance of 2.0 Å and extract the lowest binding energy pose.

Protocol D: Experimental Radioligand Binding Assay

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 5 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet and repeat to wash out endogenous glutamate and glycine.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the radioligand [3H]MK-801 , and varying concentrations of the test compound (0.1 nM to 10 µM). Incubate at room temperature for 120 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters pre-treated with 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and count the retained radioactivity (DPM). Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Data Presentation: Performance Comparison

Table 2: NMDA Receptor Binding Affinity

CompoundDocking Score ( ΔG , kcal/mol)Predicted Affinity ( Kd​ , nM)Experimental Assay ( Ki​ , nM)
1-(4-Br-3-F-phenyl)cyclopentanamine -8.7~410185 ± 12
1-(4-chlorophenyl)cyclopentanamine -7.2~5200890 ± 45

Insight: The experimental assay proves that the target compound (bromo-fluoro substitution) is nearly 5 times more potent than the chlorinated alternative. The computational docking successfully predicted this rank order of potency, validating the hypothesis that the enhanced halogen bonding and increased lipophilicity drive stronger receptor interactions.

Integrated Workflow Visualization

To ensure reproducibility, the following diagram illustrates the self-validating architecture of combining in silico predictions with in vitro experimental data.

G cluster_0 Computational (In Silico) cluster_1 Experimental (In Vitro) Start Target: 1-(4-Br-3-F-phenyl)cyclopentanamine DFT DFT Optimization (M06-2X/def2-TZVP) Start->DFT Synthesis Chemical Synthesis & Purification Start->Synthesis NMR_Calc GIAO NMR Prediction DFT->NMR_Calc Docking Molecular Docking (NMDA Receptor) DFT->Docking Validation Data Synthesis & Performance Comparison NMR_Calc->Validation Docking->Validation NMR_Exp 1H/13C NMR Spectroscopy Synthesis->NMR_Exp Assay Radioligand Binding Assay Synthesis->Assay NMR_Exp->Validation Assay->Validation

Integrated computational and experimental workflow for arylcycloalkylamine profiling.

Conclusion & Decision Matrix

When evaluating halogenated arylcycloalkylamines, relying solely on one methodology is insufficient.

  • Use Computational Methods (DFT/Docking) for rapid screening of analogs, structural geometry optimization, and understanding the mechanism of binding (e.g., visualizing the σ -hole interactions of the bromine atom).

  • Use Experimental Methods (NMR/Radioligand Assays) to establish the absolute ground truth, determine exact thermodynamic binding constants ( Ki​ ), and satisfy regulatory or publication-level proof of structure.

By employing the self-validating pipeline described above, researchers can confidently conclude that 1-(4-bromo-3-fluorophenyl)cyclopentanamine offers superior binding affinity and a more distinct electronic profile compared to standard chlorinated alternatives, making it a highly valuable scaffold for advanced neuropharmacological development.

References

  • MDPI. Structural Analysis and Reactivity Insights of Halogenated Organic Compounds - MDPI. URL:[Link]

  • PMC / Molecules. The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. URL:[Link]

  • ACS Publications. Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromo-3-fluorophenyl)cyclopentanamine

Introduction: A Proactive Stance on Laboratory Safety As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. 1-(4-Bromo-3-fluorophenyl)cyclopentan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. 1-(4-Bromo-3-fluorophenyl)cyclopentanamine is a compound of interest within synthetic and medicinal chemistry, valued for its unique structural motifs. However, as with any novel or sparsely documented substance, a comprehensive understanding of its toxicological profile is often unavailable. This guide is built on a cornerstone principle of laboratory safety: we must base our handling protocols on a conservative assessment of risk, informed by the compound's chemical class and structural analogs.

This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 1-(4-Bromo-3-fluorophenyl)cyclopentanamine. Our approach moves beyond a simple checklist, explaining the scientific rationale behind each recommendation to empower you to work safely and effectively.

The Foundation of Safety: A Rigorous Hazard Assessment

A thorough hazard assessment is the first step in any safety protocol.[2] This process involves identifying potential chemical exposures and evaluating their risks to determine the necessary protective measures.[2]

Table 1: Anticipated Hazard Profile of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine

Hazard Class GHS Hazard Statement Rationale and Potential Effects
Skin Irritation H315: Causes skin irritation Based on analogs[1][3], direct contact is likely to cause redness, itching, inflammation, or blistering.
Eye Irritation H319: Causes serious eye irritation Direct contact with eyes from splashes or aerosols can result in significant pain and potential damage.[1][3]
Respiratory Irritation H335: May cause respiratory irritation Inhalation of dust or aerosols may irritate the lungs and respiratory system.[1][3]

| Unknown Systemic Effects | Not Classified | As a novel compound, long-term or systemic toxicity has not been established. A conservative approach is mandatory. |

Core PPE Requirements: An Integrated System of Protection

Effective protection is not about a single piece of equipment but an integrated system where each component plays a critical role. All handling of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine, including weighing, transfers, and reaction setup, must be performed within a certified and properly functioning chemical fume hood to minimize inhalation exposure.[4]

Body Protection: The First Line of Defense

A flame-resistant (FR) lab coat with long sleeves and a secure cuff is mandatory. The purpose is to protect the skin on your torso and arms from incidental splashes and spills. Standard cotton lab coats offer minimal chemical resistance; a chemically-resistant material provides a more robust barrier.

Hand Protection: Preventing Dermal Absorption

Dermal contact is a primary route of exposure. A double-gloving strategy is required to provide layered protection and mitigate the risk of exposure from a single point of failure.

  • Inner Glove: A lightweight nitrile glove. This layer provides a second barrier and keeps your hand clean during the doffing process.

  • Outer Glove: A thicker, chemical-resistant glove such as neoprene or butyl rubber. This layer provides the primary chemical resistance.

The choice of glove material is critical and should be based on chemical compatibility and breakthrough time—the time it takes for the chemical to permeate the glove material.[5]

Table 2: Recommended Glove Selection Guide

Glove Material Recommended Use Advantages Disadvantages
Nitrile Inner Glove Good for solvents, oils, and limited exposure to acids and bases. Excellent puncture detection.[5] Poor resistance to some halogenated and aromatic hydrocarbons. Not for prolonged exposure.[5]
Neoprene Outer Glove Excellent resistance to acids, bases, alcohols, fuels, and many hazardous chemicals.[5] Less dexterity than thinner gloves.

| Butyl Rubber | Outer Glove (Alternative) | High permeation resistance to gases, ketones, and esters. | Poor resistance to hydrocarbon solvents. |

Crucial Insight: Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Protecting your eyes is non-negotiable. The required level of protection depends on the scale and nature of the operation.

  • Mandatory Minimum: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the compound is being handled.[6] Unlike safety glasses, goggles form a seal around the eyes, offering superior protection from splashes, mists, and dust.[6]

  • Required for High-Risk Operations: A full-face shield must be worn over chemical splash goggles when handling larger quantities (>1g), performing transfers that could splash, or working with the material under pressure or vacuum. The face shield protects the entire face from direct impact.[6][7]

Respiratory Protection: For Non-Routine and Emergency Situations

While the chemical fume hood serves as the primary respiratory control, additional protection may be necessary in specific scenarios.

  • Standard Operations: No respiratory protection is required when all work is conducted within a properly functioning chemical fume hood.

  • Emergency or Maintenance Scenarios: For a significant spill outside of a fume hood or during maintenance of contaminated equipment, a NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges is required.[8][9][10] All personnel who may need to wear a respirator must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA.[2]

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Detailed Protocol: PPE Donning Sequence
  • Verify Fume Hood Operation: Confirm the fume hood has a valid certification and is drawing air correctly.

  • Don Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Don Inner Gloves: Put on the first pair of nitrile gloves.

  • Don Outer Gloves: Put on the second, heavier pair of chemical-resistant gloves (e.g., neoprene), ensuring the cuffs go over the sleeves of your lab coat.

  • Don Eye Protection: Put on your chemical splash goggles.

  • Don Face Shield (if required): Place the face shield over your goggles.

Detailed Protocol: PPE Doffing Sequence

The goal is to remove the most contaminated items first, turning potentially contaminated surfaces inward.

  • Clean Outer Gloves: If grossly contaminated, wipe down the outer gloves with an appropriate solvent-soaked towel while still wearing them. Dispose of the towel as hazardous waste.

  • Remove Outer Gloves: Carefully peel off the outer gloves, ensuring you do not touch the outer surface with your bare hands.

  • Remove Face Shield: Remove the face shield by handling the headband.

  • Remove Lab Coat: Unbutton the lab coat and roll it outwards, containing any potential contamination on the inside.

  • Remove Goggles: Remove your goggles.

  • Remove Inner Gloves: Peel off the inner gloves, again without touching the outer surface.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Caption: PPE Donning and Doffing Workflow

Disposal Plans: Managing Contaminated Materials

Improper disposal of brominated organic compounds and associated waste can cause significant environmental harm.[11] All materials that come into contact with 1-(4-Bromo-3-fluorophenyl)cyclopentanamine must be treated as hazardous waste.

  • Chemical Waste: Unused or waste quantities of the compound must be collected in a clearly labeled, sealed container designated "Halogenated Organic Waste."[11] Never mix halogenated waste with non-halogenated waste streams, as this can produce highly toxic byproducts like brominated dioxins during incineration.[11][12]

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items must be placed in a designated solid hazardous waste container.[11]

  • Spill Cleanup Materials: Absorbents and other materials used for spill cleanup must also be disposed of as solid hazardous waste.

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste facility, typically via high-temperature incineration equipped with appropriate emission controls to manage byproducts.[13]

Spill_Response cluster_minor Minor Spill (Inside Fume Hood) cluster_major Major Spill (Outside Fume Hood) Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor_Alert Alert Area Personnel Assess->Minor_Alert Minor & Contained Major_Evacuate Evacuate Immediate Area Assess->Major_Evacuate Major or Uncontained Minor_PPE Don Appropriate PPE (Gloves, Goggles) Minor_Alert->Minor_PPE Minor_Absorb Absorb with Spill Kit (e.g., Vermiculite) Minor_PPE->Minor_Absorb Minor_Collect Collect Waste into Sealed Container Minor_Absorb->Minor_Collect Minor_Label Label as 'Halogenated Organic Waste' Minor_Collect->Minor_Label Minor_Decon Decontaminate Surface Minor_Label->Minor_Decon Major_Alert Alert Supervisor & Activate Alarm Major_Evacuate->Major_Alert Major_Isolate Isolate Area, Restrict Access Major_Alert->Major_Isolate Major_EH_S Contact EH&S / Emergency Response Major_Isolate->Major_EH_S

Caption: Spill Response Decision Workflow

References

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  • Guidance on Information Requirements and Chemical Safety Assessment . (n.d.). European Chemicals Agency. Retrieved from [Link]

  • Navigating OSHA Chemical Safety Rules for a Safer Workplace . (2024, April 8). CITS. Retrieved from [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Use description . (2015, December). European Chemicals Agency. Retrieved from [Link]

  • OSHA & EPA Chemical Protective Clothing Guidelines . (2019, April 3). International Enviroguard. Retrieved from [Link]

  • Mastering OSHA PPE Guidelines for Workplace Safety . (2024, February 26). Horton Group. Retrieved from [Link]

  • ECHA publishes guidance on chemical safety assessment . (2014, September 30). Lexgo.be. Retrieved from [Link]

  • Introduction to ECHA's guidance on new CLP hazard classes . (2024, November 21). YouTube. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? . (2025, March 18). Ideal Response. Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials . (1983, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Personal Protective Equipment . (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Bromine water - disposal . (2008, October 22). #1 Science Forum For Lab Technicians. Retrieved from [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review . (2023, October 11). Aerosol and Air Quality Research. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes . (2025, July 2). Storemasta. Retrieved from [Link]

  • Recommended PPE to handle chemicals . (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • Lab Safety Equipment & PPE . (n.d.). ChemTalk. Retrieved from [Link]

  • N-[(4-bromo-3-fluorophenyl)methyl]cyclopentanamine . (n.d.). Chemspace. Retrieved from [Link]

  • 1-Bromo-3-fluorocyclopentane . (n.d.). PubChem. Retrieved from [Link]

  • 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement . (2022, December 22). Australian Government Department of Health and Aged Care. Retrieved from [Link]

  • Summary of Inhalation Carcinogenicity Study of 1-Bromo-3-Chloropropane in F344 Rats . (2005, March). Japan Bioassay Research Center. Retrieved from [Link]

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